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(cis-9)-2-Hydroxyoctadecen-17-ynoic Acid Documentation Hub

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  • Product: (cis-9)-2-Hydroxyoctadecen-17-ynoic Acid
  • CAS: 1159977-43-1

Core Science & Biosynthesis

Foundational

Technical Monograph: (cis-9)-2-Hydroxyoctadecen-17-ynoic Acid

The following technical guide is structured to serve as a definitive reference for the chemical probe (cis-9)-2-Hydroxyoctadecen-17-ynoic Acid . This document synthesizes structural analysis, synthetic methodology, and f...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the chemical probe (cis-9)-2-Hydroxyoctadecen-17-ynoic Acid . This document synthesizes structural analysis, synthetic methodology, and functional application in drug discovery, specifically within the context of Membrane Lipid Therapy (MLT) and Activity-Based Protein Profiling (ABPP) .

Structural Dynamics, Synthesis, and Bioorthogonal Applications

Executive Summary

(cis-9)-2-Hydroxyoctadecen-17-ynoic Acid (often abbreviated as 17-yne-2OHOA ) is a rationally designed chemical probe derived from the antitumor lipid 2-Hydroxyoleic Acid (2OHOA/Minerval) .

While the parent molecule (2OHOA) is a clinical-stage candidate for glioblastoma and other solid tumors, the 17-alkyne analog serves as a high-fidelity surrogate for elucidating the drug's mechanism of action. The terminal alkyne moiety at position 17 functions as a bioorthogonal "click" handle, allowing researchers to track the lipid's subcellular distribution and protein interactions via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) without altering the pharmacophore's membrane-modulating properties.

Chemical Architecture & Physicochemical Properties

The molecule represents a trifunctional scaffold:

  • The "Warhead" (C2-Hydroxyl): The

    
    -hydroxy group increases polarity and prevents 
    
    
    
    -oxidation, extending half-life and enabling specific membrane biophysics modulation.
  • The "Driver" (cis-9 Alkene): The cis (Z) geometry at C9 creates a "kink" in the acyl chain, disrupting lipid packing density in membranes—a core mechanism of MLT.

  • The "Tag" (C17-Alkyne): A sterically small, inert terminal alkyne allows for post-treatment conjugation to fluorescent azides or biotin.

Table 1: Physicochemical Profile
PropertyValue / Description
IUPAC Name (2RS,9Z)-2-Hydroxyoctadec-9-en-17-ynoic acid
Molecular Formula C

H

O

Molecular Weight 294.43 g/mol
Lipophilicity (cLogP) ~5.8 (High membrane affinity)
pKa (Carboxyl) ~4.8
pKa (Alkyne) ~25 (Stable at physiological pH)
Solubility DMSO (>20 mg/mL), Ethanol, Chloroform; Insoluble in water.
Appearance Colorless to pale yellow oil/waxy solid

Synthetic Protocol: -Hydroxylation of Alkynyl-Fatty Acids

Objective: Synthesize (cis-9)-2-Hydroxyoctadecen-17-ynoic Acid from its non-hydroxylated precursor. Precursor: (cis-9)-Octadec-9-en-17-ynoic acid (Synthesized via Wittig coupling of 9-decynyl-phosphonium salt and methyl 9-oxononanoate).

Methodology: Direct Enolate Oxidation

The introduction of the hydroxyl group at the


-position (C2) is the critical step. The following protocol utilizes the Davis Oxaziridine  or Molecular Oxygen  method, optimized for preserving the cis-alkene and terminal alkyne.
Reagents
  • Substrate: Methyl (cis-9)-octadec-9-en-17-ynoate (Methyl ester protection is preferred).

  • Base: Lithium Diisopropylamide (LDA), 2.0 M in THF.

  • Oxidant: (+)-Camphor-10-sulfonyl oxaziridine (Davis Reagent) OR O

    
     gas.
    
  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Additive: DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) to promote specific enolate geometry.

Step-by-Step Workflow
  • Enolate Formation:

    • Cool a solution of LDA (1.2 eq) in anhydrous THF to -78°C under Argon.

    • Add DMPU (2 eq) to facilitate kinetic enolate formation.

    • Dropwise add the fatty acid methyl ester (dissolved in THF). Stir for 30 minutes at -78°C.

    • Critical Note: If using the free acid instead of the ester, use 3.5 eq of LDA to deprotonate the carboxylic acid, the

      
      -proton, and the terminal alkyne proton.
      
  • Oxidation:

    • Method A (Davis Reagent): Add a solution of (+)-Camphor-10-sulfonyl oxaziridine (1.5 eq) in THF at -78°C. Stir for 2 hours, allowing the temperature to rise to -40°C.

    • Method B (Molecular Oxygen): Bubble dry O

      
       gas through the enolate solution at -20°C for 30 minutes. (Lower yield but cheaper).
      
  • Quench & Hydrolysis:

    • Quench with saturated NH

      
      Cl solution.
      
    • Extract with Ethyl Acetate.[1][2]

    • If starting with methyl ester: Perform mild hydrolysis (LiOH, THF/H

      
      O, RT, 4h) to yield the free acid.
      
  • Purification:

    • Purify via Flash Column Chromatography (Silica gel, Hexane:EtOAc gradient with 1% Acetic Acid).

    • Yield Target: 60-75%.

Functional Applications & Mechanisms[3][4]

A. Membrane Lipid Therapy (MLT)

The probe mimics 2OHOA's ability to regulate membrane structure. Unlike standard inhibitors that bind a protein pocket, this lipid inserts into the plasma membrane, increasing non-lamellar phase propensity.

Mechanism:

  • Insertion: The lipid integrates into the bilayer.[3]

  • Biophysical Change: Increases membrane fluidity and surface pressure.

  • Signaling Trigger: Specifically recruits and activates Protein Kinase C alpha (PKC

    
    )  to the membrane.
    
  • Downstream Cascade: PKC

    
     activates the Raf-MEK-ERK pathway, leading to the upregulation of p21
    
    
    
    , causing cell cycle arrest (G0/G1) and differentiation in cancer cells.
B. Click Chemistry Workflow (CuAAC)

The 17-alkyne tag allows for ex vivo visualization.

  • Incubation: Treat cells with 10-100

    
    M probe for 4-24 hours.
    
  • Fixation/Lysis: Fix cells (imaging) or lyse (proteomics).

  • Click Reaction: Add Azide-Fluorophore (e.g., Azide-Alexa488), CuSO

    
     (1 mM), TCEP (1 mM), and TBTA (Ligand). Incubate 1 hour.
    
  • Analysis: Fluorescence Microscopy or SDS-PAGE.

Visualizing the Science

Diagram 1: Signaling Pathway of 2-Hydroxyoleic Acid Probes

This diagram illustrates the mechanism of action elucidated using the probe.

MLT_Pathway Probe 17-yne-2OHOA (Lipid Probe) Membrane Plasma Membrane (Biophysical Alteration) Probe->Membrane Inserts into PKCa PKC-alpha (Activation & Translocation) Membrane->PKCa Recruits Raf Raf-1 PKCa->Raf Phosphorylates MEK MEK1/2 Raf->MEK ERK ERK1/2 (Phosphorylation) MEK->ERK p21 p21 (Cip1) (Upregulation) ERK->p21 Induces Expression Cyclin Cyclin/CDK Complex (Inhibition) p21->Cyclin Inhibits Arrest Cell Cycle Arrest (G0/G1 Phase) Cyclin->Arrest Causes

Caption: Signal transduction cascade activated by 2-hydroxyoleic acid derivatives, leading to tumor cell differentiation.

Diagram 2: Click Chemistry Workflow

Experimental workflow for tracking the lipid probe in cellular systems.

Click_Workflow Step1 1. Cell Treatment (Incubate with Probe) Step2 2. Lysis / Fixation (Preserve Structure) Step1->Step2 Step3 3. CuAAC Reaction (Add Azide-Fluor + Cu) Step2->Step3 Bioorthogonal Ligation Step4 4. Visualization (Microscopy / Gel) Step3->Step4 Fluorescent Output

Caption: Step-by-step "Click" protocol for visualizing 17-yne-2OHOA distribution.

References

  • Antoniou, A.I., et al. (2023). 2-Hydroxyoleic Acid as a Self-Assembly Inducer for Anti-Cancer Drug-Centered Nanoparticles. Pharmaceuticals, 16(5), 722. [Link]

  • Lladó, V., et al. (2014). Membrane Lipid Therapy: Modulation of the Cell Membrane Composition and Structure as a Molecular Base for Drug Discovery and New Disease Treatment. Progress in Lipid Research, 54, 38-51. [Link]

  • Speers, A.E., & Cravatt, B.F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology, 11(4), 535-546. [Link]

Sources

Exploratory

A Technical Guide to the Synthesis and Application of a Clickable 2-Hydroxyoleic Acid Analog for Advancing Cancer Research

Abstract 2-Hydroxyoleic acid (2-OHOA) is a promising synthetic fatty acid with demonstrated anti-cancer properties, primarily attributed to its ability to modulate the lipid composition and structure of cancer cell membr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Hydroxyoleic acid (2-OHOA) is a promising synthetic fatty acid with demonstrated anti-cancer properties, primarily attributed to its ability to modulate the lipid composition and structure of cancer cell membranes.[1][2][3] This modulation impacts critical signaling pathways that drive tumor progression. However, a complete understanding of its molecular interactions and downstream effects remains an area of active investigation. This in-depth technical guide introduces a novel research tool: a clickable analog of 2-OHOA. By incorporating a bioorthogonal handle, this probe will enable researchers to visualize, identify, and functionally characterize the direct binding partners and metabolic fate of 2-OHOA within the complex cellular environment. This guide provides the scientific rationale, a proposed synthetic scheme, and detailed experimental protocols for the application of this clickable 2-OHOA analog in target identification, validation, and mechanistic studies, thereby offering a powerful new avenue for dissecting its therapeutic action.

Introduction: The Therapeutic Potential of 2-Hydroxyoleic Acid and the Need for a Precision Probe

2-Hydroxyoleic acid (2-OHOA) is a first-in-class drug candidate that operates through a novel mechanism termed "Membrane Lipid Therapy" (MLT).[4] Unlike conventional chemotherapeutics that target specific proteins, 2-OHOA integrates into cellular membranes, altering their biophysical properties.[5][6][7] This leads to a cascade of anti-tumor effects, including the induction of cancer cell differentiation, autophagy, and cell cycle arrest.[2][4]

The primary mechanism of action of 2-OHOA is linked to the remodeling of the cancer cell membrane, particularly the restoration of sphingomyelin (SM) levels, which are often depleted in malignant cells.[2][8][9] This increase in SM content is thought to be mediated by the activation of sphingomyelin synthase (SMS).[8][10] However, some studies have questioned the direct activation of SMS by 2-OHOA, suggesting that its anti-cancer properties may be related to effects on phosphatidylcholine metabolism.[11] This ambiguity highlights the need for more precise tools to elucidate the direct molecular interactions of 2-OHOA.

Furthermore, the altered membrane landscape induced by 2-OHOA leads to the displacement of key signaling proteins, such as Ras, from the membrane to the cytoplasm, thereby inhibiting downstream pro-proliferative pathways like the MAPK and PI3K/Akt cascades.[2][10] While these downstream effects are well-documented, the initial, direct protein interactors of 2-OHOA that trigger these events are not fully characterized.

To address these knowledge gaps, we propose the development and application of a clickable analog of 2-OHOA. The incorporation of a small, inert, and bioorthogonal chemical handle (e.g., an alkyne or azide) onto the 2-OHOA scaffold will allow for its covalent ligation to reporter tags (e.g., fluorophores or biotin) via highly specific and efficient "click chemistry" reactions.[12][13] This chemical tool will empower researchers to:

  • Visualize the subcellular localization of 2-OHOA.

  • Identify its direct protein and lipid binding partners.

  • Trace its metabolic fate within the cell.

This guide will provide the conceptual framework and practical methodologies for the synthesis and utilization of this novel probe.

Design and Synthesis of a Clickable 2-OHOA Analog

The design of a clickable 2-OHOA analog must balance two critical aspects: maintaining the biological activity of the parent molecule and ensuring efficient click reactivity. The introduction of a chemical handle should minimally perturb the physicochemical properties of 2-OHOA to ensure it retains its ability to integrate into membranes and interact with its native binding partners.

Strategic Placement of the Bioorthogonal Handle

Given that the hydroxyl group at the C2 position and the cis-double bond at C9 are crucial for the activity of 2-OHOA, the terminal (ω) position of the fatty acid chain is the most logical site for the introduction of a bioorthogonal handle. This placement is least likely to interfere with the molecule's interaction with the membrane interface. An alkyne group is a suitable choice for the handle due to its small size and proven utility in clickable fatty acid probes.[14][15]

Proposed Synthetic Scheme

The synthesis of an ω-alkynyl 2-hydroxyoleic acid analog can be envisioned through a multi-step process, leveraging established organic chemistry reactions. A plausible, though not yet experimentally validated, synthetic route is outlined below. The synthesis would start from a commercially available shorter-chain alkyne and build up the 2-OHOA scaffold. A key step would be the stereospecific introduction of the hydroxyl group at the alpha position.

A simplified conceptual synthetic pathway:

  • Starting Material: A protected short-chain ω-alkynyl alcohol.

  • Chain Elongation: A series of carbon-carbon bond-forming reactions (e.g., Grignard or Wittig reactions) to extend the alkyl chain.[16]

  • Introduction of the Double Bond: A stereoselective olefination reaction (e.g., Wittig reaction) to create the cis-double bond at the C9 position.[16]

  • Formation of the Carboxylic Acid: Oxidation of the terminal alcohol to a carboxylic acid.

  • Alpha-Hydroxylation: Stereoselective hydroxylation at the C2 position, potentially using an asymmetric catalyst.

  • Deprotection: Removal of any protecting groups to yield the final clickable 2-OHOA analog.

It is important to note that the development of a robust and scalable synthetic route will require significant experimental optimization.

Characterization and Validation of the Clickable 2-OHOA Probe

Prior to its application in biological systems, the synthesized clickable 2-OHOA analog must be rigorously characterized to confirm its identity, purity, and biological activity.

Physicochemical Characterization
Analytical Technique Purpose Expected Outcome
Nuclear Magnetic Resonance (NMR) To confirm the chemical structure and stereochemistry of the synthesized molecule.Spectra consistent with the proposed structure of the clickable 2-OHOA analog.
Mass Spectrometry (MS) To determine the exact molecular weight of the compound.A molecular weight that matches the calculated value for the clickable 2-OHOA analog.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final product.A single major peak indicating high purity (>95%).
Biological Validation

The biological activity of the clickable 2-OHOA analog should be compared to that of the parent compound to ensure that the modification has not significantly altered its function.

Biological Assay Purpose Expected Outcome
Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) To determine the anti-proliferative activity of the probe in cancer cell lines (e.g., glioma, lung cancer).A dose-dependent decrease in cell viability, with an IC50 value comparable to that of unmodified 2-OHOA.
Membrane Lipid Analysis To assess the effect of the probe on sphingomyelin levels in cancer cells.An increase in sphingomyelin levels similar to that induced by 2-OHOA.
Western Blot Analysis of Signaling Pathways To confirm that the probe modulates the same signaling pathways as 2-OHOA (e.g., Ras, PKC).A similar pattern of changes in the phosphorylation status or subcellular localization of key signaling proteins.

Applications of the Clickable 2-OHOA Analog in Cancer Research

The validated clickable 2-OHOA probe can be employed in a variety of experimental workflows to gain unprecedented insights into its mechanism of action.

Visualization of Subcellular Localization

By ligating the alkyne-modified 2-OHOA to an azide-functionalized fluorophore, its distribution within the cell can be visualized using fluorescence microscopy.

Experimental Workflow:

  • Metabolic Labeling: Incubate cancer cells with the clickable 2-OHOA analog for a defined period.

  • Cell Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a mild detergent.

  • Click Reaction: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-containing fluorophore (e.g., Alexa Fluor 488 azide).

  • Imaging: Visualize the subcellular localization of the probe using confocal fluorescence microscopy.

Diagram of the Visualization Workflow:

G cluster_0 Cellular Uptake and Incorporation cluster_1 Sample Preparation cluster_2 Bioorthogonal Ligation cluster_3 Analysis Metabolic Labeling Incubate cells with clickable 2-OHOA Fixation Fix and permeabilize cells Metabolic Labeling->Fixation Click Reaction CuAAC with Azide-Fluorophore Fixation->Click Reaction Imaging Confocal Microscopy Click Reaction->Imaging

Caption: Workflow for visualizing the clickable 2-OHOA analog.

Identification of Protein Binding Partners using Mass Spectrometry-Based Proteomics

A key application of the clickable 2-OHOA probe is the identification of its direct protein interactome. This can be achieved by ligating the probe to an affinity tag (e.g., biotin) for subsequent enrichment and identification by mass spectrometry.[17][18][19]

Experimental Protocol:

  • Metabolic Labeling: Treat cancer cells with the clickable 2-OHOA analog.

  • Cell Lysis: Lyse the cells under conditions that preserve protein-lipid interactions.

  • Click Reaction: Perform a CuAAC reaction with an azide-functionalized biotin tag.

  • Affinity Purification: Enrich the biotinylated protein-probe complexes using streptavidin-coated beads.

  • On-Bead Digestion: Digest the enriched proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[19][20]

  • Data Analysis: Identify proteins that are significantly enriched in the clickable 2-OHOA-treated samples compared to controls.

Diagram of the Target Identification Workflow:

G Metabolic Labeling Label cells with clickable 2-OHOA Cell Lysis Lyse cells Metabolic Labeling->Cell Lysis Click Reaction CuAAC with Azide-Biotin Cell Lysis->Click Reaction Affinity Purification Streptavidin pulldown Click Reaction->Affinity Purification On-Bead Digestion Tryptic digest Affinity Purification->On-Bead Digestion LC-MS/MS LC-MS/MS analysis On-Bead Digestion->LC-MS/MS Data Analysis Identify enriched proteins LC-MS/MS->Data Analysis

Caption: Workflow for identifying protein targets of 2-OHOA.

Elucidating the Mechanism of Action

The identification of novel binding partners for 2-OHOA will open up new avenues for mechanistic studies. For example, if a specific enzyme is identified as a direct target, its activity can be assayed in the presence of 2-OHOA to confirm a direct regulatory effect. If a membrane-associated protein is identified, the impact of 2-OHOA on its subcellular localization and function can be investigated.

Diagram of the Proposed Signaling Pathway of 2-OHOA:

G 2-OHOA 2-OHOA Membrane Cell Membrane 2-OHOA->Membrane SMS Sphingomyelin Synthase (SMS) Membrane->SMS Activates? Ras Ras Membrane->Ras Displaces PKC PKC Membrane->PKC Modulates SM Sphingomyelin (SM) SMS->SM Increases MAPK MAPK Pathway Ras->MAPK PI3K_Akt PI3K/Akt Pathway Ras->PI3K_Akt Cell_Cycle_Arrest Cell Cycle Arrest PKC->Cell_Cycle_Arrest MAPK->Cell_Cycle_Arrest PI3K_Akt->Cell_Cycle_Arrest Autophagy Autophagy Cell_Cycle_Arrest->Autophagy Differentiation Differentiation Cell_Cycle_Arrest->Differentiation

Caption: Proposed signaling cascade initiated by 2-OHOA.

Conclusion and Future Perspectives

The development of a clickable 2-OHOA analog represents a significant advancement in the toolset available to researchers studying its anti-cancer properties. This guide provides a comprehensive framework for the synthesis, validation, and application of this novel probe. By enabling the precise identification of its molecular targets and the visualization of its cellular journey, the clickable 2-OHOA analog will be instrumental in resolving existing controversies surrounding its mechanism of action and in uncovering new therapeutic opportunities. The insights gained from these studies will not only deepen our understanding of Membrane Lipid Therapy but also pave the way for the rational design of next-generation lipid-based therapeutics.

References

  • Patsnap Synapse. (2024, June 27). What is 2-OHOA used for?
  • Ibarguren, M., et al. (n.d.). Effect of a 2-hydroxylated fatty acid on cholesterol-rich membrane domains. PubMed.
  • Charron, G., et al. (n.d.). Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking. PMC.
  • Yi, L., et al. (2011, May 6). Exploiting Bioorthogonal Chemistry to Elucidate Protein–Lipid Binding Interactions and Other Biological Roles of Phospholipids. Accounts of Chemical Research.
  • Casas, J., et al. (n.d.). Sustained activation of sphingomyelin synthase by 2-hydroxyoleic acid induces sphingolipidosis in tumor cells. PMC - NIH.
  • (2025, August 9). A Bioorthogonal Chemistry Strategy for Probing Protein Lipidation in Live Cells.
  • Lladó, V., et al. (2012, May 29). 2-Hydroxyoleate, a nontoxic membrane binding anticancer drug, induces glioma cell differentiation and autophagy. PMC.
  • (2022, December 12). Photoreactive bioorthogonal lipid probes and their applications in mammalian biology.
  • Li, Z., et al. (2018, November 23). 2-Hydroxy-oleic acid does not activate sphingomyelin synthase activity. PubMed.
  • Wang, J., et al. (n.d.). A Bioorthogonal Chemistry Strategy for Probing Protein Lipidation in Live Cells. PMC - NIH.
  • Barceló-Coblijn, G., et al. (2011, November 21). Sphingomyelin and sphingomyelin synthase (SMS) in the malignant transformation of glioma cells and in 2-hydroxyoleic acid therapy. PNAS.
  • Barceló-Coblijn, G., et al. (2011, December 6). Sphingomyelin and Sphingomyelin Synthase (SMS) in the Malignant Transformation of Glioma Cells and in 2-hydroxyoleic Acid Therapy. PubMed.
  • Olechowska, K., et al. (2019). The influence of 2-hydroxyoleic acid – an anticancer drug – on model membranes of different fluidity modulated by the cholesterol content. Journal of Molecular Liquids.
  • Di Paolo, M. L., et al. (n.d.). 2-Hydroxyoleic Acid as a Self-Assembly Inducer for Anti-Cancer Drug-Centered Nanoparticles. PMC.
  • (2016, May 20). A phase I study of 2-hydroxyoleic acid (2-OHOA), a novel sphingomyelin synthase activator in patients (pt) with advanced solid tumors (AST) including refractory high grade gliomas/glioblastomas (GBM): Updated results of the expansion. Journal of Clinical Oncology - ASCO Publications.
  • Antoniou, A. I., et al. (n.d.). 2-Hydroxyoleic Acid as a Self-Assembly Inducer for Anti-Cancer Drug-Centered Nanoparticles. MDPI.
  • Stensland, M. E., et al. (n.d.). The anti-tumor drug 2-hydroxyoleic acid (Minerval) stimulates signaling and retrograde transport. PMC.
  • Yokoyama, K., et al. (n.d.). Exploring protein lipidation by mass spectrometry-based proteomics. PMC.
  • Martin, M. L., et al. (n.d.). The role of membrane fatty acid remodeling in the antitumor mechanism of action of 2-hydroxyoleic acid. PubMed.
  • (n.d.). Background: Proteomics with multifunctionalized lipid probes. Lipid Interactome Repository.
  • Gauthier, D. A., et al. (n.d.). Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry. PMC.
  • Lee, E. H., et al. (n.d.). 2-Hydroxyoleic acid-inserted liposomes as a multifunctional carrier of anticancer drugs.
  • St-Pierre, M. V., et al. (n.d.). 2-hydroxyoleic acid: a new hypotensive molecule. PubMed.
  • (n.d.). Use of hydroxyoleic acid and related compounds as functional food additives. Google Patents.
  • (2011, November 22). 2-hydroxyoleic acid for the treatment of glioma. European Medicines Agency (EMA).
  • (2025, August 10). The influence of 2-hydroxyoleic acid – an anticancer drug – on model membranes of different fluidity modulated by the cholesterol content. ResearchGate.
  • Lanyon-Hogg, T., et al. (2021, April 9). Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry. JoVE.
  • (n.d.). Synthesis of an unsaturated fatty acid analogue (18-(4'-azido-2'-hydroxybenzoylamino)-oleic acid) and its interaction with lysophosphatidylcholine: acyl-CoA-O-acyltransferase. PubMed.
  • Thiele, C., et al. (2012, December 21). Tracing fatty acid metabolism by click chemistry. PubMed.
  • Brown, H. A. (n.d.). A “new” thematic series: mass spectrometry-based proteomics of lipid biology. PMC.
  • (n.d.). Overview of clickable lipid analogs from the main categories with some.... ResearchGate.
  • (n.d.). Tracing fatty acid metabolism by click chemistry. Semantic Scholar.
  • (2025, August 10). Tracing Fatty Acid Metabolism by Click Chemistry. ResearchGate.
  • Wilson, J. P., et al. (2012, October 9). Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. PMC.
  • (2015, October 1). Mass Spectrometry Based Proteomics and Lipidomics Studies. BYU ScholarsArchive.
  • (n.d.). Combining native mass spectrometry and lipidomics to uncover specific membrane protein–lipid interactions from natural lipid sources. Chemical Science (RSC Publishing).
  • Lanyon-Hogg, T., et al. (2021, April 9). Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry. PubMed.
  • Imperato, G., et al. (2020, December 9). A Short Method for the Synthesis of Hydroxyoleic Acids. Imperio - 2021 - DOI.

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Foundational

Precision Profiling of Sphingolipid Metabolism: A Technical Guide to Alkyne-Tagged 2-Hydroxy Fatty Acid Probes

Executive Summary The interrogation of lipid signaling pathways has historically been hampered by the lack of tools to visualize and track specific lipid species in live cells. 2-Hydroxy Fatty Acids (2-OH FAs) are a stru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The interrogation of lipid signaling pathways has historically been hampered by the lack of tools to visualize and track specific lipid species in live cells. 2-Hydroxy Fatty Acids (2-OH FAs) are a structurally distinct subclass of lipids, critical for the formation of galactosylceramides (myelin) and skin barrier ceramides. Their dysregulation is implicated in neurodegenerative diseases (SPG35) and various cancers.[1][2]

This technical guide details the application of alkyne-tagged 2-hydroxy fatty acid probes . Unlike radioisotopes, these bioorthogonal tools allow for the simultaneous visualization (fluorescence) and structural identification (mass spectrometry) of 2-OH FA incorporation into complex sphingolipids. This guide moves beyond basic protocols to provide a causal understanding of probe behavior, metabolic fate, and analytical validation.

Part 1: The Biological Imperative & Probe Architecture

The Role of FA2H

The enzyme Fatty Acid 2-Hydroxylase (FA2H) is the gatekeeper of this pathway.[3][4] It introduces a hydroxyl group at the


-position (C2) of a free fatty acid (typically C16–C24). This modified fatty acid is then activated to its CoA ester and incorporated into dihydroceramide by Ceramide Synthases (CerS).[3]
  • Key Insight: FA2H activity is often the rate-limiting step in the synthesis of 2-hydroxylated sphingolipids. Therefore, researchers have two distinct experimental choices:

    • FA2H Activity Profiling: Use a non-hydroxylated alkyne-FA (e.g., Alkyne-C16) and monitor its conversion to 2-OH-Alkyne-C16.

    • Downstream Fate Tracking: Use a pre-hydroxylated 2-OH-Alkyne-FA probe to bypass FA2H and directly study the distribution of 2-hydroxylated sphingolipids.

Probe Design Principles (SAR)

To function as a faithful mimetic, the probe must satisfy specific Structure-Activity Relationships (SAR):

  • The Tag: A terminal alkyne (

    
    -alkyne) is preferred over an azide or bulky fluorophore. The alkyne is sterically small and hydrophobic, minimizing perturbation of acyl-CoA synthetase recognition.
    
  • The Position: The tag is placed at the

    
    -terminus (tail) to avoid interference with the C1 carboxyl activation and the C2 hydroxylation site.
    
  • Stereochemistry: Endogenous FA2H produces the (R)-enantiomer . Synthetic probes should ideally match this configuration, although racemic mixtures are often used with the caveat that enzymatic incorporation may be stereoselective.

Part 2: Metabolic Pathways & Experimental Logic[1]

The following diagram illustrates the metabolic bifurcation that occurs when introducing these probes. Understanding this flow is critical for interpreting mass spectrometry data.

LipidMetabolism Probe Alkyne-FA Probe (e.g., 17-ODYA) FA2H Enzyme: FA2H (ER Membrane) Probe->FA2H Hydroxylation AcylCoA Acyl-CoA Synthetase Probe->AcylCoA Activation BetaOx Beta-Oxidation (Chain Shortening) Probe->BetaOx Degradation OH_Probe 2-OH-Alkyne-FA FA2H->OH_Probe OH_Probe->AcylCoA Activation CerS Ceramide Synthase (CerS) AcylCoA->CerS + Sphinganine ComplexLipids Non-OH Sphingolipids (Ceramides, SM) CerS->ComplexLipids If Non-OH HydroxylatedLipids 2-OH Sphingolipids (GalCer, Sulfatides) CerS->HydroxylatedLipids If 2-OH

Figure 1: Metabolic fate of alkyne-fatty acid probes. The probe can either be directly incorporated into non-hydroxy lipids or processed by FA2H into 2-hydroxy species before incorporation.

Part 3: Experimental Protocols

Protocol A: Metabolic Labeling

Objective: Incorporate the alkyne tag into the cellular lipidome with minimal toxicity.

  • Preparation of Stock: Dissolve the Alkyne-2-OH-FA (or precursor) in high-quality DMSO to 50 mM. Store at -20°C under argon.

  • Conjugation (Critical Step): Fatty acids are toxic in their free form. Conjugate to BSA (Bovine Serum Albumin) before adding to cells.

    • Mix FA probe with fatty-acid-free BSA (10%) in a 1:3 molar ratio.

    • Incubate at 37°C for 30 mins to form the complex.

  • Pulse Labeling:

    • Seed cells (e.g., Oligodendrocytes, Keratinocytes, or HeLa) to 70% confluency.

    • Wash with PBS.

    • Add labeling medium: DMEM + 1% FBS (low serum reduces competition from endogenous lipids) + 25–50 µM Probe-BSA complex .

    • Incubate for 4–16 hours . (Note: 2-OH FAs turn over slower than neutral lipids; longer incubation may be required for equilibration).

Protocol B: Lipid Extraction & Click Chemistry

Objective: Isolate lipids and attach the reporter molecule (Biotin or Fluorophore).

Method Selection:

  • For Imaging: Fix cells with MeOH at -20°C, then Click in situ.

  • For Mass Spectrometry (Recommended): Extract lipids first, then Click.

Step-by-Step (Lipidomics Workflow):

  • Extraction: Perform a modified Bligh & Dyer extraction.

    • Harvest cells in PBS.

    • Add Chloroform:Methanol (1:2 v/v). Vortex vigorously.

    • Add Chloroform and Water to break phase (Final ratio 1:1:0.9).

    • Collect the lower organic phase (contains lipids). Dry under N2 gas.

  • The Click Reaction (CuAAC):

    • Resuspend dried lipids in 20 µL Chloroform.

    • Add 80 µL of Click Mix:

      • Solvent: tBuOH:H2O (4:1)

      • Azide: Azide-Biotin or Azide-Fluorophore (50 µM final)

      • Catalyst: Cu(I)-TBTA complex (1 mM) or CuSO4 (1 mM) + TCEP (2 mM).

    • Expert Tip: Use TBTA or THPTA as a ligand to stabilize Cu(I) and prevent lipid oxidation.

    • Incubate 1 hour at Room Temp (RT) with shaking.

  • Cleanup:

    • Dry the reaction mixture.

    • Re-extract (Bligh & Dyer) to remove unreacted azide and copper. The "Clicked" lipids will partition into the organic phase.

Part 4: Analytical Validation (LC-MS/MS)

Quantitative analysis requires differentiating the probe from endogenous lipids.

Data Presentation: Expected Mass Shifts

When analyzing "Clicked" lipids, the mass spectrum will show specific shifts relative to the native lipid.

Lipid SpeciesNative Mass (Example)Alkyne-Tag Mass ShiftClick-Adduct Mass Shift (e.g., +Azide-Biotin)
Palmitic Acid (C16:0) 256.4 Da-2.0 Da (Triple bond)+ Mass of Reporter (e.g., +400-800 Da)
2-OH-Palmitic Acid 272.4 Da-2.0 Da+ Mass of Reporter
Ceramide (d18:1/16:0) 537.9 Da-2.0 Da+ Mass of Reporter
2-OH-Ceramide 553.9 Da-2.0 Da+ Mass of Reporter
Workflow Visualization

Workflow Step1 Step 1: Metabolic Labeling (Cells + Alkyne-2-OH-FA) Step2 Step 2: Lipid Extraction (Bligh & Dyer) Step1->Step2 Step3 Step 3: Click Reaction (CuAAC + Azide-Biotin) Step2->Step3 Step4 Step 4: LC-MS/MS Analysis (Targeted Lipidomics) Step3->Step4 Validation Validation Controls: 1. Non-Click Control 2. FA2H Knockout Cells Step4->Validation

Figure 2: Step-by-step workflow for lipidomics analysis of alkyne-tagged 2-hydroxy fatty acids.

Part 5: Troubleshooting & Expert Insights

The "Beta-Oxidation" Problem

Issue: Long-chain fatty acid probes (C18, C24) undergo peroxisomal and mitochondrial


-oxidation, shortening the chain by 2 carbons per cycle.
Diagnosis:  In your MS spectra, you see a ladder of labeled lipids (C18, C16, C14).
Mitigation: 
  • Use odd-chain probes (e.g., C17-alkyne). Mammalian cells rarely synthesize odd-chain lipids, making the probe-derived metabolites distinct from the even-chain endogenous background.

  • Use pulse-chase experiments with short timeframes (1-4h) to catch anabolic incorporation before catabolic degradation dominates.

Distinguishing 2-OH from Non-OH

If feeding a non-OH precursor (to measure FA2H activity), you must chromatographically separate the 2-OH-Ceramide from the Non-OH-Ceramide.

  • Chromatography: 2-OH lipids are slightly more polar. On a Reverse Phase (C18) column, 2-OH species typically elute earlier than their non-hydroxylated counterparts.

  • MS Fragmentation: In negative ion mode, 2-OH fatty acids produce a characteristic fragment ion corresponding to the hydroxylated fatty acyl chain.

References

  • Eckhardt, M. (2023).[2] Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. International Journal of Molecular Sciences.

  • Kuerschner, L., & Thiele, C. (2022).[5] Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Molecular Biosciences.

  • Hama, H. (2010).[2] Fatty acid 2-Hydroxylation in mammalian sphingolipid biology. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.

  • Alderson, N.L., et al. (2004).[2] The human FA2H gene encodes a fatty acid 2-hydroxylase.[1][3][4] Journal of Biological Chemistry.

  • Thiele, C., et al. (2012). Lipid probes for tracking fatty acid metabolism.[5][6][7][8][9][10] Nature Methods. (Referenced in context of general alkyne-lipid methodology in Source 2).

Sources

Exploratory

17-ynoic acid derivatives for lipidomics research

Title: Precision Lipidomics: A Technical Guide to 17-Octadecynoic Acid (17-ODYA) and Alkynyl Fatty Acid Profiling Executive Summary The shift from radiolabeling ( H-palmitate) to bioorthogonal "click" chemistry has revol...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Lipidomics: A Technical Guide to 17-Octadecynoic Acid (17-ODYA) and Alkynyl Fatty Acid Profiling

Executive Summary

The shift from radiolabeling (


H-palmitate) to bioorthogonal "click" chemistry has revolutionized lipidomics and post-translational modification (PTM) research. At the center of this shift is 17-octadecynoic acid (17-ODYA) , a C18 fatty acid analog featuring a terminal alkyne group.[1][2]

This guide serves as a technical blueprint for researchers utilizing 17-ynoic acid derivatives to map lipid trafficking and protein S-acylation. Unlike generic protocols, this document addresses the critical biochemical challenges—specifically solubility limits , beta-oxidation background , and chain-length bias —that determine the validity of your data.

Part 1: The Mechanistic Basis

The Probe: 17-ODYA

17-ODYA mimics natural stearic acid (C18:0).[2] Its terminal alkyne group is sterically small, allowing the cell’s acyl-transferases (e.g., DHHC family) to process it nearly identically to native fatty acids.

  • Chemical Identity: 17-Octadecynoic Acid (C18 chain, alkyne at

    
    -position).[2]
    
  • Bioorthogonal Utility: The alkyne is inert in biological systems but reacts specifically with azide-functionalized reporters (fluorophores or biotin) via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Comparison of Labeling Modalities
FeatureRadioisotopes (

H)
Bulky Fluorophores (NBD/BODIPY)Click Probes (17-ODYA)
Steric Hindrance None (Native)High (Distorts membranes)Minimal (Near-native)
Detection Autoradiography (Weeks)Direct Fluorescence (Instant)LC-MS or Fluorescence (Hours)
Enrichment ImpossibleDifficult (Antibody-based)High Efficiency (Streptavidin)
Safety HazardousSafeSafe
Metabolic Fidelity HighLow (Excluded by some enzymes)High

Part 2: Experimental Workflow (The Core Protocol)

Senior Scientist Note: The most common failure point in 17-ODYA experiments is delivery. Free fatty acids are toxic and insoluble. You must mimic physiological transport using BSA conjugation.

Phase 1: Probe Preparation (Saponification & Conjugation)
  • Goal: Create a defined, soluble BSA-lipid complex.

  • Protocol:

    • Dissolve 17-ODYA in DMSO to 50-100 mM (Stock).

    • Saponification (Critical): Dilute stock into dilute KOH or NaOH to generate the carboxylate salt. This increases solubility before hitting the aqueous BSA.

    • Prepare 10% Fatty-Acid Free BSA (FAFBSA) in PBS or DMEM.

    • Slowly add saponified 17-ODYA to FAFBSA while vortexing (warm to 37°C if cloudy).

    • Final Complex: 5-10 mM 17-ODYA in 10% BSA (molar ratio ~4:1 FA:BSA).

Phase 2: Metabolic Pulse-Chase
  • Pulse: Incubate cells with 20–50 µM 17-ODYA complex for 2–6 hours.

    • Why this range? <10 µM yields low signal; >100 µM induces unfolded protein response (UPR) and lipid toxicity.

  • Chase (Optional): Wash 3x with PBS; incubate with 100 µM excess unlabeled palmitate/stearate to monitor turnover rates.

Phase 3: Lysis and Click Reaction
  • Lysis Buffer: 1% Triton X-100 or SDS-based buffer (avoid EDTA if possible, or keep it low, as it chelates Cu).

  • The Click Mix (Prepare Fresh):

    • Lysate: 1 mg/mL protein.

    • Azide Tag: Biotin-Azide or Rhodamine-Azide (100 µM).

    • Reducing Agent: TCEP (1 mM). Avoid DTT; it can reduce the azide.

    • Ligand: TBTA (100 µM). Essential to stabilize Cu(I) and prevent protein oxidation.

    • Catalyst: CuSO

      
       (1 mM).
      
  • Incubation: 1 hour at Room Temp, protected from light.

  • Quench: Add 4-5 volumes of ice-cold acetone or methanol to precipitate proteins and remove excess reagents.

Part 3: Visualization of Workflows

Diagram 1: The 17-ODYA Lipidomics Pipeline

This linear flow illustrates the critical checkpoints from culture to mass spectrometry.

LipidomicsWorkflow Preparation Probe Prep (Saponification + BSA) Pulse Cellular Pulse (20-50 µM, 4h) Preparation->Pulse Metabolism Metabolic Incorporation (Trafficking/Acylation) Pulse->Metabolism Lysis Lysis & Extraction (Chloroform/MeOH) Metabolism->Lysis Click CuAAC Reaction (Azide-Biotin + TBTA) Lysis->Click Bioorthogonal Tagging Analysis LC-MS/MS or Fluorescence Imaging Click->Analysis Enrichment

Caption: Step-by-step workflow for metabolic labeling of lipids/proteins using 17-ODYA and CuAAC detection.

Diagram 2: Metabolic Fate & Pitfalls (The Beta-Oxidation Loop)

A major challenge is the metabolic shortening of 17-ODYA. This diagram maps where the probe goes and how "recycling" creates artifacts.

MetabolicFate Input 17-ODYA (C18-Alkyne) Entry Activation Acyl-CoA Synthetase (17-ODYA-CoA) Input->Activation Membrane Phospholipid Incorporation (Membrane Trafficking) Activation->Membrane Acylation Protein S-Acylation (Palmitoylation Mimicry) Activation->Acylation Mito Mitochondrial Entry (CPT1 Transport) Activation->Mito Excess Probe BetaOx Beta-Oxidation Cycles Mito->BetaOx Recycle Short Chain Alkynes (C16, C14, C12 analogs) BetaOx->Recycle Chain Shortening Artifact Artifactual Labeling (Myristoylation/Mis-incorporation) Recycle->Artifact

Caption: Metabolic branching of 17-ODYA. Note the "Beta-Oxidation" pathway which generates shorter chain artifacts.[1]

Part 4: Troubleshooting & Optimization

The Beta-Oxidation Problem

Issue: 17-ODYA is metabolized by mitochondria. After one round of


-oxidation, it becomes a C16-alkyne (mimicking palmitate); after two, a C14-alkyne (mimicking myristate).
Impact:  You may think you are profiling stearoylated proteins, but you are actually detecting myristoylated proteins due to recycled label.
Solution: 
  • Short Pulses: Keep labeling time < 4 hours.

  • Inhibitors: Co-incubate with Etomoxir (CPT1 inhibitor) to block mitochondrial entry, forcing the probe toward acylation/membrane pathways.

Background Noise

Issue: High non-specific fluorescence or background bands. Solution:

  • Pre-Clear: Pre-precipitate lysates with streptavidin beads before the click reaction to remove endogenous biotinylated proteins (e.g., carboxylases).

  • Ligand Ratio: Ensure TBTA is in excess (1:5 ratio with Cu) to prevent Cu-mediated protein degradation.

References

  • Martin, B. R., & Cravatt, B. F. (2009). Large-scale profiling of protein palmitoylation in mammalian cells. Nature Methods. Link

    • Foundational paper establishing 17-ODYA for global palmitoyl
  • Thiele, C., et al. (2012). Tracing fatty acid metabolism by click chemistry. ACS Chemical Biology. Link

    • Definitive guide on lipid trafficking and the synthesis of alkyne-f
  • Wunderling, K., et al. (2021). Alkyne fatty acids as tracers for lipid catabolism.[3] Journal of Lipid Research.[4][5] Link

    • Detailed analysis of beta-oxidation artifacts and "oxa-alkyne" altern
  • Hannoush, R. N., & Sun, J. (2010). The chemical toolbox for monitoring protein fatty acylation and intracellular trafficking. Nature Chemical Biology. Link

    • Review of chemical probes including 17-ODYA and 15-HDYA.[2]

Sources

Foundational

Unveiling Cellular Choreography: A Technical Guide to Bioactive Lipid Probes for Advancing Membrane Lipid Therapy

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of bioactive lipid probes and their transformative potential in the field of membrane lipid therapy....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of bioactive lipid probes and their transformative potential in the field of membrane lipid therapy. By moving beyond traditional methodologies, these sophisticated molecular tools offer unprecedented insights into the intricate dance of lipids within cellular membranes, paving the way for novel therapeutic interventions against a spectrum of diseases.

The Dynamic Membrane: A New Frontier for Therapeutic Intervention

Biological membranes are not mere passive barriers; they are dynamic, information-rich platforms where a complex interplay of lipids and proteins orchestrates fundamental cellular processes.[1][2][3] The composition and organization of membrane lipids profoundly influence cell signaling, membrane trafficking, and the function of embedded proteins.[1][2][4] Consequently, dysregulation of lipid metabolism and membrane lipid composition has been implicated in a host of pathologies, including neurodegenerative diseases, cancer, and metabolic disorders.[1][2][5][6][7][8]

Membrane Lipid Therapy (MLT) has emerged as a promising therapeutic strategy that aims to correct these lipid imbalances, thereby restoring normal cellular function.[1][2] This approach involves the administration of specific lipids to modulate the composition and structure of cellular membranes.[1][2] The success of MLT hinges on a deep understanding of lipid behavior in their native environment, a challenge that bioactive lipid probes are uniquely positioned to address.

Bioactive Lipid Probes: Illuminating the Lipidome in Action

Bioactive lipid probes are synthetic analogs of natural lipids that have been chemically modified to incorporate reporter elements or reactive groups.[9][10] These modifications allow for the visualization, tracking, and interaction profiling of specific lipid species within living cells, providing a window into their dynamic behavior.[9][10][11]

A Toolkit for Diverse Applications

The versatility of bioactive lipid probes stems from the variety of functional moieties that can be incorporated into their structure. This has led to the development of a diverse toolkit of probes, each tailored for specific experimental applications.

Probe Type Core Principle Primary Applications Key Advantages Limitations
Fluorescent Probes Incorporation of a fluorophore allows for direct visualization of lipid localization and dynamics.[12][13][14]Imaging membrane domains (e.g., lipid rafts), tracking lipid trafficking, monitoring membrane fluidity.[12][15][16]High sensitivity, suitability for live-cell imaging, compatibility with advanced microscopy techniques.[13][17]Potential for phototoxicity, probe-induced membrane perturbations.[12][18]
Photoactivatable Probes A "caged" group masks the lipid's activity until it is released by a pulse of light, offering precise spatiotemporal control.[9][19][20]Studying the acute effects of signaling lipids, dissecting rapid signaling cascades.[9][19]High temporal and spatial resolution, allows for the study of transient events.[19][20]Requires specialized equipment for photoactivation, potential for off-target effects of the uncaging reaction.
Clickable Probes An alkyne or azide group enables bioorthogonal "click" chemistry reactions for attaching reporter molecules or affinity tags.[9][11][21]Identifying lipid-protein interactions, profiling lipid metabolism, activity-based protein profiling.[9][11][21]High specificity and efficiency of the click reaction, versatile for various downstream applications.[9][11]Requires cell fixation and lysis for copper-catalyzed reactions, which can introduce artifacts.[11]
Bifunctional & Trifunctional Probes Combine multiple functionalities, such as a photo-crosslinker and a clickable handle, or a caged group, a photo-crosslinker, and a clickable handle.[10][11][22][23]Comprehensive analysis of lipid-protein interactions with spatiotemporal control.[10][11][20]Enables the capture of transient interactions and their identification with high confidence.[10][11]Complex synthesis, potential for increased steric hindrance compared to simpler probes.
Causality in Probe Design: A Scientist's Perspective

The choice of a specific bioactive lipid probe is not arbitrary; it is a decision driven by the scientific question at hand. For instance, to investigate the role of a specific phospholipid in a rapid signaling event, a photoactivatable ("caged") probe is the ideal choice.[19] The caged group renders the lipid biologically inert until a researcher applies a focused pulse of light, releasing the active lipid with precise timing and location. This allows for the direct observation of the immediate downstream consequences of that lipid's activity.

Conversely, to identify the entire suite of proteins that interact with a particular fatty acid, a clickable probe equipped with a photo-crosslinker is employed.[10][21] The photo-crosslinker, upon UV activation, covalently links the probe to any nearby interacting proteins, effectively "freezing" the interaction.[10][19] The clickable handle then serves as a bioorthogonal anchor for attaching a biotin tag, enabling the subsequent isolation and identification of the crosslinked proteins via mass spectrometry.[11] This approach provides a snapshot of the "interactome" of a specific lipid species.

Experimental Workflows: From Probe to Insight

The successful application of bioactive lipid probes requires meticulous experimental design and execution. The following sections outline key experimental workflows, providing a self-validating system for generating reliable and reproducible data.

Workflow for Imaging Membrane Dynamics with Fluorescent Lipid Probes

This workflow details the use of fluorescent lipid probes to visualize and quantify membrane dynamics, such as the formation and properties of lipid rafts.

Caption: Workflow for studying membrane dynamics using fluorescent lipid probes.

Protocol: Live-Cell Imaging of Lipid Rafts using Laurdan
  • Cell Preparation: Seed cells of interest onto glass-bottom dishes suitable for microscopy and culture overnight to allow for adherence.

  • Laurdan Staining:

    • Prepare a 10 mM stock solution of Laurdan in DMSO.

    • Dilute the stock solution in serum-free cell culture medium to a final working concentration of 5-10 µM.

    • Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

    • Incubate the cells with the Laurdan working solution for 30-60 minutes at 37°C, protected from light.

  • Washing: After incubation, wash the cells twice with pre-warmed PBS to remove excess probe.

  • Imaging:

    • Immediately image the cells using a two-photon or confocal microscope equipped with a heated stage and CO2 incubator to maintain cell viability.[16]

    • Excite the Laurdan probe at approximately 400 nm.

    • Simultaneously collect fluorescence emission in two channels: one for the gel phase (e.g., 420-460 nm) and one for the liquid-crystalline phase (e.g., 470-510 nm).[13]

  • Data Analysis:

    • Calculate the Generalized Polarization (GP) value for each pixel using the formula: GP = (I_gel - I_liquid) / (I_gel + I_liquid), where I is the intensity in the respective channels.[13]

    • Generate a GP map of the cells, where higher GP values indicate more ordered membrane domains (lipid rafts).

Workflow for Identifying Lipid-Protein Interactions using Multifunctional Probes

This workflow outlines the steps for identifying protein interactors of a specific lipid using a trifunctional probe that combines a photo-crosslinker, a clickable handle, and a caged group.

Caption: Workflow for identifying lipid-protein interactions.

Signaling Pathways and Therapeutic Implications

Bioactive lipid probes are instrumental in dissecting the role of lipids in critical signaling pathways. For example, they can be used to investigate the involvement of specific sphingolipids in neurodegenerative diseases or the role of phosphoinositides in cancer cell proliferation.[5][7]

Investigating Ferroptosis with Lipid Peroxidation Probes

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[24][25] Fluorescent probes that are sensitive to lipid peroxidation are invaluable tools for studying this process.[24][25][26]

Ferroptosis_Pathway cluster_inhibition Inhibition cluster_process Ferroptotic Cascade cluster_detection Detection GPX4 GPX4 (Glutathione Peroxidase 4) LOOH Lipid Peroxides GPX4->LOOH Inhibits formation of GSH GSH (Glutathione) GSH->GPX4 Reduces PUFA_PL Polyunsaturated Fatty Acid- Containing Phospholipids L_dot Lipid Radicals PUFA_PL->L_dot L_dot->LOOH Ferroptosis Ferroptosis LOOH->Ferroptosis Probe Lipid Peroxidation Probe (e.g., C11-BODIPY) LOOH->Probe Fluorescence Fluorescence Signal Probe->Fluorescence

Caption: Simplified signaling pathway of ferroptosis and its detection.

By using probes like C11-BODIPY or more recent near-infrared probes, researchers can visualize the accumulation of lipid peroxides in real-time, providing a direct readout of ferroptotic activity.[24][27] This enables the screening of potential therapeutic compounds that can inhibit this process, offering a new avenue for treating diseases where ferroptosis is implicated, such as certain cancers and neurodegenerative disorders.

Future Perspectives and Conclusion

The field of bioactive lipid probes is continuously evolving, with ongoing efforts to develop probes with improved photostability, reduced cellular perturbation, and enhanced targeting specificity.[12] The integration of these advanced probes with cutting-edge imaging technologies, such as super-resolution microscopy and fluorescence lifetime imaging microscopy (FLIM), will undoubtedly provide even deeper insights into the complex world of membrane lipids.[17][28][29]

References

  • Lipid-Based Drug Delivery Systems - PMC - NIH. Available from: [Link]

  • Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes - Chemical Science (RSC Publishing). Available from: [Link]

  • The future of lipid-based drug delivery systems - CAS. Available from: [Link]

  • Study of lipid metabolism in neurons may offer therapeutic possibilities for neurodegenerative diseases. Available from: [Link]

  • Fluorescent Probes for Lipid Rafts: From Model Membranes to Living Cells - ResearchGate. Available from: [Link]

  • Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. Available from: [Link]

  • Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery | Bentham Science. Available from: [Link]

  • Fluorescence Techniques to Study Lipid Dynamics - PMC. Available from: [Link]

  • Drug delivery for neurodegenerative diseases is a problem, but lipid nanocarriers could provide the answer - Nanotheranostics. Available from: [Link]

  • A review on the efficacy and safety of lipid-lowering drugs in neurodegenerative disease. Available from: [Link]

  • Background: Multifunctional Lipid Probes - Lipid Interactome Repository. Available from: [Link]

  • Photoreactive bioorthogonal lipid probes and their applications in mammalian biology - PMC - PubMed Central. Available from: [Link]

  • Lipid Metabolism and Statin Therapy in Neurodegenerative Diseases: An Endocrine View. Available from: [Link]

  • Use of fluorescent membrane probes for the study of lipid and protein membrane dynamics using advanced super-resolution microscopy | FASEB Conferences On-Demand. Available from: [Link]

  • Early Ferroptosis Detection Targeting Lipid Hydrogen Abstraction | Journal of the American Chemical Society. Available from: [Link]

  • Fluorescent membrane probes' behavior in lipid bilayers: insights from molecular dynamics simulations - PMC. Available from: [Link]

  • An Integrated Method for Profiling Lipid–Protein Interactions Using Multifunctional Lipid Probes | bioRxiv. Available from: [Link]

  • Single-Molecule Imaging and Super-Resolution Microscopy of Lipid Domains in Cell Membranes Using Lipid-Binding Proteins and Fluorophore-Conjugated Lipid Analogs - MDPI. Available from: [Link]

  • Lipid Rafts in Signalling, Diseases, and Infections: What Can Be Learned from Fluorescence Techniques? - MDPI. Available from: [Link]

  • Molecular modeling of lipid probes and their influence on the membrane - eScholarship.org. Available from: [Link]

  • Photoactivatable probes - Wikipedia. Available from: [Link]

  • Lipids in Pathophysiology and Development of the Membrane Lipid Therapy: New Bioactive Lipids - MDPI. Available from: [Link]

  • A Fluorescent Diaminoterephthalate Probe for Monitoring Lipid Droplet Dynamics and Ferroptosis in Mammalian Cells - PubMed. Available from: [Link]

  • Recent Advancements in Lipid Nanoparticles-Based Phytoactives Delivery Systems for Neurodegenerative Diseases - Taylor & Francis. Available from: [Link]

  • Defining raft domains in the plasma membrane. Available from: [Link]

  • Lipids in Pathophysiology and Development of the Membrane Lipid Therapy: New Bioactive Lipids - PubMed. Available from: [Link]

  • A Fluorescent Diaminoterephthalate Probe for Monitoring Lipid Droplet Dynamics and Ferroptosis in Mammalian Cells - Pandey - 2025 - Chemistry – An Asian Journal - Wiley Online Library. Available from: [Link]

  • Lysosome-targeted multifunctional lipid probes reveal the sterol transporter NPC1 as a sphingosine interactor | PNAS. Available from: [Link]

  • Reversible NIR Ratiometric Probe for Monitoring Redox Homeostasis in Lipid Droplets during Ferroptosis-Driven Liver Injury | Analytical Chemistry - ACS Publications. Available from: [Link]

  • Lipid-specific fluorescent probes in studies of biological membranes - PubMed. Available from: [Link]

  • Flash & Click - Powerful tools for investigating lipid signaling in live cells - SiChem. Available from: [Link]

  • Exploring lipid–protein interactions in plant membranes | Journal of Experimental Botany. Available from: [Link]

  • Photoactivatable Lipid Probes for Studying Biomembranes by Photoaffinity Labeling | Chemical Reviews - ACS Publications. Available from: [Link]

  • Visualizing lipid structure and raft domains in living cells with two-photon microscopy - PNAS. Available from: [Link]

  • Bioactive Lipids and Their Derivatives in Biomedical Applications - PMC - NIH. Available from: [Link]

  • Recent advances in label-free imaging and quantification techniques for the study of lipid droplets in cells - arXiv. Available from: [Link]

  • Computational development of a phase-sensitive membrane raft probe - RSC Publishing. Available from: [Link]

  • 5.4: Lipid Probes - Physics LibreTexts. Available from: [Link]

  • Special Issue : Lipid Membranes as Multifunctional Platforms for Bioactive Delivery - MDPI. Available from: [Link]

  • Molecular Dynamics Simulations of Biological Membranes and Membrane-Associated Phenomena Across Scales - PMC. Available from: [Link]

  • Guide to Advanced Microscopy Techniques | Biocompare. Available from: [Link]

  • Bioactive Structure of Membrane Lipids and Natural Products Elucidated by a Chemistry-Based Approach - PubMed. Available from: [Link]

  • Lipid Raft Partitioning-Fluorescently-tagged Probes By FCS l Protocol Preview - YouTube. Available from: [Link]

  • Computational Modeling of Realistic Cell Membranes | Chemical Reviews. Available from: [Link]

  • Computational Approaches to Investigate and Design Lipid-binding Domains for Membrane Biosensing - CHIMIA. Available from: [Link]

  • Fat microscopy: Imaging lipids in cells: MPI-CBG. Available from: [Link]

  • Fat microscopy: Imaging lipids in cells - Max-Planck-Gesellschaft. Available from: [Link]

Sources

Exploratory

Omega-Alkynyl 2-Hydroxy Fatty Acids: Functional Probes for Sphingolipid Metabolism

The following guide is structured as a high-level technical whitepaper designed for researchers in lipidomics, chemical biology, and drug discovery. It prioritizes mechanistic understanding, actionable protocols, and rig...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical whitepaper designed for researchers in lipidomics, chemical biology, and drug discovery. It prioritizes mechanistic understanding, actionable protocols, and rigorous data interpretation.

Executive Summary

Omega-alkynyl 2-hydroxy fatty acids are specialized bifunctional chemical probes designed to interrogate the metabolism, trafficking, and protein interactions of 2-hydroxy fatty acids (2HFAs) . Unlike generic fatty acid probes, these analogs possess a hydroxyl group at the


-carbon (C2) and a terminal alkyne handle at the 

-position.

This specific dual-modification allows researchers to bypass the rate-limiting enzyme Fatty Acid 2-Hydroxylase (FA2H) , directly feeding the pool of 2-hydroxylated sphingolipids (e.g., ceramides, hexosylceramides). They are critical tools for dissecting the pathology of leukodystrophies, skin barrier defects, and cancer cell signaling where native 2HFA levels are perturbed.

Biological Context: The Role of 2-Hydroxy Fatty Acids[1][2]

To use these probes effectively, one must understand the unique biological niche of the lipids they mimic.

The FA2H Checkpoint

In mammalian systems, the enzyme FA2H (Fatty Acid 2-Hydroxylase) converts standard fatty acids (like palmitic or stearic acid) into their 2-hydroxy counterparts.[1] This modification is not merely cosmetic; it fundamentally alters the biophysical properties of the lipid:

  • Hydrogen Bonding: The 2-OH group allows for additional inter-molecular hydrogen bonding within the membrane bilayer, increasing rigidity.

  • Resistance to Degradation: 2HFAs are more resistant to standard

    
    -oxidation, requiring a specialized 
    
    
    
    -oxidation pathway for breakdown.
Physiological Significance
  • Myelin Sheath: 2-hydroxy galactosylceramides are major components of myelin. FA2H mutations lead to SPG35 (Hereditary Spastic Paraplegia).[1]

  • Skin Barrier: In the stratum corneum, 2-hydroxy ceramides are essential for the water permeability barrier.

  • Signaling: 2HFAs modulate membrane fluidity and have been implicated in GPCR signaling pathways.

The Chemical Probe: Design & Mechanism

The omega-alkynyl 2-hydroxy fatty acid probe (e.g., Alk-2-OH-PA , Alkynyl-2-Hydroxy Palmitic Acid) functions as a "stealth" metabolite.

Structural Logic
  • 
    -Alkyne Handle:  A small, bioorthogonal tag (sterically smaller than a methyl group) that does not disrupt lipid packing or enzyme recognition. It serves as the docking site for Click Chemistry (CuAAC).
    
  • 
    -Hydroxyl Group (C2):  The functional mimic. This group directs the fatty acid toward specific sphingolipid synthases (e.g., CerS) that preferentially utilize 2HFAs.
    
Mechanism of Action

Once fed to cells, the probe enters the lipid biosynthetic pathway:

  • Activation: Converted to Alk-2-OH-Acyl-CoA .

  • Incorporation: Acylated onto a sphingoid base (sphingosine) by Ceramide Synthases to form Alk-2-OH-Ceramide .

  • Complexation: Further glycosylated to form Alk-2-OH-GlcCer or Alk-2-OH-GalCer .

  • Detection: The alkyne tag is reacted ex vivo or in situ with an azide-fluorophore or azide-biotin.

Visualization: Metabolic Pathway & Workflow

The following diagram illustrates the metabolic fate of the probe and the Click Chemistry workflow.

G cluster_0 Extracellular Input cluster_1 Cellular Metabolism cluster_2 Detection (Click Chemistry) Probe Omega-Alkynyl 2-OH Fatty Acid CoA Alk-2-OH-Acyl-CoA Probe->CoA Acyl-CoA Synthetase Ceramide Alk-2-OH-Ceramide CoA->Ceramide CerS (Ceramide Synthase) Degradation Alpha-Oxidation (Peroxisome) CoA->Degradation HACL1 (Lyase) ComplexLipid Alk-2-OH-Sphingolipids (GlcCer/GalCer) Ceramide->ComplexLipid Golgi Glycosyltransferases Triazole Fluorescent/Biotinylated Lipid Adduct ComplexLipid->Triazole CuAAC Reaction (Post-Lysis/Fixation) Azide Azide-Fluorophore (or Biotin) Azide->Triazole

Figure 1: Metabolic trajectory of Omega-Alkynyl 2-OH FAs from cellular uptake to Click-mediated detection.

Experimental Protocols

Protocol A: Metabolic Labeling in Mammalian Cells

Objective: To label the 2-hydroxy sphingolipid pool in HeLa or Keratinocyte cells.

Reagents:

  • Alk-2-OH-PA (Stock: 50 mM in DMSO).

  • Fatty Acid Free BSA (10% solution in PBS).

  • Complete Cell Culture Media.[2]

Step-by-Step:

  • Complexation: Dilute Alk-2-OH-PA stock into 10% BSA (1:10 ratio) and incubate at 37°C for 15 minutes to form a BSA-lipid complex. This ensures solubility and bioavailability.

  • Pulse: Dilute the BSA-lipid complex into warm culture media to a final concentration of 20–50 µM .

  • Incubation: Treat cells for 4–16 hours .

    • Note: Shorter times (4h) favor ER localization (Ceramide synthesis). Longer times (16h+) favor Golgi/Plasma Membrane (Complex Sphingolipids).

  • Chase (Optional): Remove label-containing media, wash 2x with PBS, and replace with fresh media to track lipid turnover.

Protocol B: Click Chemistry Detection (Fluorescence Imaging)

Objective: To visualize the subcellular distribution of incorporated lipids.[2]

Reagents:

  • Fixative: 3.7% Paraformaldehyde (PFA).[3]

  • Permeabilization: 0.1% Triton X-100 or ice-cold Methanol (lipid-preserving).

  • Click Cocktail:

    • Azide-Fluorophore (e.g., Azide-488, 10 µM).

    • CuSO4 (1 mM).

    • THPTA Ligand (2 mM) - Critical for protecting fluorophores from oxidation.

    • Sodium Ascorbate (10 mM) - Add last.

Step-by-Step:

  • Fixation: Fix cells with PFA for 15 mins at RT. Wash 3x with PBS.[3]

  • Permeabilization: Crucial Step. Use ice-cold MeOH for 10 mins at -20°C.

    • Why? Triton X-100 can extract the lipid bilayer, washing away your signal. MeOH precipitates proteins and retains lipids better.

  • Click Reaction: Prepare the Click Cocktail fresh. Add to cells and incubate for 30 mins at RT in the dark.

  • Wash: Wash 5x with PBS containing 1% BSA to remove unreacted dye.

  • Imaging: Image immediately. 2-OH lipids often show distinct localization (e.g., apical membranes in polarized cells) compared to non-OH lipids.

Data Interpretation & Troubleshooting

Comparative Analysis: 2-OH vs. Non-OH Probes

A key control is running a parallel experiment with the non-hydroxylated analog (e.g., Alkynyl-Palmitate).

FeatureOmega-Alkynyl Fatty Acid (Standard)Omega-Alkynyl 2-Hydroxy Fatty Acid
Enzymatic Target Acyl-transferases, Beta-oxidationCeramide Synthases, Alpha-oxidation
Subcellular Pattern Reticular (ER), Mitochondria, diffusePlasma Membrane (Rafts), Lysosomes, Myelin
Metabolic Stability Rapid turnover (Beta-oxidation)High stability (Resistant to Beta-oxidation)
Phenotypic Rescue General energy sourceRescues FA2H-knockdown phenotypes
Troubleshooting Guide
IssueProbable CauseSolution
High Background Unreacted Azide-Fluorophore sticking to membranes.Increase washes with 1% BSA or 0.1% Tween-20 after the Click reaction.
No Signal Lipid extraction during permeabilization.Switch from Triton X-100 to Saponin or Methanol permeabilization.
Spotty/Aggregate Signal Probe precipitation in media.Ensure thorough conjugation with BSA (Step 5.1.1) before adding to cells.
Cell Toxicity Copper toxicity during Click reaction.Use THPTA or TBTA ligand to chelate Copper; reduce reaction time to 15 mins.

Synthesis Strategy (Reference)

While commercial sourcing is preferred for consistency, the synthesis of these probes typically follows a chiral pool or alpha-functionalization strategy.

  • Starting Material: Terminal alkyne fatty acid (e.g., 16-heptadecynoic acid).

  • Alpha-Bromination: Hell-Volhard-Zelinsky reaction to install a bromine at C2.

  • Hydrolysis: Displacement of the bromine with hydroxide to yield the racemic 2-hydroxy product.

  • Chiral Resolution: (Optional but recommended) Separation of (R) and (S) enantiomers via chiral HPLC, as the (R)-enantiomer is the biologically active species for FA2H mimicry.

References

  • Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function. Source: MDPI Biomolecules. URL:[Link]

  • C. elegans fatty acid two-hydroxylase regulates intestinal homeostasis. (Demonstrates use of alk-2-OH-PA for rescue and imaging). Source: PubMed / PLOS Genetics. URL:[Link]

  • Rapid and selective detection of fatty acylated proteins using omega-alkynyl-fatty acids and click chemistry. Source: Journal of Lipid Research. URL:[Link]

  • Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers. Source: Journal of Lipid Research. URL:[Link]

  • Imaging the Lipidome: Omega-Alkynyl Fatty Acids for Detection and Cellular Visualization. Source: ACS Chemical Biology.[4] URL:[Link]

Sources

Foundational

Precision Metabolic Tracking: A Technical Guide to Synthetic Sphingolipid Precursors

Executive Summary This guide addresses the technical implementation of synthetic sphingolipid precursors in metabolic flux analysis and intracellular trafficking studies. Unlike standard lipidomics, which provides a stat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the technical implementation of synthetic sphingolipid precursors in metabolic flux analysis and intracellular trafficking studies. Unlike standard lipidomics, which provides a static snapshot, synthetic precursors allow for the temporal resolution of sphingolipid biosynthesis, turnover, and localization. This document details the selection, solubilization, and application of fluorescent, bioorthogonal (click-ready), and isotopic analogs, with a specific focus on minimizing experimental artifacts caused by the biophysical divergence of synthetic probes from endogenous lipids.

Part 1: Mechanistic Foundations

Sphingolipid metabolism is a complex network centered on Ceramide , which serves as the hub between de novo synthesis, the salvage pathway, and the production of complex sphingolipids (sphingomyelins, glycosphingolipids).[1][2]

To effectively use synthetic precursors, one must target the specific entry point in this pathway. For example, L-Serine analogs track de novo synthesis exclusively, while Sphingosine analogs enter via the salvage pathway.

Diagram 1: Sphingolipid Metabolic Entry Points

The following diagram maps the entry points for key synthetic precursors (highlighted in red) within the endogenous pathway.

SphingolipidPath Serine L-Serine KetoSph 3-Ketosphinganine Serine->KetoSph SPT PalCoA Palmitoyl-CoA PalCoA->KetoSph SPT Sphinganine Sphinganine KetoSph->Sphinganine KDSR DHCer Dihydroceramide Sphinganine->DHCer CerS Cer Ceramide (The Hub) DHCer->Cer DES1 SM Sphingomyelin Cer->SM SMS GSL Glycosphingolipids Cer->GSL GCS Sph Sphingosine Cer->Sph CDase Sph->Cer CerS (Salvage) S1P Sphingosine-1-Phosphate Sph->S1P SphK1/2 IsoSer Isotopic/Azido-Serine (De Novo Tracker) IsoSer->KetoSph Mimics Serine AlkSph w-Alkynyl-Sphingosine (Salvage Tracker) AlkSph->Sph Phosphorylated or Acylated NBDCer NBD-C6-Ceramide (Golgi/Flux Tracker) NBDCer->Cer Direct Integration

Caption: Synthetic precursor entry points (Red) relative to endogenous De Novo and Salvage pathways (Blue).

Part 2: Selection Guide for Synthetic Precursors

Choosing the correct analog requires balancing detection sensitivity against biological fidelity . Bulky fluorophores (NBD/BODIPY) provide real-time imaging but can alter membrane partitioning. Bioorthogonal (Click) probes offer minimal structural perturbation but require cell fixation.[3]

Table 1: Comparative Analysis of Precursor Classes
Precursor ClassRepresentative AnalogKey ApplicationPhysiological FidelityDetection Method
Fluorescent (Short Chain) NBD-C6-CeramideGolgi labeling, rapid flux analysisLow (Altered partitioning due to NBD group)Live Confocal Microscopy
Bioorthogonal (Click)

-alkynyl-Sphingosine (pac-Sph)
Metabolic flux, protein-lipid interactionHigh (Minimal steric hindrance)Fixation + CuAAC (Click Chemistry)
Isotopic

C-Palmitate / d7-Sphingosine
Quantitative Mass Spec (Lipidomics)Excellent (Indistinguishable)LC-MS/MS
Functional Inhibitor FTY720 (Fingolimod)S1P Receptor modulationN/A (Synthetic modulator)Functional Assays / Western Blot

Part 3: Advanced Experimental Protocols

Protocol A: Metabolic Flux Analysis via Click Chemistry

This protocol uses


-alkynyl-sphingosine (alk-Sph) to pulse-label the sphingolipid pool, followed by a chase period and "click" conjugation to a fluorophore. This method avoids the artifacts associated with bulky fluorescent lipids.

Prerequisites:

  • 
    -alkynyl-Sphingosine (dissolved in ethanol).
    
  • Defatted BSA (Fatty Acid Free).

  • Click-iT reaction reagents (Azide-fluorophore, CuSO4, Ascorbate).

Step-by-Step Methodology:

  • Precursor Complexing (The Critical Step):

    • Why: Sphingolipids are hydrophobic and will precipitate in media, adhering to plasticware rather than entering cells.

    • Action: Mix alk-Sph with defatted BSA in a 1:1 molar ratio in serum-free media. Sonicate or vortex until optically clear. The final concentration of BSA should be ~0.1% to 0.5%.

  • Pulse Labeling:

    • Treat cells with the alk-Sph:BSA complex (typically 5–10 µM) for 30–60 minutes at 37°C.

    • Control: Include a "vehicle only" (Ethanol/BSA) control to subtract background fluorescence.

  • Chase (Metabolic Processing):

    • Wash cells 2x with PBS.[4][5]

    • Incubate in complete media (containing serum) for the desired timepoints (e.g., 1h, 4h, 8h). This allows the alk-Sph to be acylated into Ceramide and converted to Sphingomyelin.

  • Fixation and Permeabilization:

    • Fix with 4% Paraformaldehyde (15 min).[6]

    • Permeabilize with cold Methanol (-20°C) or 0.1% Saponin. Avoid Triton X-100 if preserving lipid ultrastructure is critical, as it strips lipids.

  • CuAAC Reaction (Click):

    • Incubate with the reaction cocktail (Azide-AlexaFluor 488 + CuSO4 + Sodium Ascorbate) for 30 mins in the dark.

    • Wash extensively to remove unreacted dye.

Protocol B: Live Golgi Targeting with NBD-Ceramide

NBD-C6-Ceramide is the gold standard for visualizing the Golgi apparatus in live cells, but it requires a "Back-Exchange" step to remove non-specific plasma membrane staining.

Workflow Diagram:

NBDProtocol Prep 1. Complexing NBD-Cer + BSA Pulse 2. Pulse (4°C) Load Plasma Membrane Prep->Pulse Add to cells Note1 Prevents Precipitation Prep->Note1 Chase 3. Chase (37°C) Internalize to Golgi Pulse->Chase Warm up BackEx 4. Back-Exchange (Defatted BSA Wash) Chase->BackEx Remove PM signal Image 5. Imaging (Green Golgi) BackEx->Image Confocal Note2 Scavenges excess NBD-Cer from PM BackEx->Note2

Caption: NBD-Ceramide labeling workflow emphasizing the critical Back-Exchange step.

Key Protocol Nuance: The Back-Exchange After the 37°C chase, the plasma membrane will still retain significant NBD-Ceramide fluorescence, obscuring the Golgi signal.

  • Procedure: Wash cells 3x for 10 minutes each with ice-cold HBSS containing 3.4 mg/mL defatted BSA .

  • Mechanism: The albumin acts as a "lipid sink," extracting the hydrophobic probe from the outer leaflet of the plasma membrane while leaving the internalized Golgi pool intact.

Part 4: Critical Troubleshooting & Validation

Solubility and Delivery
  • Issue: Inconsistent labeling or punctate background fluorescence.

  • Cause: Precursor precipitation.

  • Solution: Never add ethanolic lipid stocks directly to culture media. Always pre-complex with BSA (as described in Protocol A) or use a solvent injection method where the lipid is injected into rapidly vortexing media.

Metabolic Divergence
  • Issue: Synthetic analogs may not be metabolized by specific enzymes.

  • Example: 1-deoxysphingolipids (lacking the C1-hydroxyl) cannot be phosphorylated by Sphingosine Kinase (SphK) and therefore cannot form S1P. They are "dead-end" metabolites.

  • Validation: Verify metabolism using Thin Layer Chromatography (TLC) or Mass Spectrometry. If using alk-Sph, extract lipids after the chase, perform the click reaction in vitro on the extract, and run a TLC plate to see if the signal shifts from Sphingosine to Ceramide/Sphingomyelin.

Toxicity (Apoptosis)
  • Issue: Cell rounding and death during long chases.

  • Cause: Short-chain ceramides (C2, C6) are biologically active and can induce apoptosis.

  • Solution: Keep concentrations <5 µM for physiological studies. For NBD-C6-Ceramide, limit exposure time.[4] If toxicity persists, switch to bioorthogonal probes (alk-Sph) which are generally less toxic at equivalent concentrations.

References

  • Thiele, C., et al. (2012). Tracing fatty acid metabolism by click chemistry. Nature Methods. [Link]

  • Pagano, R. E., et al. (1989). A fluorescent derivative of ceramide: physical properties and use in studying the Golgi apparatus of animal cells.[7][8] Methods in Cell Biology.[7] [Link]

  • Gerl, M. J., et al. (2016).[9] Sphingosine-1-Phosphate Lyase Deficient Cells as a Tool to Study Protein Lipid Interactions.[10][9][11] PLoS ONE. [Link]

  • Avanti Polar Lipids. (n.d.). Sphingolipid Metabolic Pathways and Analogs. [Link]

  • Haberkant, P., et al. (2013). In vivo profiling of protein-lipid interactions using photoactivatable, clickable probes.[9][11] Nature Chemistry. [Link]

Sources

Foundational

An In-depth Technical Guide to the Mechanism of Action of Alkyne-Fatty Acid Analogs

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Introduction: Probing the Cellular Lipidome with Chemical Precision The study of fatty acid metabolism and its...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: Probing the Cellular Lipidome with Chemical Precision

The study of fatty acid metabolism and its profound impact on cellular signaling, membrane architecture, and protein function is a cornerstone of modern cell biology and drug discovery. Fatty acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that governs protein localization, stability, and activity.[1][2][3] Dysregulation of these processes is implicated in a host of diseases, including cancer, neurodegenerative disorders, and metabolic syndromes.[1][2][3] To dissect these intricate lipid-mediated pathways, researchers require tools that offer high sensitivity and specificity within the complex environment of a living cell. Alkyne-fatty acid analogs have emerged as powerful chemical reporters that, in conjunction with bioorthogonal chemistry, provide an unprecedented window into the dynamic world of lipid metabolism.[4][5][6]

This guide provides an in-depth exploration of the mechanism of action of alkyne-fatty acid analogs, from their uptake and metabolic incorporation to their detection and application in cutting-edge research. We will delve into the causality behind experimental choices and provide field-proven insights to empower your research.

Part 1: The Core Mechanism - A Two-Step Interrogation of Cellular Lipids

The utility of alkyne-fatty acid analogs lies in a powerful two-step strategy: (1) metabolic incorporation of the analog into biomolecules of interest and (2) bioorthogonal ligation to a reporter molecule for detection and analysis. The alkyne group, a small and minimally disruptive chemical handle, is the key to this approach.[6][7]

Cellular Uptake and Metabolic Activation

Alkyne-fatty acid analogs are designed to mimic their natural counterparts and are readily taken up by cells.[2] To enhance their solubility and cellular uptake, especially for longer-chain analogs like 17-octadecynoic acid (17-ODYA), a common practice is to saponify the fatty acids and deliver them in complex with fatty-acid-free bovine serum albumin (BSA).[1][3] This method improves their bioavailability and reduces potential toxicity associated with free fatty acids in cell culture.[1][3]

Once inside the cell, these analogs are recognized by the cell's own metabolic machinery.[2] Acyl-CoA synthetases activate the alkyne-fatty acids by converting them into their corresponding acyl-CoA esters.[8][9] These activated analogs can then enter various metabolic pathways:

  • Protein Acylation: The alkyne-acyl-CoA is utilized by fatty acyltransferases to modify proteins. This includes N-myristoylation and S-palmitoylation, where the alkyne-fatty acid is covalently attached to glycine or cysteine residues, respectively.[4][10]

  • Lipid Synthesis: The analogs can be incorporated into more complex lipids such as glycerolipids, glycerophospholipids, and sphingolipids, allowing for the study of lipid trafficking and metabolism.[6][11][12]

  • Beta-Oxidation: Alkyne-fatty acids can also be subject to catabolic processes like β-oxidation.[4][6] The position of the alkyne can influence the extent of degradation, and specialized analogs, such as oxaalkyne fatty acids, have been developed to study this process with greater precision.[13]

The choice of alkyne-fatty acid analog, including its chain length, is critical for targeting specific metabolic pathways. For instance, shorter-chain analogs are preferentially used to study N-myristoylation, while longer-chain analogs are better suited for investigating S-palmitoylation.[10][14]

Bioorthogonal Detection via CLICK Chemistry

The terminal alkyne group introduced into biomolecules serves as a bioorthogonal handle for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][6][15][16] This reaction is highly specific, efficient, and can be performed under biocompatible conditions, making it ideal for labeling biomolecules in complex biological samples like cell lysates.[16][17]

The CuAAC reaction involves the covalent ligation of the alkyne-tagged biomolecule to an azide-containing reporter molecule.[3] This reporter can be:

  • A Fluorophore: For direct visualization of labeled molecules via in-gel fluorescence scanning or microscopy.[4][18][19]

  • Biotin: For the enrichment and purification of labeled molecules using streptavidin affinity chromatography, followed by identification and quantification via mass spectrometry.[3][4][20]

The versatility of click chemistry allows for a wide range of downstream applications, from imaging the subcellular localization of lipidated proteins to comprehensive proteomic and lipidomic profiling.[4][18][20]

Part 2: Visualizing the Mechanism and Workflow

Diagram 1: Metabolic Incorporation of Alkyne-Fatty Acid Analogs

Metabolic_Incorporation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Alkyne-FA Alkyne-Fatty Acid (e.g., 17-ODYA) Alkyne-FA-BSA Alkyne-FA-BSA Complex Alkyne-FA->Alkyne-FA-BSA Saponification & Complexation BSA Fatty Acid-Free BSA BSA->Alkyne-FA-BSA Uptake Cellular Uptake Alkyne-FA-BSA->Uptake Activation Acyl-CoA Synthetase Uptake->Activation Transport Alkyne-Acyl-CoA Alkyne-Acyl-CoA Activation->Alkyne-Acyl-CoA Protein_Acylation Protein Acylation (e.g., Palmitoylation) Alkyne-Acyl-CoA->Protein_Acylation Lipid_Synthesis Lipid Synthesis Alkyne-Acyl-CoA->Lipid_Synthesis Beta_Oxidation β-Oxidation Alkyne-Acyl-CoA->Beta_Oxidation Labeled_Protein Alkyne-Labeled Protein Protein_Acylation->Labeled_Protein Labeled_Lipid Alkyne-Labeled Lipid Lipid_Synthesis->Labeled_Lipid Experimental_Workflow Cell_Culture 1. Cell Culture & Labeling with Alkyne-Fatty Acid Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Click_Chemistry 3. CLICK Chemistry Reaction (Azide-Reporter) Cell_Lysis->Click_Chemistry Downstream_Analysis 4. Downstream Analysis Click_Chemistry->Downstream_Analysis In-Gel_Fluorescence In-Gel Fluorescence Downstream_Analysis->In-Gel_Fluorescence Fluorescent Azide Affinity_Purification Affinity Purification (Streptavidin) Downstream_Analysis->Affinity_Purification Biotin-Azide Mass_Spectrometry Mass Spectrometry Affinity_Purification->Mass_Spectrometry

Caption: General experimental workflow for studying protein acylation.

Diagram 3: The CLICK Chemistry Reaction (CuAAC)

Click_Chemistry Reactants Alkyne-Labeled Biomolecule Azide-Reporter Catalyst Cu(I) Catalyst Product Labeled Biomolecule (Triazole Linkage) Catalyst->Product:f0

Caption: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Part 3: Experimental Protocols - A Self-Validating System

The following protocols are designed to be self-validating, with built-in controls and clear explanations for each step.

Protocol 1: Metabolic Labeling of Cultured Cells

Objective: To incorporate alkyne-fatty acid analogs into cellular proteins and lipids.

Materials:

  • HEK293T cells (or other cell line of interest)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Delipidated FBS

  • Fatty-acid free BSA

  • Alkyne-fatty acid analog (e.g., 17-ODYA)

  • Potassium hydroxide (KOH)

  • Phosphate-buffered saline (PBS)

Methodology:

  • Cell Seeding: Plate cells at an appropriate density to reach 70-80% confluency on the day of labeling.

  • Preparation of Fatty Acid-BSA Conjugate (20x Stock):

    • Causality: Saponification with KOH deprotonates the carboxylic acid, increasing solubility. Complexing with BSA mimics the natural transport of fatty acids in the bloodstream and improves cellular uptake. [1][3] * Prepare a stock solution of the alkyne-fatty acid in ethanol.

    • In a separate tube, add the appropriate volume of the fatty acid stock and an equal volume of 1M KOH.

    • Incubate at 65°C for 30 minutes to saponify the fatty acid.

    • Add fatty-acid free BSA solution and incubate at 37°C for 1 hour to allow complex formation.

  • Cell Starvation:

    • Causality: Starving the cells in media with delipidated serum enhances the uptake and incorporation of the supplemented alkyne-fatty acid analog. [1] * Aspirate the complete growth medium and wash the cells once with warm PBS.

    • Incubate the cells in serum-free or delipidated serum-containing medium for 1-2 hours.

  • Metabolic Labeling:

    • Add the 20x fatty acid-BSA conjugate to the starvation medium to achieve the desired final concentration (e.g., 25-100 µM).

    • Causality: The optimal labeling time can vary between cell types and experimental goals. Longer incubation times may lead to metabolic breakdown of the analog. [3] * Incubate the cells for the desired labeling period (typically 4-16 hours).

  • Cell Harvesting:

    • Wash the cells twice with cold PBS to remove excess labeling reagent.

    • Proceed immediately to cell lysis or store the cell pellet at -80°C.

Protocol 2: CLICK Chemistry Reaction and In-Gel Fluorescence Analysis

Objective: To visualize alkyne-labeled proteins by SDS-PAGE.

Materials:

  • Labeled cell lysate

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (CuSO₄)

  • Azide-fluorophore (e.g., Azide-TAMRA)

  • SDS-PAGE sample buffer

Methodology:

  • Prepare Click Chemistry Reaction Mix:

    • Causality: TCEP reduces Cu(II) to the catalytically active Cu(I) state. TBTA is a ligand that stabilizes the Cu(I) and improves reaction efficiency. [19] * Sequentially add the following to the cell lysate: TCEP, TBTA, azide-fluorophore, and finally CuSO₄.

  • Incubation:

    • Vortex the reaction mixture gently and incubate at room temperature for 1 hour in the dark to prevent photobleaching of the fluorophore.

  • Protein Precipitation and SDS-PAGE:

    • Precipitate the protein using a method like methanol/chloroform precipitation to remove excess reagents.

    • Resuspend the protein pellet in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE.

  • In-Gel Fluorescence Scanning:

    • Visualize the labeled proteins using a fluorescence gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.

Protocol 3: Affinity Purification and Mass Spectrometry Analysis

Objective: To enrich and identify alkyne-labeled proteins.

Materials:

  • Labeled cell lysate

  • Biotin-azide

  • Streptavidin-coated magnetic beads

  • Wash buffers

  • Elution buffer

  • Trypsin

  • LC-MS/MS system

Methodology:

  • CLICK Chemistry with Biotin-Azide:

    • Perform the CLICK chemistry reaction as described in Protocol 2, but substitute the azide-fluorophore with biotin-azide.

  • Affinity Purification:

    • Incubate the biotinylated lysate with streptavidin-coated beads to capture the labeled proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Causality: On-bead digestion with trypsin releases the peptides from the captured proteins while the biotinylated peptides remain bound to the beads, reducing sample complexity.

    • Resuspend the beads in a digestion buffer and add trypsin.

    • Incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the tryptic peptides.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the enriched proteins.

Part 4: Data Presentation and Interpretation

Table 1: Common Alkyne-Fatty Acid Analogs and Their Applications
Analog NameChain LengthCommon ApplicationKey Considerations
13-Tetradecynoic acid (13-TDYA)14N-myristoylation studiesPreferentially labels N-myristoylated proteins.
15-Hexadecynoic acid (15-HDYA)16S-palmitoylation studiesAnalog of palmitic acid.
17-Octadecynoic acid (17-ODYA)18S-palmitoylation studiesCommercially available and widely used, but less soluble than shorter chain analogs. [1][3]
5-Hexynoic acid6General lipid metabolismShorter chain length may result in different metabolic fates.
Oxaalkyne fatty acidsVariableβ-oxidation studiesThe oxygen atom within the chain can halt β-oxidation, allowing for the study of metabolic intermediates. [6][13]

Conclusion: A Versatile Tool for Lipid Biology

Alkyne-fatty acid analogs, coupled with the power of click chemistry, represent a versatile and robust platform for investigating the multifaceted roles of fatty acids in cellular physiology and disease. The ability to metabolically label and subsequently visualize or enrich lipid-modified biomolecules provides researchers with a powerful tool to unravel complex biological processes. By understanding the underlying mechanisms and optimizing experimental protocols, scientists can harness the full potential of this technology to drive new discoveries in lipid biology and drug development.

References

  • Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry. PubMed, 2021.
  • Application Notes and Protocols for Metabolic Labeling with Alkynyl F
  • Imaging the Lipidome: ??-Alkynyl Fatty Acids for Detection and Cellular Visualization of Lipid-Modified Proteins.
  • Chemical reporters for exploring protein acyl
  • Chemical reporters for exploring protein acyl
  • Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry. JoVE.
  • Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Molecular Biosciences.
  • A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. PMC.
  • Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art.
  • Development of oxaalkyne and alkyne fatty acids as novel tracers to study fatty acid beta-oxidation pathways and intermedi
  • Exploring protein lipidation by mass spectrometry-based proteomics. Oxford Academic.
  • Click chemistry-based enrichment strategy for tracing cellular fatty acid metabolism by LC-MS/MS.
  • Proteomic analysis of fatty-acyl
  • Bioorthogonal chemical reporters for analyzing protein lipid
  • An In-depth Technical Guide to the Synthesis of Terminal Alkyne F
  • Using-alkynyl-palmitate analog as a chemical reporter to label proteins...
  • Protein lipidation chemical reporters. (a,b) Alkynyl-fatty acid...
  • Overview of bioorthogonal reactions with terminal alkyne- or alkene-tagged proteins for in vitro labelling.
  • Metabolic Labeling of Biomolecules with sp-Alkyne Tags: Applic
  • Deuterium- and Alkyne-Based Bioorthogonal Raman Probes for In Situ Quantitative Metabolic Imaging of Lipids within Plants.
  • Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The St
  • Schematic of metabolic labeling using alkyne fatty acid analogs for the...
  • The Role of Terminal Alkyne-Containing Fatty Acids in Metabolism Research: A Technical Guide. Benchchem.
  • Metabolic labeling and direct imaging of choline phospholipids in vivo. PNAS.
  • Click chemistry. Wikipedia.
  • Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells.
  • Biosynthesis of alkyne-containing natural products. RSC Chemical Biology (RSC Publishing).
  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
  • Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Molecular Biosciences.
  • Introduction to click chemistry: a new method for the labeling and modific
  • Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantific
  • The synthesis of ω-alkynyl analogues of fatty acids illustrates that the alkyne and hydroxyl can be far apart.
  • Alkyne lipids as substrates for click chemistry-based in vitro enzym
  • Intracellular uptake of alkyne tagged fatty acids. White light image of...

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Protocols & Analytical Methods

Method

Protocol for metabolic labeling with 17-ynoic acids

Application Note: High-Fidelity Metabolic Labeling of S-Acylated Proteins using 17-Octadecynoic Acid (17-ODYA) Abstract & Principle Protein S-acylation (commonly palmitoylation) is a reversible post-translational modific...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Metabolic Labeling of S-Acylated Proteins using 17-Octadecynoic Acid (17-ODYA)

Abstract & Principle

Protein S-acylation (commonly palmitoylation) is a reversible post-translational modification critical for membrane tethering, trafficking, and signaling stability.[1][2][3] Unlike static modifications, S-acylation is dynamic. Traditional radiolabeling ([³H]-palmitate) is insensitive and hazardous.

This guide details the use of 17-Octadecynoic Acid (17-ODYA) , a bioorthogonal alkyne-functionalized fatty acid analog.[2][3][4] Although 17-ODYA is a C18 analog (mimicking stearic acid), it is efficiently metabolized intracellularly via


-oxidation to form C16 alkyne-palmitate analogs, or incorporated directly as a stearate mimic. Once incorporated into the proteome, the terminal alkyne moiety reacts with azide-functionalized reporters (fluorophores or biotin) via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling high-sensitivity detection.

Mechanism of Action

The workflow relies on the cellular machinery's inability to distinguish between native fatty acids and the 17-ODYA analog.

MetabolicLabeling cluster_0 Phase 1: In Vivo cluster_1 Phase 2: In Vitro Input 17-ODYA (Media) Cell Cellular Uptake & Activation (CoA) Input->Cell Passive/Active Transport Target Protein Acylation (PAT Enzymes) Cell->Target Incorporation Lysis Cell Lysis (Detergent) Target->Lysis Harvest Click CuAAC Reaction (Azide-Tag) Lysis->Click + CuSO4/TCEP/Ligand Analysis Imaging/Mass Spec Click->Analysis Detection

Figure 1: Workflow for metabolic incorporation and chemoselective ligation of 17-ODYA.

Critical Experimental Parameters (The "Art" of the Science)

To ensure scientific integrity, the following variables must be controlled. Failure to optimize these results in high background or cellular toxicity.

ParameterRecommended ConditionScientific Rationale
Probe Concentration 20 – 50 µM >50 µM induces unfolded protein response (UPR) and lipid droplet artifacts. <10 µM yields insufficient signal.
Serum Conditions Dialyzed FBS (10%)Standard FBS contains high levels of endogenous fatty acids that compete with 17-ODYA for uptake. Dialyzed serum removes this competition.
Labeling Duration 4 – 16 Hours 4h is sufficient for rapid turnover proteins (e.g., Ras). 16h (overnight) is required to reach equilibrium for stable proteomes.
Specificity Control 2-Bromopalmitate (2-BP) A broad-spectrum PAT inhibitor. Pre-treat cells with 2-BP (50 µM) to prove signal dependency on enzymatic acylation.
Linkage Validation Hydroxylamine (NH₂OH) Thioester bonds (S-acylation) are cleaved by neutral hydroxylamine; amide bonds (N-myristoylation) are not. This distinguishes the lipid type.

Detailed Protocol

Phase 1: Probe Preparation (Saponification Method)

Expert Insight: Most protocols dissolve 17-ODYA in DMSO. However, fatty acids are hydrophobic and can precipitate in media. Saponification (complexing with BSA) mimics physiological transport, significantly improving uptake efficiency and reducing toxicity.

  • Stock Solution: Dissolve 17-ODYA in DMSO to 50 mM.

  • Saponification:

    • Mix 10 µL of 17-ODYA stock with 10 µL of 100 mM NaOH.

    • Incubate at 65°C for 5 minutes.

    • Add 980 µL of pre-warmed 10% Fatty Acid-Free BSA (in PBS).

    • Vortex vigorously. The final solution is 0.5 mM 17-ODYA conjugated to BSA.

    • Note: This stock is stable for 2 weeks at 4°C.

Phase 2: Metabolic Labeling
  • Seed Cells: Plate mammalian cells (e.g., HEK293, HeLa) to reach 70-80% confluency.

  • Media Exchange: Wash cells 2x with PBS.[3] Add fresh media supplemented with 10% Dialyzed FBS .

  • Pulse: Add the BSA-complexed 17-ODYA to a final concentration of 25 µM (e.g., 1:20 dilution of the 0.5 mM stock).

    • Negative Control: Add equivalent volume of DMSO/BSA vehicle.

    • Inhibitor Control: Pre-incubate with 50 µM 2-Bromopalmitate for 1 hour prior to 17-ODYA addition.

  • Incubation: Incubate at 37°C / 5% CO₂ for 6 to 16 hours .

Phase 3: Lysis and Click Chemistry (CuAAC)

Safety Note: This reaction uses Copper(I).[2][5][6] While effective, Cu(I) oxidizes rapidly and can degrade proteins. We use TCEP (reductant) and TBTA (ligand) to stabilize the catalyst.[4]

  • Harvest: Wash cells 3x with ice-cold PBS to remove unincorporated probe.

  • Lysis: Lyse cells in Lysis Buffer (1% SDS, 50 mM Tris-HCl pH 8.0, protease inhibitors).

    • Why SDS? S-acylated proteins are hydrophobic. Non-ionic detergents (NP-40) may fail to solubilize lipid-raft associated proteins. SDS ensures full solubilization.

  • Clarification: Sonicate briefly to shear DNA (viscosity reduction). Centrifuge at 16,000 x g for 5 min. Collect supernatant.

  • Protein Quantification: Normalize protein concentrations to 2 mg/mL using a BCA assay.

  • The Click Reaction (Per 100 µL sample):

    • Add reagents in the exact order below to prevent precipitation:

    • Lysate: 100 µL (200 µg protein).

    • Azide-Tag: 1 µL of 5 mM Azide-Fluorophore (e.g., Azide-Rhodamine) or Azide-Biotin. (Final: 50 µM).

    • TBTA (Ligand): 2 µL of 5 mM stock in DMSO. (Final: 100 µM).

    • CuSO₄: 2 µL of 50 mM stock in H₂O. (Final: 1 mM).

    • TCEP: 2 µL of 50 mM stock (freshly prepared). (Final: 1 mM).

  • Incubation: Vortex and incubate for 1 hour at Room Temperature in the dark.

  • Termination: Add 4x SDS-PAGE loading buffer (with

    
    -mercaptoethanol). Boil for 5 min.
    
Phase 4: Validation via Hydroxylamine Cleavage

To confirm the signal is S-palmitoylation (thioester) and not N-palmitoylation (amide) or non-specific sticking:

  • Run duplicate samples on SDS-PAGE.

  • Sample A (Control): Treat gel/blot with neutral Tris-buffer.

  • Sample B (Cleavage): Treat gel/blot with 1.0 M Hydroxylamine (pH 7.4) for 1 hour.

  • Result: True S-acylated bands will vanish or significantly dim in Sample B.

Chemical Mechanism (Visualization)

ClickChemistry Alkyne Protein-S-C(=O)-(CH2)14-C≡CH (17-ODYA Labeled Protein) Product Protein-Triazole-Reporter (Stable Conjugate) Alkyne->Product Cycloaddition Azide N3-Reporter (Fluorophore/Biotin) Azide->Product Cycloaddition Catalyst Cu(I) (Catalyst) Catalyst->Product Catalyzes

Figure 2: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism forming a stable triazole linkage.

References & Authority

  • Martin, B. R., & Cravatt, B. F. (2009). Large-scale profiling of protein palmitoylation in mammalian cells.[3][7] Nature Methods, 6(2), 135–138.[8] Link

    • Core Reference: Establishes 17-ODYA concentration (25 µM) and validation vs. tritiated palmitate.

  • Hang, H. C., et al. (2011). Chemical probes for metabolic profiling of fatty-acylated proteins. Methods in Enzymology, 233-252. Link

    • Protocol Reference: Details the synthesis and handling of alkynyl-fatty acids.

  • Thinon, E., et al. (2014). Global profiling of co- and post-translationally palmitoylated proteins. Nature Communications, 5, 3739. Link

    • Validation Reference: Discusses the use of hydroxylamine for distinguishing thioester linkages.[3]

  • Kanyon, N., et al. (2021). Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry.[9] Journal of Visualized Experiments (JoVE). Link

    • Optimization Reference: Source for the BSA-complexing/saponification method to reduce toxicity.

Sources

Application

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) lipid labeling

Application Note: Advanced Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Lipid Labeling Abstract Lipids are the dynamic architects of cellular structure and signaling, yet they remain notoriously difficult to v...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Lipid Labeling

Abstract

Lipids are the dynamic architects of cellular structure and signaling, yet they remain notoriously difficult to visualize using traditional genetic tags (e.g., GFP) which are bulky and disrupt lipid trafficking. This guide details the application of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) —"Click Chemistry"—for the metabolic labeling and imaging of lipids.[1] Unlike protein labeling, lipid labeling requires rigorous adherence to specific permeabilization and fixation protocols to prevent the extraction of the target molecule. This document provides optimized protocols using BTTAA-stabilized copper systems to maximize signal-to-noise ratios while preserving membrane integrity.

Part 1: The Chemistry & Mechanism

The core of this technology is the metabolic incorporation of a lipid analog bearing a small, inert terminal alkyne handle. Once incorporated into the cell's membranes, this handle reacts with an azide-functionalized detection reagent (fluorophore or biotin) via CuAAC.[1]

The "Copper Problem" and the "Ligand Solution"

Early CuAAC protocols utilized simple copper salts or the TBTA ligand, which often resulted in cellular toxicity, oxidative damage to fluorescent proteins (like GFP), and inconsistent labeling.

  • The Solution: We utilize BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid). BTTAA chelates Cu(I) more effectively than TBTA, accelerating the reaction rate and, crucially, shielding the cell from copper-induced reactive oxygen species (ROS).

Mechanism Visualization

CuAAC_Mechanism Alkyne Alkyne-Lipid (In Membrane) Catalyst Cu(I)-BTTAA Complex (Catalyst) Alkyne->Catalyst Coordination Azide Azide-Fluorophore (Detection Agent) Azide->Catalyst Coordination Triazole Stable Triazole Conjugate (Fluorescent Membrane) Catalyst->Triazole Cycloaddition (Covalent Bond)

Figure 1: The CuAAC reaction mechanism. The Cu(I)-BTTAA complex catalyzes the fusion of the membrane-bound alkyne and the azide fluorophore into a stable triazole ring.

Part 2: Strategic Experimental Design

Success in lipid labeling hinges on two critical decisions: the Lipid Analog and the Permeabilization Agent .

Selecting the Lipid Analog
Lipid ClassAnalogApplicationMetabolic Time
Phospholipids PropargylcholineBulk membrane imaging, choline turnover12–48 hrs
Fatty Acids Alk-16 (Palmitic acid alkyne)Protein palmitoylation, lipid rafts4–12 hrs
Fatty Acids Alk-18 (Oleic acid alkyne)Triglycerides, Lipid Droplets4–24 hrs
Sphingolipids Sphingosine-alkyneSphingolipid trafficking, signaling1–4 hrs
The Permeabilization Matrix (CRITICAL)
  • Scenario A: Imaging Bulk Lipids (Membranes/Droplets)

    • Do NOT use: Triton X-100 or Methanol. These are delipidating agents and will wash away your signal.

    • USE: Saponin or Digitonin . These selectively interact with cholesterol to create pores without dissolving the phospholipid bilayer.

  • Scenario B: Imaging Lipidated Proteins (e.g., Palmitoylation)

    • USE: Triton X-100 . In this case, you want to wash away the bulk membrane lipids to reduce background, leaving only the lipid that is covalently thioester-linked to the protein.

Part 3: Protocol A — Metabolic Imaging of Cellular Lipids

Target: Visualization of membrane phospholipids or lipid droplets.

Reagents Required
  • Lipid Analog: e.g., Propargylcholine (1 mM stock in Ethanol).

  • Fixative: 4% Paraformaldehyde (PFA) in PBS (freshly prepared).

  • Permeabilization Buffer: PBS + 1% BSA + 0.05 mg/mL Saponin .

  • Click Cocktail Components:

    • CuSO4 (100 mM stock in water).[2]

    • BTTAA Ligand (50 mM stock in water/DMSO).

    • Sodium Ascorbate (100 mM stock in water) – Make Fresh Daily .

    • Azide-Fluorophore (e.g., Azide-Alexa Fluor 488, 1 mM stock).

Step-by-Step Methodology
  • Pulse Labeling (Metabolic Incorporation):

    • Seed cells on coverslips.[3]

    • Dilute Lipid Analog into culture media (final conc: 50–100 µM).

    • Incubate for optimized time (e.g., 18 hours for Propargylcholine).

    • Note: Perform a "Chase" (wash and incubate in label-free media) if tracking turnover.

  • Fixation (Preserve Architecture):

    • Wash cells 2x with warm PBS.

    • Fix with 4% PFA for 15 minutes at Room Temperature (RT).

    • STOP: Do not use methanol or acetone fixation.

  • Quench & Wash:

    • Wash 3x with PBS.[1]

    • Quench unreacted aldehyde groups with 50 mM NH4Cl or Glycine for 10 mins (optional but recommended for low background).

  • The "Click" Reaction (The Cocktail):

    • Preparation: Prepare the reaction cocktail in the specific order below. Do not alter this order.

    • Base: PBS (calculate volume to cover cells).

    • Add: Azide-Fluorophore (Final: 5–20 µM).

    • Add: CuSO4 (Final: 100 µM).

    • Add: BTTAA Ligand (Final: 500 µM). Mix CuSO4 and BTTAA first if possible to form complex.

    • Add LAST: Sodium Ascorbate (Final: 2.5 mM). The solution may turn slightly yellow; this indicates Cu(II) reduction to Cu(I).

    • Incubation: Add cocktail to cells immediately. Incubate 30 minutes at RT in the dark.

  • Post-Click Wash:

    • Remove cocktail.

    • Wash 3x with PBS + 1% BSA + 0.05 mg/mL Saponin . The BSA helps scavenge unreacted hydrophobic dye.

    • Wash 2x with PBS.[1]

  • Imaging:

    • Mount and image immediately. Alkyne-lipids in membranes are stable, but fluorophore photostability varies.

Part 4: Protocol B — Detection of Protein Palmitoylation

Target: Identification of proteins modified with palmitic acid.

Key Modifications from Protocol A
  • Labeling: Use 15-hexadecynoic acid (Alk-16) (50 µM) for 4–8 hours.

  • Permeabilization: Replace Saponin with 0.5% Triton X-100 .

    • Rationale: We must strip the non-covalently bound Alk-16 from the membrane. If we do not, the entire membrane will fluoresce, masking the specific protein signal.

  • Washing: Perform rigorous washes (3x 10 mins) with PBS + 0.1% Triton X-100 + 1% BSA after the click reaction to remove non-specific background.

Part 5: Workflow Visualization

Workflow cluster_permeabilization Permeabilization Decision Start Live Cells Feed Pulse with Alkyne-Lipid (12-24h) Start->Feed Fix Fixation (4% PFA) NO METHANOL Feed->Fix Perm_Sap Saponin (0.05%) For Lipid Imaging Fix->Perm_Sap Visualize Membrane Perm_Tri Triton X-100 (0.5%) For Protein Lipidation Fix->Perm_Tri Visualize Protein Click CuAAC Reaction (Cu + BTTAA + Ascorbate) Perm_Sap->Click Perm_Tri->Click Wash Wash (BSA Scavenge) Click->Wash Image Fluorescence Microscopy Wash->Image

Figure 2: Experimental decision tree for CuAAC lipid labeling. Note the divergence at the permeabilization step based on the analytical goal.

Part 6: Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
High Background Hydrophobic FluorophoreUse sulfonated fluorophores (e.g., Sulfo-Cy5 azide) or increase BSA in wash steps.
No Signal Inactive CopperAscorbate is unstable. Make fresh 100 mM stock every time. Do not use yellow/brown ascorbate powder.
Cell Detachment Copper ToxicitySwitch to BTTAA ligand (if using TBTA). Reduce Cu concentration to 50 µM.
"Spotty" Membrane Lipid ExtractionYou likely used Triton X-100 or Methanol. Switch to Saponin or skip permeabilization if using small azides.
GFP Signal Loss ROS DamageCopper generates free radicals. BTTAA protects GFP. Alternatively, use antibody anti-GFP after the click reaction.

References

  • Jao, C. Y., Roth, M., Welti, R., & Salic, A. (2009).[4] Metabolic labeling and direct imaging of choline phospholipids in vivo. Proceedings of the National Academy of Sciences, 106(36), 15332–15337.[4] [Link]

  • Besanceney-Webler, C., Jiang, H., Wang, T., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition, 50(35), 8051–8056. [Link]

  • Thiele, C., et al. (2019).[5] Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry. Frontiers in Cell and Developmental Biology. [Link]

  • Gaebler, A., et al. (2016).[6] Alkyne Lipids as Substrates for Click Chemistry-Based In Vitro Enzymatic Assays. Journal of Lipid Research, 57(8), 1566-1577. [Link]

Sources

Method

Application Note: Precision Synthesis and Labeling of Fluorescent Lipids via Click Chemistry

Abstract & Introduction The visualization of lipid trafficking, organelle targeting, and Lipid Nanoparticle (LNP) biodistribution is frequently hampered by the bulk and polarity of traditional fluorophores. Large dyes (e...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The visualization of lipid trafficking, organelle targeting, and Lipid Nanoparticle (LNP) biodistribution is frequently hampered by the bulk and polarity of traditional fluorophores. Large dyes (e.g., Rhodamine, Fluorescein) attached via esterification can significantly alter the partition coefficient (


) and packing parameter of lipids, leading to artifacts in membrane dynamics.

Click Chemistry —specifically Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC ) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC )—offers a bioorthogonal solution. By incorporating a small, inert alkyne or azide handle into the lipid tail or headgroup, researchers can perform the coupling reaction after metabolic incorporation or during formulation, preserving the native behavior of the lipid until the moment of visualization.

This guide details three distinct workflows:

  • Bench-Top Synthesis: Creating defined fluorescent lipid standards.

  • Metabolic Labeling: Tracking lipid flux in fixed cells.

  • LNP Surface Engineering: Copper-free functionalization of therapeutic carriers.

Strategic Selection: CuAAC vs. SPAAC

Choosing the correct click chemistry variant is the single most critical experimental decision.

FeatureCuAAC (Copper-Catalyzed) SPAAC (Copper-Free)
Mechanism Terminal Alkyne + Azide + Cu(I)Cyclooctyne (DBCO/BCN) + Azide
Kinetics Fast (

)
Slower (

)
Steric Bulk Minimal (Triazole linkage only)High (Bulky cyclooctyne ring)
Biocompatibility Low (Cu is toxic to live cells)High (Live-cell compatible)
Primary Use In vitro synthesis; Fixed cell imagingLive cell surface; LNP functionalization
Workflow Decision Matrix

LipidClickWorkflow Start Start: Define Objective Decision1 Is the system living? Start->Decision1 Live Live Cells / In Vivo Decision1->Live Yes Fixed Fixed Cells / In Vitro Decision1->Fixed No Decision2 Steric Sensitivity? Live->Decision2 Synthesis Protocol A: Bench-Top Synthesis (CuAAC) Fixed->Synthesis Create Standard SPAAC Protocol B: SPAAC (DBCO/BCN Lipids) Decision2->SPAAC Surface/LNP Metabolic Protocol C: Metabolic Labeling (Pulse Alkyne-FA -> Fix -> CuAAC) Decision2->Metabolic Intracellular Metabolism

Figure 1: Decision matrix for selecting the appropriate click chemistry protocol based on biological constraints.

Protocol A: Bench-Top Synthesis (CuAAC)

Objective: Synthesis of a purified fluorescent lipid (e.g., Cholesterol-Triazole-Fluorophore) for use as a tracer in membrane biophysics or LNP formulation.

Reagents
  • Alkyne-Lipid: e.g., Alkyne-Cholesterol or

    
    -alkynyl-fatty acid (10 mM in CHCl
    
    
    
    ).
  • Azide-Fluorophore: e.g., Azide-Cyanine5 (10 mM in DMSO).

  • Solvent System: THF:Water (4:1 v/v). Note: THF solubilizes both the hydrophobic lipid and the polar catalyst.

  • Catalyst: CuSO

    
     5H
    
    
    
    O (100 mM in water).
  • Reducing Agent: Sodium Ascorbate (500 mM in water, freshly prepared).

  • Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (50 mM in DMSO).

Step-by-Step Methodology
  • Reactant Mixing: In a glass vial, mix Alkyne-Lipid (1 eq) and Azide-Fluorophore (1.1 eq). Evaporate initial solvents (CHCl

    
    ) under N
    
    
    
    flow if volume is significant, then redissolve in THF:Water (4:1).
  • Catalyst Complexing: Premix CuSO

    
     (0.1 eq) and TBTA (0.1 eq) in a separate tube. Causality: TBTA stabilizes Cu(I), preventing oxidation and protecting the fluorophore from radical damage.
    
  • Initiation: Add the Cu-TBTA complex to the reaction vial. Finally, add Sodium Ascorbate (0.5 eq) to initiate the reduction of Cu(II) to catalytic Cu(I).

  • Incubation: Purge headspace with N

    
    , cap tightly, and stir at Room Temperature (RT) for 2–4 hours.
    
  • Purification (Critical):

    • Dilute reaction with CHCl

      
       and wash with EDTA solution (10 mM) to chelate and remove Copper.
      
    • Perform silica gel chromatography or HPLC to remove unreacted fluorophore.

  • Validation: Verify mass via LC-MS (Expected Mass = Lipid + Fluorophore).

Protocol B: LNP Surface Functionalization (SPAAC)

Objective: Conjugating targeting ligands or fluorophores to the surface of pre-formed Lipid Nanoparticles (LNPs) without disrupting the payload (mRNA/siRNA).

Reagents
  • LNP Formulation: Containing 0.5–2% DBCO-PEG-DSPE (or similar strain-promoted lipid).

  • Label: Azide-PEG

    
    -Fluorophore or Azide-Antibody.
    
  • Buffer: PBS pH 7.4.

Step-by-Step Methodology
  • Formulation: Prepare LNPs using standard microfluidic mixing. Ensure DBCO-lipid is included in the lipid mix.

  • Dialysis: Dialyze LNPs to remove ethanol before labeling to prevent solvent-induced micelle transitions.

  • Conjugation:

    • Add Azide-Label (1.5 eq relative to surface-exposed DBCO) to the LNP suspension.

    • Note on Ratio: Only ~50% of DBCO lipids are on the outer surface. Calculate equivalents based on total lipid / 2.

  • Incubation: Incubate overnight at 4°C or 4 hours at RT. Reasoning: SPAAC kinetics are slower; lower temperature preserves LNP integrity.

  • Purification: Remove unreacted Azide-Label via Size Exclusion Chromatography (SEC) or extensive dialysis (100 kDa MWCO).

  • QC: Measure Size (DLS) and Zeta Potential. A shift in Zeta potential often confirms successful conjugation if the label is charged.

Protocol C: Metabolic Labeling (Pulse-Chase)

Objective: Visualizing lipid synthesis and turnover in cells using Alkyne-Fatty Acids.

Pathway Diagram

MetabolicLabeling Substrate Alkyne-Fatty Acid (e.g., Alk-C16) Cell Live Cell Uptake & Incorporation Substrate->Cell Pulse (2-16h) Fixation Fixation (Paraformaldehyde) Cell->Fixation Stop Metabolism Click CuAAC Reaction (Azide-Fluorophore) Fixation->Click Permeabilize Image Fluorescence Microscopy Click->Image

Figure 2: Metabolic labeling workflow. The alkyne-lipid is incorporated by native enzymes before chemical fixation and labeling.

Step-by-Step Methodology
  • Pulse: Incubate cells with 50

    
    M Alkyne-Palmitate (Alk-C16) in media + 10% delipidated BSA for 4–16 hours.
    
    • Expert Tip: Use delipidated BSA to facilitate fatty acid transport; otherwise, the hydrophobic probe precipitates.

  • Wash: Rinse cells 3x with PBS + 1% BSA to remove unincorporated probe from the plasma membrane surface.

  • Fixation: Fix with 4% Paraformaldehyde (PFA) for 15 min at RT.

  • Permeabilization: Treat with 0.1% Saponin or Digitonin. Caution: Avoid Triton X-100 if imaging lipid rafts, as it strips lipids.

  • Click Reaction Cocktail (Prepare Fresh):

    • PBS (Buffer)

    • Azide-Fluorophore (5-10

      
      M)
      
    • CuSO

      
       (1 mM)
      
    • Sodium Ascorbate (10 mM) — High concentration needed to combat O2.

  • Staining: Add cocktail to cells for 30 min in the dark.

  • Wash: Extensive washing (3x 10 min) with PBS + 10 mM EDTA to remove copper and background dye.

Quality Control & Troubleshooting

QC Parameters
AssayMethodAcceptance Criteria
Purity TLC / HPLCSingle spot/peak; absence of free fluorophore.
Identity MALDI-TOF / ESI-MSMass = Lipid + Linker + Dye (

1 Da).
Function FRAP (Fluorescence Recovery After Photobleaching)Mobile fraction > 80% in model bilayers (confirms lipid nature).
Troubleshooting Guide
  • Problem: High Background Fluorescence.

    • Cause: Hydrophobic fluorophore sticking to membranes non-specifically.

    • Solution: Use sulfonated (water-soluble) dyes (e.g., Sulfo-Cy5-Azide) and wash with BSA post-reaction.

  • Problem: Precipitation of Copper.

    • Cause: Oxidation or insufficient ligand.

    • Solution: Refresh Sodium Ascorbate; ensure TBTA/THPTA ligand is at 2:1 ratio to Copper.

  • Problem: No Signal in Cells.

    • Cause: Metabolic degradation of the probe (Beta-oxidation).

    • Solution: Co-incubate with Etomoxir (CPT1 inhibitor) to prevent mitochondrial uptake of the fatty acid tracer.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

  • Thiele, C., et al. (2012). Tracing Fatty Acid Metabolism by Click Chemistry. ACS Chemical Biology. Link

  • Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences. Link

  • Kulkarni, J. A., et al. (2018).[1] On the Formation and Morphology of Lipid Nanoparticles Containing Ionizable Cationic Lipids and siRNA. ACS Nano. (Context for LNP structure). Link

  • Gaebler, A., et al. (2016).[2] A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins.[3] Journal of Lipid Research. Link

Sources

Application

Application Note: A Robust Platform for In Vitro Hydroxylation Assays Using Alkyne-Tagged Substrates and Click Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract Metabolic hydroxylation, predominantly catalyzed by Cytochrome P450 (CYP) enzymes, is a critical step in the phase I metabolism of most xenobiotics...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic hydroxylation, predominantly catalyzed by Cytochrome P450 (CYP) enzymes, is a critical step in the phase I metabolism of most xenobiotics, including drugs.[1] Evaluating the metabolic stability and identifying the sites of metabolism are fundamental to drug discovery and development. Traditional methods often rely on radioisotope labeling or complex liquid chromatography-mass spectrometry (LC-MS) workflows, which can be low-throughput or require extensive optimization. This application note details a powerful, non-radioactive, and highly sensitive method for conducting in vitro hydroxylation assays. The platform leverages substrates tagged with a small, sterically non-intrusive alkyne group.[2][3] Following the enzymatic reaction, the hydroxylated product is derivatized with a reporter molecule (e.g., a fluorophore) via a highly specific and efficient bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, enabling straightforward quantification.[4][5][6]

Principle of the Assay

The assay is a two-stage process that couples enzymatic hydroxylation with bioorthogonal chemical ligation for detection. This strategy allows for the sensitive measurement of enzyme activity by attaching a reporter tag only after the biological reaction is complete, minimizing potential interference with the enzyme-substrate interaction.

  • Enzymatic Hydroxylation: An alkyne-tagged substrate, often an analog of a drug candidate, is incubated with a source of hydroxylating enzymes, such as human liver microsomes (HLMs) or recombinant cytochrome P450 enzymes. In the presence of the necessary cofactor (NADPH), the enzyme catalyzes the insertion of a hydroxyl group onto the substrate.[7][8] The terminal alkyne tag, being chemically inert in the biological milieu, remains unaltered during this process.

  • Bioorthogonal "Click" Ligation: After the enzymatic reaction is quenched, an azide-functionalized reporter molecule (e.g., an azide-fluorophore or azide-biotin) is added to the reaction mixture. The CuAAC reaction is initiated, which forges a stable triazole linkage between the alkyne on the substrate (both parent and hydroxylated metabolite) and the azide on the reporter tag.[9][10]

  • Detection and Quantification: The hydroxylated product, now covalently linked to a reporter, is physically separated from the unreacted (but also labeled) parent substrate. Separation is typically achieved by thin-layer chromatography (TLC) or liquid chromatography (LC). The reporter tag allows for highly sensitive detection by methods such as fluorescence scanning or mass spectrometry.[9][11] The amount of signal from the separated product band is directly proportional to the extent of hydroxylation.

Assay_Workflow cluster_enzymatic Step 1: Enzymatic Reaction cluster_click Step 2: Bioorthogonal Ligation cluster_detection Step 3: Analysis AlkyneSubstrate Alkyne-Tagged Substrate (R-≡) Enzyme CYP450 Enzyme + NADPH AlkyneSubstrate->Enzyme HydroxylatedProduct Hydroxylated Alkyne Product (HO-R-≡) Enzyme->HydroxylatedProduct Hydroxylation ClickReaction CuAAC 'Click Reaction' HydroxylatedProduct->ClickReaction AzideReporter Azide-Reporter (N₃-Tag) AzideReporter->ClickReaction LabeledProduct Fluorescently Labeled Product ClickReaction->LabeledProduct Separation Separation (TLC / LC) LabeledProduct->Separation Detection Detection & Quantification (Fluorescence / MS) Separation->Detection

Figure 1. General workflow for the alkyne-based hydroxylation assay.

Advantages of the Alkyne-Click Chemistry Platform

This methodology offers significant advantages over conventional techniques:

  • High Sensitivity: The use of fluorogenic reporters allows for the detection of minute quantities of metabolite formation, often surpassing the sensitivity of direct UV or MS detection for low-turnover reactions.[12][13]

  • Modularity and Flexibility: A single alkyne-tagged substrate can be paired with a variety of azide-reporters (e.g., different colored fluorophores for multiplexing, or biotin for affinity purification and enrichment) without needing to re-synthesize the core molecule.[14]

  • Enhanced Safety: The platform completely obviates the need for radiolabeled compounds and the associated regulatory and disposal burdens.

  • Minimal Steric Perturbation: The terminal alkyne group is one of the smallest chemical tags available. Its linear geometry and small size are less likely to interfere with substrate binding in the often-constrained active site of an enzyme compared to bulkier tags.[3][15]

  • Bioorthogonality: The azide and alkyne groups are essentially absent from biological systems and do not participate in side reactions with endogenous cellular components, ensuring that the labeling is highly specific to the intended target.[16][17]

Scientific Context: The Cytochrome P450 Catalytic Cycle

The hydroxylation reaction at the heart of this assay is a complex process. Understanding the enzyme's mechanism provides context for experimental design, such as the absolute requirement for an NADPH cofactor. The simplified diagram below illustrates the key steps leading to substrate oxidation. The critical species, Compound I, is a highly reactive iron(IV)-oxo intermediate that acts as the powerful oxidant responsible for abstracting a hydrogen atom from the substrate, leading to hydroxylation via a "radical rebound" mechanism.[18]

P450_Cycle Resting P450-Fe³⁺ SubBound Substrate Bound Resting->SubBound Substrate (RH) binding Reduced1 First e⁻ Reduction SubBound->Reduced1 NADPH O2Bound O₂ Binding Reduced1->O2Bound O₂ Reduced2 Second e⁻ Reduction O2Bound->Reduced2 NADPH CompoundI Compound I [Fe⁴⁺=O]⁺ Reduced2->CompoundI 2H⁺, H₂O Rebound Radical Rebound CompoundI->Rebound H abstraction (forms R•) Product Product Release Rebound->Product Hydroxylation (forms ROH) Product->Resting Product (ROH) release

Figure 2. Simplified catalytic cycle of Cytochrome P450 enzymes.

Detailed Experimental Protocols

These protocols provide a general framework. Specific concentrations, incubation times, and buffer conditions should be optimized for each enzyme-substrate pair.

Protocol 1: In Vitro Hydroxylation Reaction

Materials:

  • Recombinant CYP enzyme or Human Liver Microsomes (HLMs)

  • Alkyne-tagged substrate (e.g., 10 mM stock in DMSO)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and G6P-dehydrogenase)

  • Magnesium Chloride (MgCl₂)

  • Quenching solution (e.g., ice-cold acetonitrile)

Procedure:

  • Prepare Master Mix: On ice, prepare a master mix containing buffer, MgCl₂, the NADPH regenerating system, and the enzyme source (e.g., HLMs at a final concentration of 0.5 mg/mL).

  • Pre-incubation: Aliquot the master mix into microcentrifuge tubes. Add the alkyne-tagged substrate to a final concentration (e.g., 1-10 µM). Vortex gently and pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Start the reaction by adding a pre-warmed solution of NADPH to a final concentration of 1 mM.

  • Incubation: Incubate at 37°C with gentle shaking for the desired time (e.g., 30-60 minutes).

  • Quench Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile. Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

  • Collect Supernatant: Carefully transfer the supernatant to a new tube for the click reaction.

  • Prepare Controls: It is essential to run parallel control reactions:

    • No-Enzyme Control: Replace the enzyme solution with buffer.

    • No-NADPH Control: Replace the NADPH solution with buffer. This controls for any cofactor-independent degradation.

    • Time-Zero Control: Add the quenching solution before adding NADPH.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Supernatant from Protocol 1

  • Azide-fluorophore (e.g., 5 mM stock of Azide-TAMRA in DMSO)

  • Copper(II) Sulfate (CuSO₄; 50 mM stock in water)

  • THPTA ligand (Tris(3-hydroxypropyltriazolylmethyl)amine; 50 mM stock in water) for aqueous compatibility[10]

  • Sodium Ascorbate (1 M stock in water, must be prepared fresh )

Procedure:

  • Prepare Click-Mix: In a microcentrifuge tube, prepare the "Click-Mix" immediately before use. For a single 100 µL reaction, mix:

    • 2 µL of 50 mM CuSO₄

    • 2 µL of 50 mM THPTA ligand

    • Vortex briefly. The solution should be clear.

  • Add Reagents to Sample: To the supernatant from Protocol 1, add the following in order:

    • 1 µL of 5 mM Azide-fluorophore

    • 4 µL of the pre-mixed CuSO₄/THPTA solution

  • Initiate Click Reaction: Add 2 µL of freshly prepared 1 M Sodium Ascorbate. Vortex immediately.

  • Incubation: Incubate the reaction at room temperature for 1 hour, protected from light.

Protocol 3: Analysis by Fluorescent Thin-Layer Chromatography (TLC)

Materials:

  • Silica gel TLC plates

  • Labeled reaction mixture from Protocol 2

  • Appropriate mobile phase (e.g., Dichloromethane:Methanol, 9:1 v/v - must be optimized)

  • TLC development chamber

  • Fluorescence gel/plate scanner with appropriate excitation/emission filters

Procedure:

  • Spotting: Carefully spot 5-10 µL of the final reaction mixture onto the TLC plate origin.

  • Development: Place the plate in a chamber saturated with the mobile phase and allow the solvent front to migrate near the top of the plate.

  • Drying: Remove the plate and allow it to air dry completely.

  • Visualization: Scan the plate using a fluorescence imager. The parent substrate and the more polar hydroxylated metabolite will appear as distinct spots with different retention factors (Rf).

  • Quantification: Use the scanner's software to quantify the fluorescence intensity of the spot corresponding to the hydroxylated product.

Data Presentation and Interpretation

The results can be summarized to compare activity under different conditions. The fluorescence intensity of the product spot, after subtracting the background from the no-enzyme control, is used to determine the relative enzyme activity.

Table 1: Sample Data from a Hydroxylation Assay

Sample IDEnzyme Source[Substrate] (µM)Incubation Time (min)Product Fluorescence (A.U.)Relative Activity (%)
Test ReactionHLM (0.5 mg/mL)53085,430100
No-Enzyme CtrlNone5301,2100
No-NADPH CtrlHLM (0.5 mg/mL)5302,5601.6
Inhibitor XHLM + Inhibitor53015,32016.5

A.U. = Arbitrary Units

The data clearly show NADPH-dependent product formation. The significant reduction in signal in the presence of a known inhibitor validates the assay's utility for screening applications. For absolute quantification, a standard curve can be generated using a synthesized standard of the hydroxylated alkyne-tagged product.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No/Low Product Signal 1. Inactive enzyme or cofactor. 2. Substrate is not a target for the enzyme. 3. Failed click reaction.1. Use fresh enzyme/microsomes and a newly prepared NADPH regenerating system. 2. Verify substrate suitability with a positive control enzyme. 3. Prepare fresh sodium ascorbate; ensure all click reagents are added in the correct order.
High Background Signal 1. Impure alkyne-substrate or azide-reporter. 2. Non-specific binding of reporter to precipitated protein.1. Purify reagents by HPLC. 2. Ensure complete protein precipitation and careful removal of the supernatant.
Smearing on TLC Plate 1. Sample overload. 2. Inappropriate mobile phase. 3. Incomplete protein precipitation.1. Spot a smaller volume of the reaction mixture. 2. Optimize the polarity of the mobile phase for better spot resolution. 3. Increase the volume of quenching solvent or optimize the precipitation step.

References

  • Recent Advances about the Applications of Click Reaction in Chemical Proteomics.MDPI.
  • Recent Advances about the Applications of Click Reaction in Chemical Proteomics.
  • Click chemistry and its applic
  • Click Chemistry in Proteomic Investig
  • Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling.MDPI.
  • Engineered Biosynthesis of Alkyne-tagged Polyketides.PMC.
  • Bioorthogonal Chemistry and Its Applications.
  • Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers.PMC.
  • Bioorthogonal chemistry.PubMed.
  • Bio-orthogonal Chemistry: Pioneering Therapeutic Precision in Medicine.Cureus.
  • Mechanism of the cytochrome P450 catalyzed hydroxylation including shunt pathways.
  • Biosynthesis of alkyne-containing n
  • Application of activity-based probes to the study of enzymes involved in cancer progression.Taylor & Francis Online.
  • Overview of Bioorthogonal Chemistry.ChemPep.
  • Bioorthogonal Chemistry - Applic
  • Hydrocarbon Hydroxyl
  • Peptidyl Activity-Based Probes for Imaging Serine Proteases.Frontiers.
  • Biosynthesis of alkyne-containing n
  • Alkyne lipids as substrates for click chemistry-based in vitro enzym
  • Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions.University of Washington.
  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.PMC.
  • Cytochrome P450: Radicals in a Biochemical Setting.YouTube.
  • Alkyne lipids as substrates for click chemistry-based in vitro enzym
  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.AIR Unimi.
  • Liquid chromatography-mass spectrometry analysis of hydroxylated polycyclic aromatic hydrocarbons, formed in a simulator of the human gastrointestinal tract.PubMed.
  • Ab initio dynamics of the cytochrome P450 hydroxyl
  • Click Chemistry Protocols.BroadPharm.

Sources

Method

Preparation of alkyne-fatty acid stock solutions for cell culture

Topic: Preparation of alkyne-fatty acid stock solutions for cell culture Content Type: Application Note and Protocol Abstract Metabolic labeling using alkyne-functionalized fatty acids (e.g., 17-ODYA, 13-TDYA, Alk-16) is...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparation of alkyne-fatty acid stock solutions for cell culture Content Type: Application Note and Protocol

Abstract

Metabolic labeling using alkyne-functionalized fatty acids (e.g., 17-ODYA, 13-TDYA, Alk-16) is a cornerstone technique for profiling protein lipidation (palmitoylation, myristoylation, stearoylation) via bioorthogonal "click" chemistry. However, the hydrophobicity of these lipid probes necessitates rigorous preparation to ensure solubility, bioavailability, and physiological relevance. This guide details the preparation of alkyne-fatty acid stocks and their conjugation to Fatty Acid-Free Bovine Serum Albumin (FAF-BSA), ensuring efficient cellular uptake and minimizing cytotoxicity.

Introduction & Scientific Rationale

The Challenge of Lipid Delivery

Free fatty acids (FFAs) are poorly soluble in aqueous media and form micelles at critical micelle concentrations (CMC), which can be cytotoxic and fail to mimic physiological transport. In vivo, FFAs are transported bound to serum albumin. Therefore, pre-complexing alkyne-fatty acids with BSA is critical for:

  • Bioavailability: Albumin-mediated transport facilitates cellular uptake via fatty acid transporters (e.g., CD36, FATPs).

  • Cytoprotection: Prevents the detergent-like effects of free fatty acids on cell membranes.

  • Physiological Relevance: Mimics the native state of circulating lipids.

Critical Considerations
  • BSA Purity: Standard BSA contains endogenous lipids that compete with the alkyne-probe for binding sites. Fatty Acid-Free (FAF) BSA (lipid content <0.02%) is mandatory.

  • Chain Length & Solubility:

    • C14 (Myristate analogs, e.g., 13-TDYA): Moderate solubility; often soluble in organic solvents and easily complexed.

    • C16 (Palmitate analogs, e.g., Alk-16): Low solubility; requires heating and precise BSA ratios.

    • C18 (Stearate analogs, e.g., 17-ODYA): Very low solubility; often requires saponification (conversion to salt form) for efficient complexing.

Materials & Reagents

Reagents
ReagentSpecificationRecommended Source
Alkyne-Fatty Acid >95% Purity (e.g., 17-ODYA, Alk-16)Cayman Chemical / Click Chem Tools
BSA Fatty Acid-Free , Low Endotoxin, Fraction VRoche / Sigma (e.g., A8806)
Solvent DMSO (Anhydrous, Cell Culture Grade) or Ethanol (Abs.)Sigma / ATCC
Base (for Saponification) 0.1 M NaOH or KOH (Sterile)Standard
Buffer 150 mM NaCl or PBS (pH 7.[1]4)Gibco
Equipment
  • Water bath (set to 37°C and 65°C).

  • Vortex mixer.[2][3][4]

  • Sterile syringe filters (0.22 µm, PES or Cellulose Acetate—Low Protein Binding).

  • Glass vials (Fatty acids can adhere to plastics; glass is preferred for high-concentration stocks).[5]

Protocol: Preparation of Primary Stocks

Step 1: Primary Stock Solution (Organic)

Target Concentration: 25 mM – 100 mM

  • Equilibrate the vial of alkyne-fatty acid to room temperature before opening to prevent condensation.

  • Dissolve the lipid powder in anhydrous DMSO or 100% Ethanol .

    • Note: DMSO is preferred for stability and solubility of longer chains (C18). Ethanol is acceptable for shorter chains (C12-C14) but evaporates faster.

  • Vortex vigorously and warm to 37°C if necessary until the solution is perfectly clear.

  • Storage: Aliquot into amber glass vials. Store at -20°C (stable for >6 months) or -80°C. Avoid freeze-thaw cycles.

Protocol: Preparation of BSA-Conjugated Working Solutions

This section outlines two methods. Method A is standard for C14/C16 probes. Method B (Saponification) is superior for C18 probes (17-ODYA) or if precipitation is observed in Method A.

Pre-requisite: Prepare BSA Vehicle
  • Prepare a 10% (w/v) (approx.[3][6] 1.5 mM) stock of FAF-BSA in 150 mM NaCl or PBS.

  • Dissolve by layering powder gently on liquid surface at 37°C. Do not shake vigorously to avoid foaming.

  • Sterile filter (0.22 µm).[3][7]

Method A: Direct Solvent Injection (Best for Alk-14, Alk-16)

Target: 5:1 molar ratio (Fatty Acid : BSA)

  • Heat the 10% BSA stock to 37°C .

  • Heat the Alkyne-FA primary stock (DMSO/EtOH) to 65°C until completely soluble.

  • While stirring the BSA solution (magnetic stir bar), slowly add the Alkyne-FA stock dropwise.

    • Max Solvent Concentration: Ensure final organic solvent concentration is <0.5% (v/v) to avoid BSA denaturation.

  • Incubate at 37°C with gentle shaking for 1 hour. The solution should remain clear.

  • Sterile filter (0.22 µm) immediately.[3]

  • Use fresh or store at 4°C for up to 1 week.

Method B: Saponification (Best for 17-ODYA / C18)

Rationale: Converts the fatty acid to its water-soluble soap (salt) form before binding, driving complexation efficiency.

  • Aliquot the required amount of Alkyne-FA (e.g., from DMSO stock or dry powder) into a glass tube.

  • Evaporate the solvent (if using stock) under a nitrogen stream (optional but recommended if volume is high).

  • Add a slight molar excess (1.1 eq) of 0.1 M NaOH .

  • Heat at 70°C and vortex until the lipid is fully dissolved and the solution is clear (forming the Na-salt).

  • Immediately add the hot fatty acid salt solution to the pre-warmed 37°C BSA solution while vortexing/stirring.

  • Incubate at 37°C for 30–60 minutes.

  • Adjust pH to 7.4 if necessary (usually BSA buffering capacity is sufficient).

  • Sterile filter (0.22 µm).

Experimental Workflow & Visualization

G Start Alkyne-Fatty Acid (Powder) Solvent Dissolve in DMSO/EtOH (Primary Stock) Start->Solvent ChainCheck Chain Length? Solvent->ChainCheck MethodA Method A: Direct Injection (Heat to 65°C) ChainCheck->MethodA C12 - C16 (e.g., Alk-16) MethodB Method B: Saponification (NaOH + Heat 70°C) ChainCheck->MethodB C18+ (e.g., 17-ODYA) Complex Complexation (Stir 1 hr, 37°C) MethodA->Complex MethodB->Complex BSA Fatty Acid-Free BSA (10% w/v in PBS, 37°C) BSA->Complex Recipient Filter Sterile Filter (0.22 µm PES) Complex->Filter Cells Cell Culture Treatment (Final Conc: 10-100 µM) Filter->Cells

Caption: Decision tree for preparing alkyne-fatty acid/BSA complexes based on lipid chain length.

Quality Control & Troubleshooting

IssuePossible CauseSolution
Precipitation / Cloudiness Lipid crashed out of solution upon contact with aqueous BSA.Use Method B (Saponification). Ensure FA stock is hot (65°C+) and BSA is warm (37°C) during mixing. Add FA slower.
Cell Toxicity Excess free fatty acid (unbound) or solvent toxicity.Verify BSA is Fatty Acid-Free .[3][6][8] Ensure molar ratio does not exceed 6:1 (FA:BSA). Reduce final DMSO/EtOH conc. <0.1%.[3]
Low Labeling Signal Poor uptake or oxidation of probe.Use fresh stocks.[1][2] Alkyne lipids oxidize; store under inert gas (Ar/N2). Ensure cells are serum-starved (low endogenous lipid competition) prior to labeling.
Filter Clogging Large micelles/aggregates formed.The complexation failed. Do not force filtration. Discard and restart using Saponification method.

Cell Culture Application Data

Typical Dosing Strategy:

ParameterRecommendationNotes
Working Concentration 20 µM – 100 µM100 µM is standard for proteomic profiling; 20-50 µM for imaging.
Labeling Duration 4 – 18 Hours4h for rapid turnover; 16-18h (overnight) for steady-state.
Serum Conditions Reduced Serum (0.5% - 2% FBS)High serum (10% FBS) contains competing lipids. Use delipidated serum or reduce FBS during labeling for max signal.
Control Vehicle (BSA + Solvent)Essential to subtract background in click-chemistry assays.

References

  • Martin, B. R., & Cravatt, B. F. (2009). Large-scale profiling of protein palmitoylation in mammalian cells. Nature Methods, 6(2), 135–138. [Link]

  • Hang, H. C., Geutjes, E. J., Grotenbreg, G., Pollington, A. M., Bijlmakers, M. J., & Ploegh, H. L. (2007). Chemical probes for the rapid detection of fatty-acylated proteins in mammalian cells. Journal of the American Chemical Society, 129(10), 2744–2745. [Link]

  • Thinon, E., & Hang, H. C. (2021). Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry. Journal of Visualized Experiments (JoVE), (170), e62479. [Link]

  • Seahorse Bioscience. (n.d.). Preparation of BSA-Conjugated Palmitate. Agilent Technologies Application Note. [Link]

Sources

Application

Subcellular localization of 2-hydroxyoleic acid analogs

Application Note: Subcellular Localization and Functional Imaging of 2-Hydroxyoleic Acid (2-OHOA) Analogs Abstract 2-Hydroxyoleic acid (2-OHOA, Minerval) is a first-in-class Membrane Lipid Therapy (MLT) agent that exerts...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Subcellular Localization and Functional Imaging of 2-Hydroxyoleic Acid (2-OHOA) Analogs

Abstract

2-Hydroxyoleic acid (2-OHOA, Minerval) is a first-in-class Membrane Lipid Therapy (MLT) agent that exerts antitumor effects by modulating the biophysical properties of the plasma membrane. Unlike traditional chemotherapies that target proteins, 2-OHOA targets the lipid bilayer structure, specifically activating Sphingomyelin Synthase (SMS) to increase membrane order. This guide provides advanced protocols for visualizing the subcellular localization of 2-OHOA using two distinct strategies: Bioorthogonal Click Chemistry (high fidelity) and Direct Fluorescent Labeling (high throughput). It also details a functional validation assay monitoring PKC


 translocation.

Part 1: The Challenge of Lipid Localization

Imaging small lipid molecules is inherently difficult due to the "Observer Effect." Attaching a bulky fluorophore (like FITC or Rhodamine, ~400-500 Da) to a fatty acid (~300 Da) drastically alters its partition coefficient, flip-flop rate, and affinity for lipid-modifying enzymes.

For 2-OHOA, which functions by altering membrane packing density, maintaining structural integrity is paramount. Therefore, this guide prioritizes Click Chemistry (Alkyne-tagging) as the gold standard for localization, while reserving NBD/BODIPY analogs for rapid uptake kinetics studies.

Mechanism of Action & Localization Logic

Before imaging, understanding the destination is critical for validation.

  • Primary Target: 2-OHOA integrates into the Plasma Membrane (PM) and Endoplasmic Reticulum (ER) .

  • Enzymatic Interaction: It binds to and activates Sphingomyelin Synthase 1 (SGMS1) in the Golgi/PM.

  • Downstream Effect: The resulting increase in Sphingomyelin (SM) displaces Ras from the membrane (inhibiting proliferation) and recruits PKC

    
      to the membrane (inducing ER stress/autophagy).
    

G OHOA 2-OHOA (Extracellular) Membrane Plasma Membrane Integration OHOA->Membrane Passive Diffusion SMS Sphingomyelin Synthase (Activation) Membrane->SMS Target Binding LipidChange ↑ Sphingomyelin ↓ PE/PC Ratio SMS->LipidChange Enzymatic Catalysis Ras Ras Protein (Displaced to Cytosol) LipidChange->Ras Altered Membrane Electrostatics PKC PKC-alpha (Recruited to Membrane) LipidChange->PKC Increased Membrane Order Effect Autophagy & Cell Cycle Arrest Ras->Effect Signaling OFF PKC->Effect Signaling ON

Figure 1: Mechanism of Action for 2-OHOA. The drug modifies lipid composition, forcing protein translocation.

Part 2: Protocol A - High-Fidelity Localization via Click Chemistry

This method uses an alkyne-modified 2-OHOA (Alk-2-OHOA). The alkyne group is sterically minute, preserving the lipid's behavior. Visualization is achieved post-fixation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Materials
  • Probe:

    
    -Alkyne-2-Hydroxyoleic Acid (Custom synthesis or analog from Avanti Polar Lipids/Cayman).
    
  • Detection: Azide-fluorophore (e.g., Azide-Alexa Fluor 488).

  • Catalyst: CuSO

    
     (100 mM).[1][2]
    
  • Reducing Agent: Sodium Ascorbate (freshly prepared, 100 mM).[1][2]

  • Ligand: THPTA (Protects proteins/lipids from Cu oxidation).

  • Fixative: 3% Paraformaldehyde (PFA) + 0.1% Glutaraldehyde. (CRITICAL: Do NOT use Methanol, as it extracts lipids).

Step-by-Step Protocol
  • Pulse Labeling:

    • Seed cells (e.g., U118 glioma, A549) on glass coverslips.

    • Treat with 50-100 µM Alk-2-OHOA in serum-free medium for 30 min to 4 hours.

    • Note: Serum albumin binds fatty acids. Pulse in low-serum (0.5%) or serum-free media to ensure membrane insertion.

  • Fixation (Lipid-Preserving):

    • Wash 2x with PBS (37°C).

    • Fix with 3% PFA / 0.1% Glutaraldehyde in PBS for 15 min at RT.

    • Why? Glutaraldehyde crosslinks amine-headgroups of lipids, preventing extraction during the click reaction.

  • The Click Reaction (CuAAC):

    • Prepare the Click Cocktail (mix in order):

      • PBS: Remaining volume

      • Azide-Fluorophore (20 µM final)

      • CuSO

        
         (1 mM final) premixed with THPTA (5 mM final)
        
      • Sodium Ascorbate (10 mM final) - Add last!

    • Incubate cells with Click Cocktail for 30 minutes at RT in the dark.

  • Washing & Counterstaining:

    • Wash 3x with PBS containing 1% BSA (removes non-specific dye).

    • Stain nuclei with DAPI.

    • Mount in glycerol-based anti-fade media.

Part 3: Protocol B - Rapid Dynamics via Fluorescent Analogs

For live-cell imaging of uptake kinetics, use NBD-labeled or BODIPY-labeled analogs. Note that these are less likely to mimic the functional membrane ordering of 2-OHOA but are excellent for uptake rates.

Materials
  • Probe: NBD-2-hydroxyoleic acid (Custom or surrogate: NBD-Oleic Acid).

  • Quencher: BSA (Fatty acid free).

Step-by-Step Protocol
  • Preparation:

    • Prepare a 2x stock (e.g., 10 µM) of NBD-analog in HBSS (Hanks' Balanced Salt Solution).

    • Complexing with BSA (1:1 molar ratio) can aid solubility but slows membrane insertion. For rapid kinetics, use ethanol injection (<0.1% final EtOH).

  • Live Imaging:

    • Set up confocal microscope with a heated stage (37°C).

    • Focus on cells in HBSS.

    • Add probe and image immediately (t=0 to t=30 min).

  • Differentiation (The "Back-Exchange" Step):

    • To distinguish internalized lipid from plasma membrane lipid:

    • Wash cells with 1% BSA (ice-cold) for 2 minutes.

    • Result: BSA strips the probe from the outer leaflet of the PM. Remaining signal is intracellular (ER/Golgi).

Part 4: Functional Validation (The Self-Validating System)

To prove that your imaging represents active 2-OHOA and not just a fatty acid artifact, you must demonstrate the PKC Translocation Switch . 2-OHOA causes PKC


 to move from the cytosol to the membrane.

Experimental Design:

  • Control: Cells + Vehicle.

  • Experimental: Cells + 2-OHOA (200 µM, 24h).

  • Readout: Immunofluorescence of PKC

    
    .
    

Expected Result:

  • Control: Diffuse cytosolic staining.

  • Treated: Sharp plasma membrane localization.

Part 5: Data Analysis & Visualization

Workflow Comparison

Workflow cluster_0 Method A: Click Chemistry (High Fidelity) cluster_1 Method B: Direct Fluorescence (Live) Step1 Pulse with Alkyne-2-OHOA Step2 Fixation (PFA/Glutaraldehyde) Step1->Step2 Step3 Click Reaction (Azide-Fluor + Cu) Step2->Step3 Step4 Image: True Localization Step3->Step4 StepB1 Add NBD-Analog StepB2 Live Imaging (No Fixation) StepB1->StepB2 StepB3 BSA Wash (Differentiation) StepB2->StepB3

Figure 2: Decision tree for selecting the appropriate imaging modality.

Troubleshooting Table
IssueProbable CauseSolution
No Signal (Click) Copper oxidationUse fresh Ascorbate; increase THPTA:Cu ratio to 5:1.
No Signal (Click) Lipid extractionAvoid Methanol/Acetone fixation. Use PFA only.
Punctate Staining Lipid DropletsFatty acids naturally store in droplets. This is real signal.
High Background Non-specific dye bindingWash with 1% BSA post-click reaction.
Cell Death Copper toxicityReduce Cu concentration to 0.5 mM or reduce reaction time.

References

  • Terés, S., et al. (2012). "2-Hydroxyoleic acid, a novel amphitropic drug, arrests cell cycle and induces apoptosis in leukemia and solid tumors." Proceedings of the National Academy of Sciences (PNAS). [3]

    • Key Insight: Establishes the mechanism of SMS activation and PKC transloc
  • Barceló-Coblijn, G., et al. (2011). "Sphingomyelin synthase 1 (SMS1) downregulation is associated with sphingolipid composition changes in cancer." Biochimica et Biophysica Acta (BBA).

    • Key Insight: Valid
  • Thiele, C., et al. (2012). "Tracing fatty acid metabolism by click chemistry." ACS Chemical Biology.

    • Key Insight: The foundational protocol for alkyne-f
  • Lladó, V., et al. (2014). "Membrane lipid therapy: Modulation of the cell membrane composition and structure as a molecular base for drug discovery and new disease treatment." Progress in Lipid Research.

    • Key Insight: Comprehensive review of the MLT concept.[4]

Sources

Method

Application Note: Optimized Lipid Extraction Strategies for Metabolic Click-Labeling Workflows

Executive Summary Metabolic labeling with alkyne- or azide-modified fatty acid analogs enables the precise tracking of lipid flux, turnover, and subcellular localization. However, the hydrophobicity of these analogs, com...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Metabolic labeling with alkyne- or azide-modified fatty acid analogs enables the precise tracking of lipid flux, turnover, and subcellular localization. However, the hydrophobicity of these analogs, combined with the stringent requirements of the subsequent Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction, renders standard extraction protocols insufficient without modification.

This guide details an optimized workflow prioritizing the Methyl-tert-butyl ether (MTBE) extraction method over traditional chloroform-based methods (Folch/Bligh & Dyer).[1][2] The MTBE protocol provides superior phase separation mechanics for click-chemistry applications, ensuring high recovery of labeled lipid species while minimizing contamination from the protein interface.

Strategic Workflow Overview

The success of a click-lipidomics experiment hinges on the sequence of operations. Unlike protein click chemistry, where labeling often occurs on fixed cells or lysates, quantitative lipidomics requires the extraction of the alkyne-labeled lipid pool before the click reaction to prevent solvent incompatibility and facilitate efficient removal of excess fluorophores.

Workflow Logic
  • Pulse-Chase: Cells metabolize alkyne-fatty acids (e.g., alkyne-palmitate).

  • Extraction: Lipids are isolated using a biphasic system.[1][2][3]

  • Click Reaction: Extracted lipids are functionalized with an azide-tag (fluorophore or mass-tag).[4]

  • Cleanup: Removal of unreacted azide reagents.

  • Analysis: TLC, HPLC-MS, or Fluorescence Microscopy.

Visualization: The Click-Lipidomics Decision Tree

LipidClickWorkflow Start Metabolic Labeling (Alkyne-FA Pulse) Lysis Sample Lysis Start->Lysis Decision Decision Point: Analysis Type Lysis->Decision Path_Imag Imaging (Microscopy) Decision->Path_Imag Localization Path_MS Mass Spec / TLC Decision->Path_MS Quantification Fixation Fixation (PFA/MeOH) Path_Imag->Fixation Click_Cell In situ Click Reaction Fixation->Click_Cell Extract Lipid Extraction (MTBE Method) Path_MS->Extract Click_Vitro In vitro Click Reaction (On Extract) Extract->Click_Vitro Cleanup Re-extraction / Wash Click_Vitro->Cleanup Analysis LC-MS/MS or TLC Cleanup->Analysis

Figure 1: Decision matrix for click-chemistry lipidomics. For quantitative analysis (Mass Spec/TLC), extraction must precede the click reaction to avoid solubility issues and background noise.

Comparative Analysis of Extraction Methods

For click-labeled metabolites, the physical mechanics of the extraction are as critical as the chemical solubility.

FeatureMTBE Method (Recommended)Bligh & Dyer / Folch (Classic)Impact on Click Workflow
Solvent System MTBE / Methanol / WaterChloroform / Methanol / WaterMTBE is non-carcinogenic and less volatile.
Lipid Phase Location Upper Phase Lower Phase Critical: In B&D, collecting the lower phase requires puncturing the protein interface, risking contamination. MTBE allows decanting the top layer cleanly.[1][2]
Protein Pellet Forms at the bottomForms at the interfaceMTBE pellets are dense and stable, preventing protein carryover which can quench Cu(I) catalysts.
Click Reagent Compatibility HighModerateChloroform residues can interfere with certain click ligands if not fully evaporated.

Protocol 1: The Modified MTBE Extraction

Based on the Matyash method, optimized for alkyne-lipid recovery.

Objective: Isolate total lipids (including alkyne-labeled species) from cell culture or tissue.

Reagents
  • Extraction Solvent: MTBE:Methanol (10:3 v/v). Contains 0.01% BHT (butylated hydroxytoluene) to prevent oxidation of the alkyne moiety.

  • Phase Trigger: H₂O (molecular biology grade).

  • Internal Standard: Non-clickable lipid standard (e.g., PC 17:0/17:0) to normalize extraction efficiency.

Step-by-Step Procedure
  • Sample Prep: Resuspend cell pellet (approx

    
     cells) in 200 µL PBS .
    
  • Lysis: Add 1.5 mL Methanol . Vortex vigorously for 30 seconds.

  • Solvent Addition: Add 5 mL MTBE . Incubate at room temperature for 1 hour on a shaker (rocking motion).

    • Note: This prolonged incubation ensures solubilization of amphiphilic click-analogs.

  • Phase Separation: Add 1.25 mL H₂O . Vortex for 30 seconds.

  • Centrifugation: Spin at 1,000 x g for 10 minutes .

  • Collection:

    • The upper phase (organic) contains the lipids.[1][2]

    • Collect the upper phase into a clean glass vial.

    • Optional: Re-extract the lower phase with 2 mL MTBE/Methanol/Water (10:3:2.5) to recover lysolipids, though usually unnecessary for bulk fatty acid tracing.

  • Drying: Evaporate solvent under a stream of nitrogen or in a vacuum concentrator. Store at -80°C or proceed immediately to Protocol 2.

Visualization: Phase Separation Mechanics

PhaseSeparation cluster_0 Chloroform (Bligh & Dyer) cluster_1 MTBE (Matyash) BD Target (Hard to reach) MTBE Target (Easy access)

Figure 2: Comparison of phase layers. MTBE (right) places the target lipids in the top layer, eliminating the risk of contaminating the sample with the protein interface layer common in Chloroform extractions.

Protocol 2: The "Click-on-Extract" Reaction

Based on Thiele et al. (2012).

Objective: Conjugate the extracted alkyne-lipids to an azide-reporter (e.g., 3-azido-7-hydroxycoumarin for fluorescence or a charged azide for MS).[4][5]

Reagents
  • Lipid Extract: Dried film from Protocol 1.

  • Reaction Solvent: Chloroform:Ethanol (1:1 v/v) OR Ethanol alone (depending on lipid solubility).

  • Click Mix (Freshly Prepared):

    • Cu(I) Source: [Cu(MeCN)₄]PF₆ (10 mM in acetonitrile).

    • Ligand: TBTA (2 mM in chloroform).

    • Azide Tag: 0.1 mM Azide-fluorophore or Azide-MS-tag.

Step-by-Step Procedure
  • Resuspension: Dissolve the dried lipid film in 10 µL Chloroform .

  • Add Reaction Mix: Add 30 µL Ethanol containing the Click reagents (Azide, TBTA, Cu).

    • Stoichiometry: Ensure the azide is in 2-5x molar excess over estimated alkyne-lipids.

  • Incubation: Incubate at 37°C for 1-3 hours .

    • Caution: Do not exceed 45°C as lipids may degrade.

  • Quenching: The reaction is stopped by the cleanup step (Protocol 3).

Protocol 3: Removal of Unreacted Reagents (Cleanup)

The Problem: Most azide-fluorophores are hydrophobic. If not removed, they will co-migrate with lipids in TLC or suppress ionization in MS.

Method: Liquid-Liquid Re-extraction.

  • Add 150 µL Methanol , 600 µL MTBE , and 150 µL H₂O directly to the click reaction tube.

  • Vortex and centrifuge (1,000 x g, 5 min).

  • The upper phase contains the labeled lipids.

  • The lower phase (aqueous/methanol) retains the copper catalyst and the majority of polar unreacted dyes.

  • Critical Step: If the background remains high (common with coumarin azides), perform a wash step :

    • Remove the upper phase to a new tube.

    • Add 200 µL of "artificial lower phase" (MTBE:MeOH:Water 1:3:2.5, equilibrated and lower phase collected).

    • Vortex, spin, and keep the upper phase.

Troubleshooting & Scientific Integrity

ObservationRoot CauseCorrective Action
Low Signal Intensity Alkyne OxidationEnsure BHT is present in all extraction solvents. Avoid prolonged exposure to air/light.
Low Signal Intensity Copper QuenchingResidual proteins from the extraction interface can chelate Copper. Switch to MTBE method to ensure cleaner phase separation.[1]
High Background Unreacted DyeThe azide-dye is too hydrophobic. Perform the "wash step" in Protocol 3 or use acetone precipitation (lipids soluble, some dyes insoluble).
Lipid Degradation HydrolysisAvoid acidic conditions during the click reaction. Use [Cu(MeCN)₄]PF₆ (organic soluble) rather than CuSO₄/Ascorbate (aqueous) to minimize water content.

References

  • Matyash, V., Liebisch, G., Kurzchalia, T. V., Shevchenko, A., & Schwudke, D. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics.[1][2][6] Journal of Lipid Research, 49(5), 1137–1146.[2][6][7]

  • Thiele, C., Papan, C., Hoelper, D., Kusserow, K., Gaebler, A., Schoene, M., ...[8] & Kuerschner, L. (2012). Tracing fatty acid metabolism by click chemistry.[8][9] ACS Chemical Biology, 7(12), 2004–2011.[8][9]

  • Kuerschner, L., & Thiele, C. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art.[5][10] Frontiers in Molecular Biosciences, 9, 880559.[10]

  • Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification.[11][12] Canadian Journal of Biochemistry and Physiology, 37(8), 911–917.[11][12]

Sources

Technical Notes & Optimization

Troubleshooting

Improving click reaction efficiency in lipid extracts

Topic: Improving Click Reaction Efficiency in Lipid Extracts Role: Senior Application Scientist Status: Online | System: Operational Diagnostic Triage: Why is your reaction failing? Before altering your protocol, identif...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Click Reaction Efficiency in Lipid Extracts Role: Senior Application Scientist Status: Online | System: Operational

Diagnostic Triage: Why is your reaction failing?

Before altering your protocol, identify the symptom. Lipid click chemistry (CuAAC) is biphasic by nature—lipids love organic solvents; copper catalysts love water. Most failures stem from this solubility mismatch or oxidative degradation.

SymptomProbable CauseThe "Senior Scientist" Fix
Precipitation (Blue/Green solids)Ligand Incompatibility. TBTA is poorly soluble in water; CuSO₄ is poorly soluble in chloroform. You likely created a "salting out" effect.Switch to THPTA or BTTAA . These ligands maintain Copper(I) solubility in aqueous-organic mixtures (e.g., MeOH/CHCl₃) better than TBTA.
Low/No Signal (MS or Fluorescence)Lipid Peroxidation. The Cu(I)/Ascorbate system generates Reactive Oxygen Species (ROS), destroying polyunsaturated fatty acid (PUFA) tails before the click happens.Mandatory: Add Aminoguanidine or BHT to the reaction cocktail. Perform the reaction under an inert atmosphere (N₂ or Ar) if possible.
High Background Fluorescence Hydrophobic Dye Retention. You used a hydrophobic azide (e.g., standard TAMRA-azide). It co-extracted with your lipids during the cleanup.Use a Polar/Charged Azide (e.g., Sulfo-Cy5-Azide or picolyl-azide). Post-reaction, perform a phase separation; the charged dye stays in the aqueous phase, while labeled lipids move to the organic phase.
Yellow/Brown Extract Copper Disproportionation. Your Cu(I) oxidized to Cu(II) or precipitated as Cu₂O due to insufficient ligand stabilization.Increase the Ligand:Copper ratio to 5:1 . Ensure fresh Sodium Ascorbate is prepared immediately before use.

The "Golden Standard" Protocol: Click-on-Extract

Standard protocols for proteins fail for lipids because they ignore solubility. This protocol ensures a homogeneous single-phase reaction that keeps lipids, dye, and catalyst in solution.

Phase 1: The Setup
  • Input: Lipid extract (dried film or in CHCl₃).

  • Solvent System: The "Universal Mix" (CHCl₃ : MeOH : H₂O).

  • Reaction Volume: 100 µL (Scalable).

Phase 2: The Workflow

Step 1: Solubilization (The Critical Step) Dissolve your dried lipid film in 74 µL of CHCl₃:MeOH (1:2 v/v) .

  • Why: This ratio creates a single phase that can accept small aqueous volumes (the catalyst) without crashing out the lipids.

Step 2: The "Click Cocktail" Preparation Prepare a master mix in a separate tube. Do not add components sequentially directly to the lipids; this creates local high concentrations that cause precipitation.

  • Copper Source: 10 µL CuSO₄ (10 mM in water).

  • Ligand: 10 µL THPTA (50 mM in water). Note: Pre-mix Cu and Ligand before adding other components.[1]

  • Azide: 1 µL Azide-Fluorophore/Tag (1-5 mM stock in DMSO).

  • Reaction Initiator: 5 µL Sodium Ascorbate (100 mM in water, freshly prepared ).

Step 3: Reaction Add the 26 µL Click Cocktail to the 74 µL Lipid Solution .

  • Final Composition: ~100 µL single-phase solution.

  • Incubation: 1 hour at 37°C (or RT) in the dark.

  • Agitation: Gentle orbital shaking (1000 rpm). Do not vortex violently; you want to avoid oxidizing the lipids.

Step 4: The Cleanup (Phase Partitioning) To remove unreacted dye and copper:

  • Add 100 µL CHCl₃ and 100 µL MeOH .

  • Add 100 µL 0.9% NaCl (aq) .

  • Vortex and centrifuge (5 min at 3000 x g).

  • Result:

    • Top Phase (Aqueous): Contains Copper, Ascorbate, THPTA, and unreacted hydrophilic azide .

    • Bottom Phase (Organic): Contains your Clicked Lipids .

  • Collect the bottom phase.

Visualization: The Lipid-Click Workflow

The following diagram illustrates the logic flow, specifically highlighting the "Solubility Sweet Spot" required for success.

LipidClickWorkflow cluster_Reaction The 'Click-on-Extract' Phase Start Biological Sample (Cells/Tissue) MetabolicLabel Metabolic Labeling (Alkynyl-Fatty Acids) Start->MetabolicLabel Extraction Lipid Extraction (Bligh & Dyer / Folch) MetabolicLabel->Extraction DriedLipid Dried Lipid Film Extraction->DriedLipid Solubilization Solubilization (CHCl3:MeOH 1:2) *Single Phase* DriedLipid->Solubilization Critical Step ClickMix Add Click Cocktail (CuSO4 + THPTA + Ascorbate) Solubilization->ClickMix Incubation Incubation (1h, Dark, 37°C) ClickMix->Incubation Cleanup Phase Partitioning (Add CHCl3 + Saline) Incubation->Cleanup Separation Separation Cleanup->Separation AqueousWaste Aqueous Phase (Discard: Cu, Ascorbate, Free Dye) Separation->AqueousWaste OrganicPhase Organic Phase (Keep: Labeled Lipids) Separation->OrganicPhase Analysis Analysis (Fluorescence Microscopy / MS) OrganicPhase->Analysis

Caption: Workflow for post-extraction lipid click chemistry. The yellow cluster represents the critical single-phase reaction zone required to prevent precipitation.

Deep Dive FAQs

Q1: Why do you recommend THPTA over TBTA? Everyone uses TBTA for lipids.

A: TBTA is indeed soluble in organic solvents, which makes it the "traditional" choice for lipids. However, TBTA kinetics are slow, and it is poor at protecting biomolecules from oxidative damage. The Mechanism: The Cu(I)-TBTA complex can still allow ROS generation. THPTA (and its cousin BTTAA) forms a more protective cage around the Copper(I) ion. Furthermore, THPTA is highly soluble in water and tolerates the methanol in our reaction mix. This allows you to use a water-based "Click Cocktail" and add it to your organic lipid mix without crashing out the catalyst (a common failure mode with TBTA).

Q2: My Mass Spec (MS) signal is nonexistent. Did the reaction fail?

A: Not necessarily. Neutral lipids (TAGs, Cholesterol Esters) labeled with standard fluorophores often ionize poorly in ESI-MS. The Fix: Use a charge-switchable or permanently charged azide.

  • Reference Technique: Thiele et al. (2019) demonstrated the use of C171 , a cationic azide reagent. This reagent introduces a permanent positive charge, increasing ionization efficiency by 50-fold for neutral lipids compared to standard dyes.

Q3: How do I prevent lipid peroxidation during the reaction?

A: The combination of Copper and Ascorbate is essentially a generator of hydroxyl radicals. Polyunsaturated fatty acids (PUFAs) are the first to degrade. The Protocol Adjustment:

  • Aminoguanidine: Add this at 1-5 mM. It scavenges byproducts of ascorbate oxidation.[1]

  • Inert Atmosphere: If you have a nitrogen line, flush your headspace.

  • Speed: Switch to BTTAA ligand if available; it accelerates the reaction rate, allowing you to reduce incubation time from 1 hour to 15 minutes, minimizing ROS exposure.

Q4: Can I use "Copper-Free" (SPAAC) click chemistry for lipids?

A: You can, but with caveats.

  • Pros: No copper toxicity/oxidation.

  • Cons: The cyclooctyne group (e.g., DBCO) is bulky and hydrophobic. Attaching a large, greasy DBCO group to a fatty acid can drastically alter the lipid's partitioning behavior and metabolic trafficking inside living cells before extraction. For post-extraction labeling, SPAAC is fine, but DBCO reagents are significantly more expensive than azides.

References

  • Thiele, C., et al. (2019).[2] "Click chemistry for lipid metabolism: Multiplexing and single-cell mass spectrometry." Analytical Chemistry.

  • Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in living systems." Nature Chemical Biology.

  • Hong, V., et al. (2009).[3] "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition.

  • Kuerschner, L., & Thiele, C. (2014). "Fluorescence labeling of lipids for microscopy." Methods in Molecular Biology.

Sources

Optimization

Technical Support Center: Metabolic Lipid Labeling Optimization

Current Status: Operational | Ticket ID: OPT-LIPID-2024 Assigned Specialist: Senior Application Scientist, Lipidomics Division Welcome to the Metabolic Labeling Technical Support Center. You are likely here because your...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Ticket ID: OPT-LIPID-2024
Assigned Specialist: Senior Application Scientist, Lipidomics Division

Welcome to the Metabolic Labeling Technical Support Center. You are likely here because your signal-to-noise ratio is poor, your cells are displaying cytotoxicity, or your mass spec data shows metabolic scrambling.

Optimizing incubation time is not just about "waiting longer for more signal." It is a balancing act between uptake kinetics , metabolic flux , and toxicity . The protocol you choose must align with the biological question: Are you tracking localization (trafficking) or measuring synthesis rates (flux)?

Module 1: Fluorescent Analogs (BODIPY / NBD)

Primary Application: Intracellular Trafficking & Organelle Localization Time Scale: Minutes to Hours[1]

Fluorescent lipids (e.g., BODIPY-FL-C12, NBD-Palmitate) are bulky. They do not perfectly mimic native lipids in metabolic enzymes but are excellent for visualizing transport.

The Protocol: Pulse-Chase Optimization

Do not incubate continuously if you are studying trafficking. You must use a Pulse-Chase approach to distinguish "uptake" from "destination."

  • Pulse (Labeling): High concentration, short time. Saturates the plasma membrane.

  • Wash: Critical step to remove non-internalized probe.

  • Chase (Trafficking): Incubation in probe-free media. Allows the lipid to move to its metabolic sink (e.g., Lipid Droplets, Mitochondria).

Recommended Incubation Matrix
ApplicationPulse TimePulse Conc.Chase TimeMechanism of Action
Plasma Membrane Dynamics 2–5 min2–5 µM0 minLabel stays in PM; minimal internalization.
ER/Golgi Trafficking 5–10 min1–2 µM15–30 minProbe moves from PM

Endosomes

ER.
Lipid Droplet (LD) Loading 15–30 min1 µM1–2 hoursFatty acids esterified into Triglycerides (TAG) and stored.
Mitochondrial Targeting 10 min1 µM30–60 minRequires specific analogs (e.g., Red-C12) that target oxidation.
Visualization: The Pulse-Chase Logic

PulseChaseLogic Pulse PULSE PHASE (2-10 mins) Saturate Membranes Wash WASH STEP (Critical) Remove Background Pulse->Wash Prevents non-specific PM staining Chase CHASE PHASE (15-60 mins) Internalization Wash->Chase Initiates trafficking Readout IMAGING Specific Organelle Signal Chase->Readout Target Reached

Figure 1: The Pulse-Chase workflow. Omitting the 'Wash' step results in persistent plasma membrane noise that obscures intracellular organelles.

Module 2: Bioorthogonal "Click" Labeling (Alkyne-FAs)

Primary Application: Lipid Synthesis, Turnover, & Proteomics (Palmitoylation) Time Scale: Hours[1][2][3][4]

Alkyne-fatty acids (e.g., Alk-C16, Alk-C14) are structurally smaller than fluorophores and are metabolized more like native lipids. However, they are toxic at high concentrations if not conjugated to BSA (Bovine Serum Albumin).

The "Goldilocks" Zone

You are fighting two opposing forces:

  • Incorporation (Signal): Increases with time.

  • Beta-Oxidation (Scrambling): Increases with time. If the cell burns the alkyne-FA for energy, the alkyne tag may be excreted or recycled, losing specificity.

Optimization Guide
Probe TypeTargetOpt. TimeConc. (BSA-Conjugated)Notes
Alk-Myristate (C14) Co-translational (N-term)1–4 hours25–50 µMRapid incorporation; high turnover.
Alk-Palmitate (C16) Post-translational (S-acyl)4–6 hours50–100 µMStandard window. >8h increases toxicity.
Alk-Stearate (C18) Membrane Lipids6–12 hours50–100 µMSlower uptake; requires longer incubation.
Visualization: Signal vs. Noise Trade-off

ClickOptimization Start Start Incubation Short < 2 Hours Low Signal Start->Short Insufficient Uptake Optimal 4-6 Hours (The Goldilocks Zone) High Specificity Start->Optimal Target Labeling Long > 12 Hours Metabolic Scrambling & Toxicity Start->Long Beta-Oxidation Scrambling Result: False Positives Long->Scrambling Label enters wrong pathways

Figure 2: Temporal optimization for Click chemistry. Extended incubation risks metabolic breakdown of the probe, leading to non-specific background.

Module 3: Stable Isotope Tracing (Flux Analysis)

Primary Application: Metabolic Flux, Fractional Synthesis Rate (FSR) Time Scale: Days to Weeks

When using


C-Glucose, 

(Heavy Water), or

C-Fatty Acids for mass spectrometry, you are measuring the rate of new lipid synthesis.
The Steady-State Problem

Lipids turn over slowly compared to metabolites like citrate or lactate.

  • Central Carbon: Seconds/Minutes.

  • Phospholipids: Hours/Days.

  • Storage Lipids (TAGs): Days (in adipocytes).

Rule of Thumb: To reach isotopic steady state (where the labeling pattern plateaus), you typically need to incubate for 3–5x the half-life of the lipid species of interest.

Protocol Adjustments
  • Isotopically Non-Stationary MFA (INST-MFA): If you cannot wait for steady state (e.g., rapid cell differentiation), measure multiple time points (e.g., 2h, 4h, 8h) and fit the curve to calculate flux.

  • Continuous Labeling: For slow-turning lipids, use

    
     in the media (approx. 5-10%) for 24–72 hours.
    

Troubleshooting & FAQs

Q1: My cells are detaching/dying after 6 hours of Alkyne-Palmitate incubation. Why?

Diagnosis: Lipotoxicity or Serum Starvation. Solution:

  • Conjugation is mandatory: Never add free fatty acids directly to media. Saponify the FA and conjugate to fatty-acid-free BSA (molar ratio 2:1 to 6:1) before adding to cells [1].

  • Serum: If you are serum-starving cells to boost uptake, limit starvation to 1 hour prior to labeling. Long starvation + lipid loading induces ER stress and apoptosis.

Q2: I see "punctate" spots in my BODIPY images, but I wanted to see the ER membrane.

Diagnosis: You incubated too long. Explanation: Cells rapidly esterify free fatty acids into neutral lipids (Triacylglycerols) to prevent toxicity. These are stored in Lipid Droplets (LDs), which appear as bright puncta. Fix: Shorten the pulse to 2–5 minutes and image immediately without a long chase if you want to catch the lipid in transit before it hits the LD storage [2].

Q3: My Mass Spec data shows the label in lipids I didn't expect (Scrambling).

Diagnosis: Beta-oxidation recycling. Explanation: If you use a


C-Palmitate tracer for >12 hours, the mitochondria will break it down into 

C-Acetyl-CoA. This labeled Acetyl-CoA is then used to build other fatty acids, cholesterol, or even amino acids. Fix: Use a pulse format (2–4 hours) rather than continuous labeling, or use inhibitors of beta-oxidation (e.g., Etomoxir) if it doesn't interfere with your specific phenotype [3].

References

  • Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry. Journal of Visualized Experiments (JoVE). [Link]

  • Real-Time Tracking of BODIPY-C12 Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics. PLOS ONE. [Link]

  • Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Metabolites / PMC. [Link]

  • Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry. Frontiers in Cell and Developmental Biology. [Link]

Sources

Troubleshooting

Technical Support Center: Integrity of Unsaturated Fatty Acid (UFA) Probes

Introduction: The "Trojan Horse" Dilemma Unsaturated fatty acid (UFA) probes—whether alkynyl-tagged analogs (e.g., Alk-C20:4), fluorescent sensors (e.g., BODIPY-C11), or deuterated standards—are chemically fragile. Their...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Trojan Horse" Dilemma

Unsaturated fatty acid (UFA) probes—whether alkynyl-tagged analogs (e.g., Alk-C20:4), fluorescent sensors (e.g., BODIPY-C11), or deuterated standards—are chemically fragile. Their utility lies in their double bonds, which mimic native biology, but these same bonds are susceptible to autoxidation via bis-allylic hydrogen abstraction.

If your probe oxidizes before the experiment, you are studying decomposition products, not lipid metabolism. If it oxidizes during extraction, your mass spectrometry data will show artifactual lipid peroxidation.

This guide provides a self-validating system to maintain the chemical integrity of UFA probes from storage to analysis.

Module 1: Storage & Handling (The Cold Chain)

Q: My probe arrived as a neat oil. Can I just store it in the freezer?

A: No. Neat oils are highly susceptible to radical chain reactions because molecules are packed closely together. You must create a "dilute and shield" environment.

Protocol: The Argon Blanket Technique
  • Why: Oxygen is the primary reactant in the initiation phase of lipid peroxidation. Argon is heavier than air and forms a stable protective layer, whereas Nitrogen can mix more easily with air if the seal is imperfect.

  • Solvent Choice: Dissolve probes immediately in anhydrous DMSO (for cell culture) or Ethanol (for storage). Avoid water-containing solvents as they promote hydrolysis.

Step-by-Step:

  • Aliquot: Never store the master stock in one vial. Aliquot into single-use amber glass vials (avoid plastic; lipids leach plasticizers).

  • Purge: Use a gentle stream of Argon gas (2-3 psi) to displace air in the headspace for 15–30 seconds.

  • Seal: Cap immediately with a Teflon-lined lid and wrap with Parafilm.

  • Store: Place at -80°C . At -20°C, autoxidation still occurs, albeit slowly.

Module 2: Cellular Delivery (The "Trojan Horse")

Q: I added the probe directly to the media, and my cells died. Is the probe toxic?

A: Likely yes, but not because of the lipid itself. Free fatty acids act as detergents. Furthermore, if they oxidize in the media, they generate reactive aldehydes (4-HNE) that induce ferroptosis.

Protocol: BSA Complexing (The Safe Delivery System)

To mimic physiological transport, you must complex UFA probes with Fatty Acid-Free BSA before adding them to cells.

  • Prepare BSA: Dissolve Fatty Acid-Free BSA in PBS (10% w/v). Filter sterilize.

  • Prepare Probe: Dilute your UFA probe stock (e.g., 10 mM in DMSO) to 1 mM in ethanol.

  • Complexation:

    • Add the probe dropwise to the BSA solution while vortexing.

    • Target Ratio: 2:1 to 5:1 (Fatty Acid : BSA molar ratio).

    • Incubate at 37°C for 15–30 minutes to allow binding.

  • Validation: The solution should remain clear. Turbidity indicates precipitation (failure to complex).

Module 3: Experimental Workflows

Scenario A: Click Chemistry (Alkynyl Probes)

Q: I see high background and "clumpy" staining in my Click chemistry images.

A: This is often caused by Copper-Induced Oxidation . The standard Cu(I) catalyst used in Click chemistry (CuSO4 + Ascorbate) generates hydroxyl radicals via Fenton chemistry, oxidizing your lipid probe and membrane components, leading to non-specific fluorophore sticking.

The Fix: Chelate the Copper You must use a stabilizing ligand. Do not use naked Copper/Ascorbate.

  • Recommended Ligands: THPTA or BTTAA.

  • Mechanism: These ligands wrap around the Cu(I) ion, maintaining its catalytic activity for the azide-alkyne cycloaddition while shielding it from generating ROS.

Scenario B: Lipid Peroxidation Sensing (BODIPY-C11)

Q: My "Control" cells are showing high green fluorescence (oxidized signal).

A: BODIPY-C11 is extremely sensitive to photo-oxidation . Ambient light in the biosafety cabinet is enough to oxidize the probe before it even enters the cell.

Troubleshooting Checklist:

Module 4: Extraction & Mass Spectrometry

Q: My Mass Spec data shows fragmented lipids and oxidized species. Is this biological or artifactual?

A: If you did not add BHT during the extraction, it is likely artifactual. The mechanical stress of homogenization + exposure to air + metal ions in solvents = rapid oxidation.

Protocol: The "Antioxidant Shield" Extraction
  • Standard: Modified Bligh & Dyer or Folch method.

ComponentConcentrationPurpose
BHT (Butylated hydroxytoluene) 50–100 µM Radical scavenger. Breaks the chain reaction.
EDTA 2 mM Chelates transition metals (Fe, Cu) that catalyze oxidation.
Temperature 4°C (Ice) Slows reaction kinetics.
Glassware Borosilicate Avoids plasticizer contamination (phthalates mimic lipids).

Critical Step: Add BHT to the Methanol/Chloroform mixture before it touches the sample. Adding it afterwards is too late.

Visualizing the Logic

Diagram 1: The Oxidation Cascade & Intervention Points

This diagram illustrates the mechanism of lipid peroxidation and exactly where your reagents (Argon, BHT, EDTA) stop the damage.

OxidationCascade UFA Intact UFA Probe (Bis-allylic protons) Initiation Initiation: H• Abstraction UFA->Initiation Light/Heat/Metals Radical Lipid Radical (L•) Initiation->Radical Peroxyl Peroxyl Radical (LOO•) Radical->Peroxyl + O2 Oxygen Oxygen (O2) Propagation Propagation: Chain Reaction Peroxyl->Propagation Attacks new UFA Propagation->Radical Cycle continues Damage Artifacts: Fragmented Lipids Protein Adducts Propagation->Damage Argon Argon Blanket (Excludes O2) Argon->Oxygen Blocks BHT BHT (100 µM) (Donates H• to quench) BHT->Peroxyl Neutralizes EDTA EDTA (Chelates Metals) EDTA->Initiation Inhibits Metals

Caption: The Lipid Autoxidation Cycle. Green nodes indicate critical intervention points to prevent probe degradation.

Diagram 2: Safe Workflow for Alkynyl-Click Chemistry

This diagram ensures you do not destroy your lipid signal during the labeling process.

ClickWorkflow Step1 1. Metabolic Labeling (Alkynyl-FA + BSA) Step2 2. Fixation (Methanol-free Formalin) Step1->Step2 Step3 3. Click Reaction (The Danger Zone) Step2->Step3 MethodA Standard Cu+Ascorbate Step3->MethodA Avoid MethodB Protected Cu+THPTA Step3->MethodB Recommended ResultBad Result: Oxidized Lipids High Background MethodA->ResultBad ResultGood Result: Specific Signal Intact Membrane MethodB->ResultGood

Caption: Comparative workflow for Click Chemistry. Using THPTA ligands (Green path) is mandatory to prevent copper-mediated lipid oxidation.

References

  • Creative Proteomics. "Protocol for Lipid Identification by Untargeted Tandem Mass Spectrometry." Creative Proteomics Protocols. Link

  • University of Alabama at Birmingham. "Preparation of plasma/serum and tissue samples for oxidized lipid LC-MS/MS analysis." UAB Lipidomics Core. Link

  • Thermo Fisher Scientific. "BODIPY™ 581/591 C11 (Lipid Peroxidation Sensor)." Thermo Fisher User Guide. Link

  • Thiele, C., et al. "Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art." Frontiers in Cell and Developmental Biology, 2021. Link

  • Gaebler, A., et al. "A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins." Journal of Lipid Research, 2016. Link

Optimization

Technical Support Center: Minimizing Cellular Toxicity of Synthetic Fatty Acid Probes

Welcome to the technical support center for synthetic fatty acid probes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using fatty acid analogs in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic fatty acid probes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using fatty acid analogs in live-cell imaging and metabolic studies. Our goal is to provide you with the expertise and field-proven insights necessary to minimize lipotoxicity and ensure the integrity of your experimental data.

Introduction: The Challenge of Lipotoxicity

Synthetic fatty acid probes, such as the widely used BODIPY™-conjugates, are invaluable tools for visualizing lipid uptake, trafficking, and metabolism in real-time.[][2][3] However, like their natural counterparts, excessive intracellular accumulation of these probes can be toxic. This phenomenon, known as lipotoxicity, can trigger a cascade of cellular stress responses, leading to artifacts and cell death, ultimately confounding experimental results.[4][5][6] Understanding the mechanisms of this toxicity is the first step toward mitigating it. The primary pathways of fatty acid probe-induced toxicity include endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and the activation of apoptotic pathways.[7][8][9]

This guide provides a structured approach to troubleshooting and minimizing these cytotoxic effects, ensuring your experiments are both reliable and reproducible.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and concerns regarding the use of synthetic fatty acid probes.

Q1: Why are my cells dying after incubation with a fluorescent fatty acid probe?

A: Cell death is often a result of lipotoxicity, which can be triggered by several factors. The most common cause is a probe concentration that is too high, overwhelming the cell's capacity to metabolize or store the fatty acid analog.[5][6] Saturated fatty acid probes, in particular, can be incorporated into cellular membranes, leading to increased membrane rigidity and the induction of ER stress.[7][10][11] This stress, combined with potential mitochondrial dysfunction, can activate caspase-dependent apoptotic pathways.[12][13][14][15]

Q2: What is a safe starting concentration for my fatty acid probe?

A: A "safe" concentration is highly cell-type dependent. For commonly used probes like BODIPY-C12, a starting concentration in the range of 1-5 µM is often recommended for initial experiments.[2][16] However, it is critical to perform a dose-response experiment (titration) for your specific cell line to determine the optimal concentration that provides a robust signal without inducing significant toxicity.

Q3: Should I use serum in my incubation medium?

A: The presence of serum, specifically bovine serum albumin (BSA), is highly recommended. Fatty acids in circulation are bound to albumin, and this is a key mechanism for their transport and cellular uptake.[17] BSA not only facilitates the solubilization of the hydrophobic probe but also buffers the concentration of the "free" fatty acid, preventing rapid, toxic influx into the cells.[18][19] Preparing your probe complexed with fatty acid-free BSA is a standard and crucial step.[2][16]

Q4: How long can I incubate my cells with the probe?

A: Incubation time should be as short as possible to achieve adequate labeling. For uptake studies, incubation times can range from a few minutes to an hour.[2] Longer incubations increase the risk of metabolic overload and lipotoxicity.[9] Time-course experiments are essential to determine the minimum time required to obtain a satisfactory signal for your specific application.

Q5: My probe is forming aggregates in the medium. What should I do?

A: Aggregate formation indicates poor solubility, which can lead to uneven cell labeling and toxicity. This is often caused by preparing the probe in a purely aqueous medium without a carrier protein. Always pre-complex the fatty acid probe with fatty acid-free BSA before adding it to your cell culture medium.[2][16] This mimics the physiological state and dramatically improves solubility.

In-Depth Troubleshooting Guides

This section provides detailed, cause-and-effect-driven solutions to specific experimental problems.

Problem 1: High Levels of Cell Death or Apoptosis

You observe significant cell rounding, detachment, or positive staining with apoptosis/necrosis markers (e.g., Annexin V, Propidium Iodide) following probe incubation.

Causality Breakdown

Excess intracellular saturated fatty acids or their analogs are potent inducers of cellular stress. When uptake exceeds the cell's capacity for β-oxidation or storage as neutral triglycerides in lipid droplets, the excess probes can be shunted into alternative, harmful pathways.[5] This leads to the accumulation of toxic lipid intermediates, triggering the Unfolded Protein Response (UPR) due to ER stress and causing mitochondrial damage, which culminates in the activation of caspases and programmed cell death.[4][12][20][21]

Workflow for Resolution

Caption: Troubleshooting workflow for excessive cell death.

Detailed Protocols & Solutions
  • Protocol: Probe Concentration Titration

    • Objective: To identify the highest probe concentration that yields a strong fluorescent signal without causing significant cell death.

    • Steps:

      • Seed cells in a multi-well plate (e.g., 96-well) at a density that will result in 70-80% confluency at the time of the experiment.

      • Prepare a 2X stock solution of your highest probe concentration (e.g., 20 µM) complexed with BSA in serum-free media. (Typically a 2:1 or 4:1 probe:BSA molar ratio).

      • Perform serial dilutions to create a range of concentrations (e.g., 20 µM, 10 µM, 5 µM, 2.5 µM, 1 µM, 0.5 µM, 0 µM).

      • Remove growth media from cells and add the probe-containing media.

      • Incubate for your standard experimental duration (e.g., 30 minutes).

      • Wash cells with fresh, warm media or a suitable imaging buffer.[22]

      • Assess cell viability using a quantitative method (e.g., MTT assay, CellTiter-Glo®, or live/dead staining with Hoechst/Propidium Iodide).

      • Image wells to correlate fluorescent signal intensity with viability data.

    • Expected Outcome: A concentration that provides a bright signal with >90% cell viability compared to the vehicle control.

  • Co-incubation with Unsaturated Fatty Acids:

    • Rationale: Unsaturated fatty acids, like oleic acid, can counteract the toxic effects of saturated fatty acids.[7][21] They are more readily incorporated into triglycerides, sequestering them into lipid droplets and away from pathways that induce ER stress.[5]

    • Action: If using a saturated probe (e.g., BODIPY-C16), try co-incubating with a 2- to 5-fold molar excess of oleic acid complexed to BSA. This can significantly improve cell health.

Problem 2: Weak or No Fluorescent Signal

You are not observing a fluorescent signal, or the signal is too dim for analysis, even at concentrations known to be non-toxic.

Causality Breakdown

A weak signal can stem from several issues: inefficient probe uptake, incorrect imaging settings, or probe degradation. Cellular uptake of long-chain fatty acids is a protein-mediated process involving transporters like FATPs and CD36.[16] If these transporters are not expressed or are inhibited, uptake will be poor. Furthermore, fluorescent probes are susceptible to photobleaching, and incorrect microscope settings can fail to capture the available emission.

Troubleshooting Table
Possible CauseRecommended Solution & Explanation
Inefficient Probe Uptake Increase Incubation Time: Perform a time-course experiment (e.g., 5, 15, 30, 60 min) to find the optimal uptake duration. Check Transporter Expression: Confirm that your cell line expresses key fatty acid transporters (e.g., FATP2/SLC27A2, CD36). This can be a limiting factor in some cell types.[2]
Suboptimal Imaging Verify Microscope Settings: Ensure the excitation laser and emission filter are correct for your probe's spectra (e.g., BODIPY FL is typically Ex/Em ~493/503 nm). Increase Exposure/Gain: Carefully increase the camera exposure time or gain. Be mindful that this can also increase background noise.
Probe Degradation Protect from Light: Fluorophores are light-sensitive. Prepare solutions fresh and protect them from light at all times. Check Storage: Store the probe stock as recommended by the manufacturer, typically desiccated and frozen.
Quenching Use Appropriate Buffer: For live-cell imaging, use a phenol red-free medium or a balanced salt solution (e.g., HBSS) to reduce background fluorescence and potential quenching.[22]
Problem 3: High Background or Non-Specific Staining

The fluorescent signal is diffuse throughout the cell or the extracellular space, lacking the expected localization to specific organelles (e.g., lipid droplets, ER).

Causality Breakdown

High background is often due to excess, unbound probe in the medium or on the coverslip. It can also be caused by using a probe concentration that is too high, leading to saturation of specific uptake and non-specific membrane association. Inadequate washing is a primary contributor to this issue.

Pathway to Clearer Images

Caption: Step-by-step workflow to reduce background signal.

Detailed Protocols & Solutions
  • Optimize Washing Protocol:

    • Rationale: Thoroughly removing the extracellular probe is critical.

    • Action: After incubation, wash the cells at least 3 times with warm, fresh, serum-free medium or imaging buffer (e.g., HBSS with Ca2+/Mg2+).[22] Increase the volume of each wash to ensure complete replacement of the probe-containing medium.

  • Consider a Quencher:

    • Rationale: For uptake assays where only the intracellular signal is desired, a membrane-impermeant quenching agent like Trypan Blue can be used to extinguish extracellular fluorescence.[16]

    • Action: Add Trypan Blue to the final wash or the imaging medium at a final concentration of ~0.2-0.4%. Note that this is only suitable for endpoint assays where the quencher does not need to be removed.

  • BSA "Back-Extraction":

    • Rationale: A wash step including BSA can help pull out non-specifically associated probes from the outer leaflet of the plasma membrane.

    • Action: Use a final wash step with a buffer containing 1% fatty acid-free BSA.

References

  • Black, P. N., & DiRusso, C. C. (2007). Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death. Journal of Lipid Research, 48(8), 1844-1856. [Link]

  • Deguil, J., Pineau, L., Yin, M., & Chassaing, B. (2011). Modulation of lipid-induced ER stress by fatty acid shape. Traffic, 12(4), 481-491. [Link]

  • Imani, M., & Park, S. Y. (2022). Saturated Fatty Acid-Induced Endoplasmic Reticulum Stress and Insulin Resistance Are Prevented by Imoxin in C2C12 Myotubes. Frontiers in Physiology, 13, 909307. [Link]

  • Sun, Y., Wang, C., & Liu, J. (2015). Fatty acid-induced endoplasmic reticulum stress promoted lipid accumulation in calf hepatocytes, and endoplasmic reticulum stress existed in the liver of severe fatty liver cows. Journal of Dairy Science, 98(11), 7917-7927. [Link]

  • Deguil, J., Pineau, L., & Chassaing, B. (2011). Modulation of Lipid-Induced ER Stress by Fatty Acid Shape. Traffic, 12(4), 481-491. [Link]

  • Trigatti, B. L., & Gerber, G. E. (1995). A direct role for serum albumin in the cellular uptake of long-chain fatty acids. Biochemical Journal, 308(Pt 1), 159–164. [Link]

  • Piccolis, M., Bond, L. M., & Kampmann, M. (2019). Probing the Global Cellular Responses to Lipotoxicity Caused by Saturated Fatty Acids. Molecular Cell, 74(1), 32-44.e7. [Link]

  • Lipotype GmbH. (n.d.). Endoplasmic reticulum stress & lipid metabolism. Lipotype. [Link]

  • Karmakar, M., Minns, M., & Katsnelson, M. A. (2023). Fatty acid synthesis promotes inflammasome activation through NLRP3 palmitoylation. bioRxiv. [Link]

  • Nelson, D. W., & Andersen, J. K. (2013). Metabolomic Profiling Reveals a Role for Caspase-2 in Lipoapoptosis. Journal of Biological Chemistry, 288(20), 14069-14079. [Link]

  • Aoke Life Science. (n.d.). BODIPY Dyes for Lipid Staining. Custom Fluorescent Probes. [Link]

  • Wen, H., & Ting, J. P. (2016). Saturated fatty acids activate caspase-4/5 in human monocytes, triggering IL-1β and IL-18 release. American Journal of Physiology-Endocrinology and Metabolism, 311(5), E853-E864. [Link]

  • Adamo, A. M., & O'Tierney-Ginn, P. F. (2016). Real-Time Tracking of BODIPY-C12 Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells. PLoS ONE, 11(4), e0153522. [Link]

  • Wen, H., & Ting, J. P. (2016). Saturated fatty acids activate caspase-4/5 in human monocytes, triggering IL-1β and IL-18 release. American Journal of Physiology. Endocrinology and Metabolism, 311(5), E853–E864. [Link]

  • Cury-Boaventura, M. F., & Newsholme, P. (2006). Polyunsaturated and monounsaturated fatty acids increase neutral lipid accumulation, caspase activation and apoptosis in a neutrophil-like, differentiated HL-60 cell line. Clinical Science, 110(6), 677-686. [Link]

  • Preprints.org. (2024). Impact of Oxidative Stress-Driven Ferroptosis in Neurodegeneration. Preprints.org. [Link]

  • Korotkova, D., Borisyuk, A., & Amen, T. (2024). Fluorescent fatty acid conjugates for live cell imaging of peroxisomes. Nature Communications, 15(1), 4314. [Link]

  • Hubbell, C. A., & Cistola, D. P. (2006). Fatty acid-specific fluorescent probes and their use in resolving mixtures of unbound free fatty acids in equilibrium with albumin. Biochemistry, 45(21), 6671-6682. [Link]

  • Piccolis, M., Bond, L. M., & Kampmann, M. (2019). Probing the Global Cellular Responses to Lipotoxicity Caused by Saturated Fatty Acids. Molecular Cell, 74(1), 32–44.e7. [Link]

  • Hubbell, C. A., & Cistola, D. P. (2006). Fatty acid-specific fluorescent probes and their use in resolving mixtures of unbound free fatty acids in equilibrium with albumin. Biochemistry, 45(21), 6671–6682. [Link]

  • Wajner, M., & Amaral, A. U. (2016). Mitochondrial dysfunction in fatty acid oxidation disorders: insights from human and animal studies. Journal of Inherited Metabolic Disease, 39(5), 641-653. [Link]

  • Alex. (2024). Fluorescent fatty acid conjugates for live cell imaging of peroxisomes. Alex. [Link]

  • Focks, P., & Wolfrum, C. (2004). Characterization of a BODIPY-labeled fluorescent fatty acid analogue. Binding to fatty acid-binding proteins, intracellular localization, and metabolism. Biochemistry, 43(24), 7777-7785. [Link]

  • Dutta, D., & Mahalingam, B. (2022). Lipid-induced alteration in retinoic acid signaling leads to mitochondrial dysfunction in HepG2 and Huh7 cells. Canadian Journal of Physiology and Pharmacology, 100(11), 849-861. [Link]

  • Kuda, O., & Rossmeisl, M. (2013). Real time non invasive imaging of fatty acid uptake in vivo. PLoS ONE, 8(3), e58839. [Link]

  • Hammouda, N., & Gresti, J. (2023). Protection Strategies Against Palmitic Acid-Induced Lipotoxicity in Metabolic Syndrome and Related Diseases. International Journal of Molecular Sciences, 24(22), 16401. [Link]

  • Hestermann, E. V., & Stegeman, J. J. (2000). Serum alters the uptake and relative potencies of halogenated aromatic hydrocarbons in cell culture bioassays. Toxicological Sciences, 53(2), 316-325. [Link]

  • Kastaniotis, A. J., & Hiltunen, J. K. (2013). Defects in Mitochondrial Fatty Acid Synthesis Result in Failure of Multiple Aspects of Mitochondrial Biogenesis in Saccharomyces cerevisiae. Molecular and Cellular Biology, 33(10), 2038-2051. [Link]

  • Cagnetta, R., & d'Adda di Fagagna, F. (2019). Mitochondrial dysfunction increases fatty acid β-oxidation and translates into impaired neuroblast maturation. FEBS Letters, 593(22), 3173-3189. [Link]

  • Korotkova, D., Borisyuk, A., & Amen, T. (2024). Fluorescent fatty acid conjugates for live cell imaging of peroxisomes. Nature Communications, 15(1), 4314. [Link]

  • Lige, B., & Coppens, I. (2022). Leveraging a Fluorescent Fatty Acid Probe to Discover Cell-Permeable Inhibitors of Plasmodium falciparum Glycerolipid Biosynthesis. mSphere, 7(6), e0042422. [Link]

  • Korotkova, D., Borisyuk, A., & Amen, T. (2024). Fluorescent fatty acid conjugates for live cell imaging of peroxisomes. Nature Communications, 15(1), 4314. [Link]

  • Yan, M., & Hu, Y. (2012). Prevention of free fatty acid-induced hepatic lipotoxicity by 18β-glycyrrhetinic acid through lysosomal and mitochondrial pathways. Hepatology, 55(6), 1836-1847. [Link]

  • Muir, A., & Vander Heiden, M. G. (2023). Defined media reveals the essential role of lipid scavenging to support cancer cell proliferation. bioRxiv. [Link]

  • Muir, A., & Vander Heiden, M. G. (2023). Defined media reveals the essential role of lipid scavenging to support cancer cell proliferation. eLife, 12, e91264. [Link]

  • Wu, S., & Wang, Y. (2021). Prohibitin 2 deficiency impairs cardiac fatty acid oxidation and causes heart failure. Cell Death & Disease, 12(1), 1-13. [Link]

  • Columbia University. (2017). New imaging study reveals how saturated fatty acids damage cells. EurekAlert!. [Link]

  • Nguyen, T. B., & Olzmann, J. A. (2017). Lipid droplets and fatty acid-induced lipotoxicity: in a nutshell. Journal of Cell Biology, 216(10), 2993-2995. [Link]

  • Peña-Quintana, L., & de la Serna-Gómez, A. (2022). Nutritional Management of Patients with Fatty Acid Oxidation Disorders. Nutrients, 14(19), 4070. [Link]

  • TNCbio. (n.d.). A negative-solvatochromic fluorescent probe for visualizing intracellular distributions of fatty acid metabolites. TNCbio. [Link]

  • Boster Biological Technology. (n.d.). Troubleshooting Flow Cytometry Issues: A Comprehensive Guide. Boster Bio. [Link]

  • Engin, A. B. (2022). Molecular Mechanism of Lipotoxicity as an Interesting Aspect in the Development of Pathological States—Current View of Knowledge. Cells, 11(5), 846. [Link]

Sources

Troubleshooting

Enhancing detection sensitivity of low-abundance lipids

Technical Support Center: Enhancing Detection Sensitivity of Low-Abundance Lipids Welcome to the Advanced Lipidomics Support Hub. This guide addresses the technical bottlenecks preventing the detection of low-abundance l...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Enhancing Detection Sensitivity of Low-Abundance Lipids

Welcome to the Advanced Lipidomics Support Hub. This guide addresses the technical bottlenecks preventing the detection of low-abundance lipid species (e.g., signaling lipids, oxidized phospholipids, and specific isomers). It is designed for researchers requiring femtomolar-level sensitivity.

Module 1: Sample Preparation & Extraction Efficiency

Core Directive: You cannot detect what you fail to extract. For low-abundance lipids, standard protocols (Folch/Bligh & Dyer) often fail due to phase partitioning losses or degradation.

Troubleshooting Guide

Q1: I am targeting low-abundance phosphoinositides (PIPs) and phosphatidic acids (PA), but my recovery is inconsistent. Why? Diagnosis: Standard neutral extractions cause these acidic lipids to bind to proteins or glass surfaces, or partition poorly into the organic phase. Solution: Implement an Acidified Liquid-Liquid Extraction .

  • Mechanism: Acidification suppresses the ionization of phosphate groups, rendering the lipids more hydrophobic and driving them into the organic phase.

  • Protocol Adjustment: Use the Acidified Bligh & Dyer method. Add 0.1M HCl or dilute acetic acid to the aqueous phase during extraction.

  • Critical Step: Use silanized glass or low-binding plasticware to prevent adsorption loss.

Q2: My oxidized lipid (oxylipin) signals are buried in noise. Is my extraction destroying them? Diagnosis: Oxylipins are extremely labile and prone to ex vivo oxidation, creating a high background of artifactual species that masks the biological signal. Solution: Integrate Antioxidant Shielding & Cryo-Extraction .

  • Protocol:

    • Add BHT (Butylated hydroxytoluene) (50 µg/mL) and TPP (Triphenylphosphine) to the extraction solvent immediately. TPP specifically reduces hydroperoxides to more stable hydroxides, simplifying the spectra.

    • Perform all steps on ice or at 4°C.

    • Flush all headspace with Argon or Nitrogen gas.

Comparative Data: Extraction Efficiency for Signaling Lipids
Extraction MethodTarget Lipid ClassRecovery EfficiencyProsCons
Folch (CHCl3:MeOH) Bulk Lipids (PC, PE, TG)>95%Gold standard for bulkToxic; poor recovery of acidic lipids
MTBE (Methyl-tert-butyl ether) Bulk & Neutral Lipids>90%Automatable (floating lipid layer)Lower recovery for very polar species
Acidified BuOH/EtOAc Acidic Lipids (PA, PS, PIPs) >85% (High) Essential for signaling lipids Requires evaporation of high-boiling solvents
SPE (Solid Phase Extraction) Eicosanoids / Oxylipins>80%Removes phospholipid matrixLabor-intensive; potential column loss

Module 2: Chemical Derivatization Strategies

Core Directive: When ionization efficiency is the limiting factor, chemical tagging is the amplifier. This transforms "silent" lipids into highly ionizable species.

Troubleshooting Guide

Q3: Free Fatty Acids (FFAs) and short-chain organic acids show poor ionization in positive mode. How can I boost sensitivity? Diagnosis: FFAs lack a fixed charge and ionize poorly in positive ESI. Negative mode suffers from high background noise. Solution: Charge-Reversal Derivatization using AMPP or Girard’s Reagent .

  • Technique: Derivatize carboxyl groups with AMPP (N-(4-aminomethylphenyl)pyridinium) .

  • Mechanism: AMPP introduces a permanent positive charge (pyridinium ring) to the fatty acid. This shifts detection to Positive ESI, increasing signal-to-noise (S/N) ratio by 10-100 fold .

  • Validation: Look for the characteristic reporter ion in MS/MS fragmentation.

Q4: I cannot resolve C=C double bond isomers (e.g., omega-3 vs. omega-6 positions). Diagnosis: Standard collision-induced dissociation (CID) breaks the weakest bonds (headgroups), not the C=C backbone. Solution: Paternò–Büchi (PB) Photochemical Derivatization .

  • Protocol: Irradiate the sample with UV light (254 nm) in the presence of Acetone (the PB reagent).

  • Mechanism: Acetone reacts with the C=C double bond to form an oxetane ring. Subsequent MS/MS fragmentation cleaves the ring, yielding diagnostic ions that pinpoint the exact double bond location.

Visualization: Derivatization Workflow

Caption: Decision logic for selecting the correct derivatization strategy based on lipid functional group.

LipidDerivatization Start Target Lipid Functional Group Carboxyl Carboxyl (-COOH) (Fatty Acids, Eicosanoids) Start->Carboxyl DoubleBond C=C Double Bond (Unsat. PLs, TG) Start->DoubleBond Ketone Ketone/Aldehyde (Oxysterols) Start->Ketone AMPP Reagent: AMPP / 3-picolylamine Effect: Adds + Charge Result: 100x Sensitivity (ESI+) Carboxyl->AMPP Low Sensitivity PB Reagent: Acetone + UV (Paternò–Büchi) Effect: Oxetane Formation Result: Isomer Resolution DoubleBond->PB Isomer Separation Girard Reagent: Girard's Reagent P/T Effect: Hydrazone Formation Result: Enhanced Ionization Ketone->Girard Poor Ionization

Module 3: LC-MS/MS & Ion Mobility Optimization

Core Directive: Sensitivity is not just signal height; it is Signal-to-Noise. Reducing noise via separation is as critical as boosting signal.

Troubleshooting Guide

Q5: High-abundance phospholipids (PC/PE) are suppressing my low-abundance analytes. How do I separate them? Diagnosis: Ion Suppression. The "matrix effect" occurs when abundant ions steal charge from trace analytes in the ESI source. Solution: Nano-LC or Ion Mobility Spectrometry (IMS) .

  • Nano-LC: Switching from analytical flow (0.4 mL/min) to nano-flow (300 nL/min) increases ionization efficiency due to smaller droplet size (fission occurs faster).

  • Ion Mobility (IMS): If Nano-LC is not available, use IMS (e.g., FAIMS or TIMS). IMS separates ions by Collision Cross Section (CCS) (shape/size) after ionization but before detection. This physically separates the lipid noise (matrix) from your target analyte in the gas phase.

Q6: Should I use MRM or High-Resolution (HRMS) for femtomolar quantification? Recommendation: Use MRM (Multiple Reaction Monitoring) on a Triple Quadrupole for absolute quantification of known targets.

  • Why: MRM offers the highest duty cycle and sensitivity (S/N) by filtering out all background ions except the specific precursor-product pair.

  • HRMS (Orbitrap/Q-TOF): Better for discovery and identifying unknowns, but generally less sensitive than high-end Triple Quads for targeted low-abundance work.

Visualization: Sensitivity Optimization Logic

Caption: Troubleshooting flow for resolving low sensitivity issues in lipidomics.

SensitivityLogic Problem Issue: Low Sensitivity Check1 Is Extraction Efficient? Problem->Check1 Check2 Is Ionization Suppressed? Check1->Check2 Yes Action1 Switch to Acidified Extraction or SPE Enrichment Check1->Action1 No (Poor Recovery) Check3 Is Analyte Labile? Check2->Check3 No Action2 Use Nano-LC or Ion Mobility (IMS) Check2->Action2 Yes (Matrix Effect) Action3 Derivatize (AMPP/Girard) to add fixed charge Check3->Action3 Yes (Poor Ionization)

References

  • Li, H., et al. (2021).[1] "Chemical derivatization strategy for mass spectrometry-based lipidomics." Mass Spectrometry Reviews. Link

  • Han, X., & Gross, R. W. (2005).[2] "Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of cellular lipidomes directly from crude extracts of biological samples." Mass Spectrometry Reviews. Link

  • Ma, X., et al. (2016). "Paternò–Büchi reaction for localization of double bonds in lipids." Analytica Chimica Acta. Link

  • Cajka, T., & Fiehn, O. (2014). "Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry." Trends in Analytical Chemistry. Link

  • Paglia, G., et al. (2015). "Ion mobility mass spectrometry in the analysis of lipids." Analytical Chemistry. Link

  • BenchChem Technical Support. (2025). "Quantification of Low-Abundance Lipid Mediators." Link

Sources

Optimization

Technical Support Center: Resolving Alkyne-Lipids on Thin Layer Chromatography (TLC)

Welcome to the technical support center for alkyne-lipid analysis using Thin Layer Chromatography (TLC). As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for alkyne-lipid analysis using Thin Layer Chromatography (TLC). As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights to overcome common challenges in your research. This resource is structured to address your specific questions and troubleshooting needs, ensuring the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions researchers frequently encounter when working with alkyne-lipids on TLC.

Q1: What is the fundamental principle of separating alkyne-lipids using TLC?

A: Thin Layer Chromatography (TLC) separates components of a mixture based on their differential partitioning between a stationary phase (typically a polar adsorbent like silica gel coated on a plate) and a liquid mobile phase (the solvent system).[1] For lipids, separation is primarily driven by polarity. The polar silica gel interacts strongly with polar functional groups in the lipids (e.g., headgroups of phospholipids), causing them to migrate more slowly up the plate. Non-polar lipids have weaker interactions with the silica and are more soluble in the typically non-polar mobile phase, allowing them to travel further.[1][2]

Q2: How does the terminal alkyne group affect a lipid's migration on a silica TLC plate?

A: The terminal alkyne group (C≡C-H) is a small, minimally perturbing tag that has a slight impact on the overall polarity of the lipid.[3][4] While the triple bond itself can interact weakly with the silanol groups of the silica stationary phase, its effect is generally minor compared to the influence of the lipid's backbone and headgroup. For instance, an alkyne-tagged fatty acid will still behave largely as a non-polar lipid. The primary advantage of the alkyne group is not its effect on chromatography but its utility as a bio-orthogonal handle for highly specific and sensitive detection via "click chemistry".[3][5][6]

Q3: What are the recommended starting solvent systems for separating different classes of alkyne-lipids?

A: The choice of solvent system (mobile phase) is critical and depends on the polarity of the alkyne-lipids you wish to resolve. A common strategy is to use a mixture of a non-polar solvent and a slightly more polar solvent. The overall polarity of the mobile phase is adjusted by changing the ratio of these solvents.

  • For Non-Polar Lipids (e.g., alkyne-cholesterol esters, triglycerides): A common system is a mixture of hexane and diethyl ether, often with a small amount of acetic acid to ensure free fatty acids migrate as distinct spots.[7][8] A typical starting ratio is 80:20:1 (v/v/v) of petroleum ether:diethyl ether:acetic acid.[1][8]

  • For Polar Lipids (e.g., alkyne-phospholipids): More polar solvent systems are required. A widely used system is a mixture of chloroform, methanol, and water or ammonium hydroxide.[9][10] For example, a mixture of chloroform:methanol:ammonium hydroxide (65:25:4) can be effective.[9]

Q4: How can I visualize alkyne-lipids on a TLC plate after development?

A: Alkyne-lipids can be visualized using general lipid stains or, more powerfully, through their unique alkyne functionality.

  • General, Non-Specific Stains: Methods like exposure to iodine vapor (stains unsaturated and aromatic compounds yellow-brown) or charring with sulfuric acid or phosphomolybdic acid (PMA) stain most organic compounds and are destructive.[7][11][12]

  • Click Chemistry (Specific and Highly Sensitive): This is the preferred method for alkyne-lipids. The alkyne group undergoes a highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an azide-bearing reporter molecule.[13] By using a fluorescent azide (e.g., 3-azido-7-hydroxycoumarin), the alkyne-lipid becomes fluorescent and can be detected with high sensitivity under UV light.[3][4] This method allows for the detection of sub-picomole amounts of alkyne lipids on a TLC plate.[5]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Streaking/Tailing of Spots 1. Sample Overloading : Too much sample applied to the plate.[14][15] 2. Inappropriate Solvent Polarity : The mobile phase is either too polar or not polar enough.[16] 3. Acidic/Basic Nature of Lipid : Strongly acidic or basic lipids can interact excessively with the silica gel.[14][16] 4. Compound Decomposition : The lipid may be unstable on the acidic silica gel.[15][17]1. Reduce Sample Load : Dilute your sample or apply a smaller volume to the plate.[18] 2. Optimize Solvent System : Adjust the solvent ratio. If spots are streaked at the baseline, increase the polarity of the mobile phase. 3. Add a Modifier : For acidic lipids (like fatty acids), add a small amount (e.g., 1%) of acetic or formic acid to the mobile phase. For basic lipids, add a few drops of triethylamine or ammonia.[14][16][19] 4. Use a Different Stationary Phase : Consider using alumina or reverse-phase TLC plates if decomposition is suspected.[16] You can test for on-plate decomposition using 2D-TLC.[15][17]
Poor Spot Resolution 1. Incorrect Solvent System : The polarity of the mobile phase is not optimal to separate lipids with similar Rf values.[17] 2. Spots Applied Too Large : Large initial spots lead to diffuse, overlapping spots after development. 3. Uneven Solvent Front : The solvent is not migrating evenly up the plate.[15] 4. TLC Chamber Not Saturated : An unsaturated chamber atmosphere leads to solvent evaporation from the plate surface, altering the mobile phase composition and affecting separation.[16]1. Systematically Test Solvent Systems : Try different solvent combinations and ratios to achieve better separation. 2. Apply Smaller Spots : Ensure the initial spots are 1-2 mm in diameter. Apply the sample slowly in increments, allowing the solvent to dry between applications.[1] 3. Ensure a Level Plate and Chamber : Make sure the plate is resting flat on the bottom of the chamber and not touching the sides or the filter paper wick.[15] 4. Saturate the Chamber : Line the inside of the TLC tank with filter paper, add the solvent, and let the chamber equilibrate for at least 10-20 minutes before placing the plate inside.[8][20]
No Spots or Faint Spots 1. Sample Concentration Too Low : Not enough material was spotted on the plate.[18] 2. Origin Line Submerged : The starting line where the sample was spotted was below the solvent level in the chamber.[18] 3. Ineffective Visualization : The chosen stain is not sensitive enough or is inappropriate for the lipid class.1. Increase Sample Concentration : Concentrate your sample or spot it multiple times in the same location, allowing it to dry between applications.[18] 2. Proper Plate Placement : Ensure the solvent level in the chamber is well below the origin line.[21] 3. Use a More Sensitive Method : For alkyne-lipids, use the click chemistry protocol with a fluorescent azide for maximum sensitivity.[4] For general lipids, ensure proper heating for charring stains or use a more universal stain like PMA.[22]
Compound Is Unstable on Silica 1. Acidic Nature of Silica : Standard silica gel is slightly acidic and can cause degradation of acid-sensitive compounds.[17][19]1. Neutralize the Plate : Pre-develop the plate in a solvent system containing a base like triethylamine to neutralize the acidic sites. 2. Run a 2D TLC : To confirm instability, spot the sample in one corner, run the plate, turn it 90 degrees, and run it again in the same solvent. If new spots appear off the diagonal, the compound is degrading.[15][17] 3. Change the Stationary Phase : Use less reactive plates such as alumina or C18-coated (reverse-phase) plates.[16]

Section 3: Experimental Protocols

Workflow for Alkyne-Lipid TLC Analysis

The following diagram illustrates the complete workflow for resolving and visualizing alkyne-lipids using TLC coupled with click chemistry.

AlkyneLipidTLCWorkflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_vis Phase 3: Visualization cluster_analysis Phase 4: Analysis PlatePrep TLC Plate Preparation (Pre-wash & Activate at 120°C) SampleApp Sample Application (Spot alkyne-lipid extract & standards) PlatePrep->SampleApp ChamberPrep Chamber Saturation (Add Solvent & Filter Paper Wick) Development Plate Development (Run plate in saturated chamber) ChamberPrep->Development SampleApp->Development Drying Plate Drying (Evaporate mobile phase) Development->Drying ClickRxn Click Reaction (Incubate with Azide-Fluorophore, CuSO4, Ascorbate) Drying->ClickRxn Imaging Fluorescent Imaging (Visualize under UV light) ClickRxn->Imaging RfCalc Rf Value Calculation Imaging->RfCalc Quant Quantification (Densitometry) RfCalc->Quant

Caption: Workflow for alkyne-lipid analysis by TLC with click chemistry visualization.

Step-by-Step Protocol: TLC with Click Chemistry Visualization

This protocol details the process of separating alkyne-lipids and visualizing them using a fluorescent azide reporter.

1. Plate Preparation and Activation:

  • To remove impurities, pre-wash the silica plate by developing it in methanol or chloroform:methanol (1:1).[23]

  • Air dry the plate completely in a fume hood.

  • Activate the plate by heating it in an oven at 110-120°C for 30 minutes. Let it cool to room temperature in a desiccator before use.[10]

2. Chamber Saturation:

  • Line one side of a TLC tank with a piece of filter paper (wick).[20]

  • Add the chosen mobile phase to a depth of about 0.5 cm, ensuring the solvent wets the filter paper.

  • Close the tank and allow the atmosphere to saturate with solvent vapor for at least 20 minutes.[20]

3. Sample Application:

  • Using a pencil, lightly draw an origin line about 1.5 - 2 cm from the bottom of the plate.[8][10]

  • Using a capillary tube or micropipette, apply small spots (1-2 mm diameter) of your dissolved lipid extract and standards onto the origin line.[1][21]

  • Allow the solvent to fully evaporate between applications if spotting multiple times.[18]

4. Plate Development:

  • Carefully place the TLC plate in the saturated chamber, ensuring the origin line is above the solvent level.[21]

  • Close the chamber and allow the solvent to ascend the plate via capillary action.

  • Remove the plate when the solvent front is about 1 cm from the top edge. Immediately mark the solvent front with a pencil.[21]

5. Visualization via Click Chemistry:

  • Allow the plate to dry completely in a fume hood.

  • Prepare a "click solution" containing a fluorescent azide reporter (e.g., 3-azido-7-hydroxycoumarin), copper(II) sulfate (CuSO4), and a reducing agent like sodium ascorbate to generate the catalytic Cu(I) in situ.[3][13] A stabilizing ligand such as THPTA is often included to improve reaction efficiency and prevent copper toxicity in biological contexts.[13]

  • Evenly spray the plate with the click solution or dip the plate into the solution.

  • Allow the reaction to proceed for 15-30 minutes at room temperature, protected from light.

  • Visualize the fluorescent spots under a UV lamp (typically 365 nm). Circle the spots with a pencil.[12]

Section 4: Visualization Reagents and Data Interpretation

Comparison of Visualization Methods
Reagent Principle Specificity Pros Cons
UV Light (254 nm) Quenching of a fluorescent indicator (F254) impregnated in the TLC plate.[12]Compounds with UV-absorbing chromophores (e.g., aromatic rings, conjugated systems).[22]Non-destructive, fast, and simple.Not all lipids are UV-active.
Iodine Vapor Iodine forms colored complexes with organic compounds.[12]High affinity for unsaturated and aromatic compounds.[22]Semi non-destructive (spots fade), easy to perform.Not all compounds stain; low sensitivity.
Phosphomolybdic Acid (PMA) PMA is reduced by organic compounds upon heating to form a colored (blue-green) complex.General stain for most organic compounds, including lipids.[7]High sensitivity, universal application.Destructive (charring).
Potassium Permanganate (KMnO4) Oxidizes compounds with C=C, C≡C bonds, alcohols, or aldehydes, resulting in a color change from purple to yellow/brown.[12]Alkenes, alkynes, and other oxidizable functional groups.[22]Good for unsaturated lipids.Destructive.
Click Chemistry (Fluorescent Azide) Copper-catalyzed cycloaddition between the alkyne-lipid and an azide-fluorophore.[4]Specific to alkyne-tagged molecules.Extremely high sensitivity and specificity.[3]Requires specific reagents; more complex procedure.
Interpreting Your Results: The Retention Factor (Rf)

The Retention Factor (Rf) is a ratio calculated to characterize the migration of a compound on a TLC plate. It is defined as:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [21]

The Rf value is a characteristic of a compound under a specific set of conditions (stationary phase, mobile phase, temperature).[21] A lower Rf value indicates a more polar compound that interacts strongly with the stationary phase, while a higher Rf value indicates a less polar compound. By comparing the Rf value of an unknown spot to that of a known standard run on the same plate, you can tentatively identify the compound.

References

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • Kuerschner, L., & Thiele, C. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Molecular Biosciences, 9, 880559. [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Issues. Retrieved from [Link]

  • Silver, J. (2013, November 1). Answer to "Tailing in TLC - can anyone help?". ResearchGate. Retrieved from [Link]

  • Gaebler, A., Milan, J., Straub, L., & Thiele, C. (2013). Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays. Journal of Lipid Research, 54(8), 2282-2290. [Link]

  • ResearchGate. (n.d.). Common Developing Solvent Systems Used in the Separation of Different Lipid Classes Using Thin Layer Chromatography (TLC). Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Limes-Institut-Bonn. (n.d.). Click Chemistry. Retrieved from [Link]

  • Schiller, J. (2026, January 13). Lipid Analysis by Thin-Layer Chromatography—Detection, Staining and Derivatization. MDPI. [Link]

  • RockEDU Online. (n.d.). Thin Layer Chromatography (TLC) for the Separation of Lipids. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

  • Scribd. (n.d.). TLC Protocol for Lipid Separation. Retrieved from [Link]

  • Kuerschner, L., & Thiele, C. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers. [Link]

  • Avanti Polar Lipids. (n.d.). TLC Solvent Systems – Lipid Migration. Retrieved from [Link]

  • Simon Fraser University. (n.d.). Thin layer chromatography - BISC 429. Retrieved from [Link]

  • AOCS. (2019, July 23). Thin-Layer Chromatography of Lipids. Retrieved from [Link]

  • Haberkant, P., et al. (2016). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of Lipid Research, 57(6), 1079-1093. [Link]

  • YouTube. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. Retrieved from [Link]

  • Cyberlipid. (n.d.). THIN-LAYER CHROMATOGRAPHY. Retrieved from [Link]

  • Gaebler, A., et al. (2013). Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays. PMC. [Link]

  • Journal of Lipid Research. (n.d.). Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays[S]. Retrieved from [Link]

  • Mahesha, H.B. (n.d.). THIN LAYER CHROMATOGRAPHY OF LIPIDS. Yuvaraja's College, Mysore. [Link]

Sources

Troubleshooting

Technical Support Center: Stability and Handling of 17-Ynoic Acid Derivatives

Welcome to the technical support center for 17-ynoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 17-ynoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the storage, handling, and use of these valuable chemical probes. Our goal is to equip you with the knowledge to ensure the stability and integrity of your 17-ynoic acid derivatives, leading to more reliable and reproducible experimental outcomes.

Introduction: The Power and Pitfalls of the Terminal Alkyne

17-Ynoic acid derivatives, such as 17-octadecynoic acid (17-ODYA), are powerful tools in chemical biology and drug discovery. The terminal alkyne group serves as a bioorthogonal handle for "click chemistry," enabling the tracking and identification of lipid metabolism and protein-lipid interactions.[1][] However, this reactive functional group also makes these molecules susceptible to degradation if not handled and stored properly. This guide will address the common challenges and questions that arise when working with these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid 17-ynoic acid derivatives?

A1: For long-term stability, solid 17-ynoic acid derivatives should be stored at -20°C or lower in a tightly sealed container. It is also advisable to store them in a dark and dry environment to prevent photodegradation and hydrolysis. Under these conditions, compounds like 17-octadecynoic acid have been shown to be stable for at least four years.

Q2: How should I prepare and store stock solutions of 17-ynoic acid derivatives?

A2: 17-ynoic acid derivatives are soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF). For long-term storage of stock solutions, it is recommended to use an anhydrous aprotic solvent like DMSO . Prepare the stock solution at a high concentration, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C . While some studies show stability of compounds in wet DMSO for extended periods, it is best practice to use anhydrous DMSO to minimize the risk of hydrolysis.[3]

Q3: Can I store aqueous solutions of 17-ynoic acid derivatives?

A3: It is not recommended to store aqueous solutions of 17-ynoic acid derivatives for more than one day. The presence of water, especially at non-neutral pH, can lead to hydrolysis of ester derivatives or promote other degradation pathways of the fatty acid itself. Always prepare fresh aqueous working solutions from your frozen organic stock solution immediately before use.

Q4: What are the primary degradation pathways for 17-ynoic acid derivatives?

A4: The two main degradation pathways of concern for 17-ynoic acid derivatives are oxidation and polymerization of the terminal alkyne.

  • Oxidation: The triple bond can be susceptible to oxidative cleavage, especially in the presence of strong oxidizing agents or prolonged exposure to air. This can lead to the formation of carboxylic acids and other degradation products, ultimately rendering the molecule inactive for click chemistry.[4][5]

  • Polymerization: Terminal alkynes can undergo polymerization, particularly under conditions of heat, light, or in the presence of certain metal catalysts. This results in the formation of a mixture of oligomers and polymers, which will be inactive and can interfere with your experiments.[6][]

Q5: Are there any visual signs of degradation I should look for?

A5: While not always apparent, there are some visual cues that may indicate degradation:

  • Color Change: A noticeable change in the color of the solid compound or its solution (e.g., turning yellow or brown) can be a sign of degradation.

  • Precipitation: The appearance of insoluble material in a previously clear stock solution upon thawing can indicate polymerization or the formation of insoluble degradation products.

  • Cloudiness: A hazy or cloudy appearance in the solution may also suggest degradation.

If you observe any of these signs, it is recommended to assess the purity of your compound before proceeding with your experiments.

Troubleshooting Experimental Issues

This section provides a troubleshooting guide for common problems encountered when using 17-ynoic acid derivatives in experiments such as metabolic labeling and click chemistry.

Diagram: Troubleshooting Workflow for Poor Experimental Results

troubleshooting_workflow cluster_reagent Reagent Integrity Checks cluster_protocol Protocol Optimization cluster_detection Detection System Verification start Poor Experimental Results (e.g., weak/no signal, high background) check_reagent Check 17-Ynoic Acid Derivative Integrity start->check_reagent check_protocol Review Experimental Protocol start->check_protocol check_detection Verify Detection System start->check_detection purity_test Assess Purity (HPLC, TLC) check_reagent->purity_test Visual signs of degradation? solubilization Optimize Solubilization (e.g., use BSA for cell culture) check_protocol->solubilization incubation Adjust Incubation Time/Concentration check_protocol->incubation click_conditions Optimize Click Reaction Conditions check_protocol->click_conditions instrument_settings Check Instrument Settings check_detection->instrument_settings positive_control Run a Positive Control check_detection->positive_control new_reagent Use a fresh aliquot or new batch purity_test->new_reagent Degradation confirmed new_reagent->start Re-run experiment degradation_pathways cluster_oxidation Oxidation cluster_polymerization Polymerization ynoic_acid 17-Ynoic Acid Derivative (R-C≡CH) oxidative_cleavage Oxidative Cleavage (e.g., O₃, KMnO₄) ynoic_acid->oxidative_cleavage [O] polymerization Polymerization (Heat, Light, Catalysts) ynoic_acid->polymerization carboxylic_acid Carboxylic Acid (R-COOH) oxidative_cleavage->carboxylic_acid polymer Oligomers/Polymers polymerization->polymer

Sources

Reference Data & Comparative Studies

Comparative

Alkyne-Tagging vs. Radioactive Lipid Labeling: A Technical Comparison Guide

Executive Summary For decades, radioactive labeling ( H, C) served as the gold standard for tracing lipid metabolism due to its native structural fidelity and exquisite sensitivity. However, the "Click Chemistry" revolut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, radioactive labeling (


H, 

C) served as the gold standard for tracing lipid metabolism due to its native structural fidelity and exquisite sensitivity. However, the "Click Chemistry" revolution—specifically the use of alkyne-tagged lipid analogs—has fundamentally shifted the landscape.

While radioactivity remains superior for bulk metabolic flux analysis where structural alteration is non-negotiable, alkyne-tagging has surpassed it in versatility. It enables sub-femtomole sensitivity via Mass Spectrometry (Click-MS) and, unlike radioactivity, allows for subcellular spatial resolution (Click-Imaging) . This guide dissects the technical trade-offs, providing the experimental data and protocols necessary to select the right tool for your biological question.

Part 1: The Mechanistic Divide

To choose the right method, one must understand the detection physics. Radioactive labeling relies on unstable nuclei decaying (beta emission), detected via liquid scintillation or phosphorimaging. Alkyne tagging relies on bioorthogonal chemistry—specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—to covalently attach a reporter molecule (fluorophore or biotin) post-labeling.

Workflow Comparison

The following diagram illustrates the divergent workflows. Note that alkyne tagging allows a single sample to be split for both Imaging and Mass Spectrometry, a multiplexing capability radioactivity lacks.

LipidWorkflow cluster_Radio Radioactive Labeling (Traditional) cluster_Click Alkyne-Tagging (Bioorthogonal) Start Experimental Design: Lipid Metabolism Study Radio_Pulse Pulse: ³H/¹⁴C-Lipid Start->Radio_Pulse Click_Pulse Pulse: Alkyne-Lipid Start->Click_Pulse Radio_Extract Lipid Extraction (Bligh & Dyer) Radio_Pulse->Radio_Extract Radio_TLC TLC Separation Radio_Extract->Radio_TLC Radio_Detect Phosphorimaging (Bulk Flux) Radio_TLC->Radio_Detect Click_Decision Sample Split Click_Pulse->Click_Decision Click_Fix Fixation & Permeabilization Click_Decision->Click_Fix Imaging Click_Lysis Lysis & Extraction Click_Decision->Click_Lysis Proteomics/Lipidomics Click_Rxn_Img CuAAC Reaction (Azide-Fluorophore) Click_Fix->Click_Rxn_Img Click_Microscopy Confocal Microscopy (Spatial Localization) Click_Rxn_Img->Click_Microscopy Click_Rxn_MS CuAAC Reaction (Azide-Biotin/Ion-Tag) Click_Lysis->Click_Rxn_MS Click_MS LC-MS/MS (Species Identification) Click_Rxn_MS->Click_MS

Figure 1: Comparative workflow.[1] Note that radioactive workflows are linear and destructive, while alkyne workflows allow branching for multimodal analysis.

Part 2: Performance Metrics & Data

The choice between these methods often comes down to three factors: Sensitivity , Resolution , and Safety .

Table 1: Technical Comparison Matrix
FeatureRadioactive Labeling (

H/

C)
Alkyne-Tagging (Click Chemistry)
Sensitivity High (Femtomole range).[2][3] Dependent on specific activity (Ci/mmol).Ultra-High (Sub-femtomole). Click-MS can detect ~0.2 fmol lipid species [1].
Spatial Resolution None. Requires tissue homogenization. Autoradiography is low-res.Subcellular. Compatible with Super-Resolution Microscopy (STED/STORM).
Species Resolution Low. TLC separates classes (e.g., PC vs PE) but not specific acyl chains.High. LC-MS/MS identifies exact chain length and saturation modifications.
Structural Fidelity Perfect. Isotopes (

H,

C) do not alter steric bulk.
Near-Native. The alkyne group is small but adds slight steric bulk/polarity.
Safety Hazardous. Requires RSO oversight, shielding, and waste protocols.Safe. Standard BSL-1/2 lab safety. No radiation hazards.
Cost High disposal and regulatory compliance costs.Moderate reagent costs; standard equipment (Microscope/MS).
The Sensitivity Paradox

Historically,


H was considered the sensitivity king. However, recent data from Thiele et al. (2019) demonstrates that "Click-MS" (using charged azide reporters to enhance ionization efficiency) achieves limits of detection (LOD) in the attomole range , surpassing standard scintillation counting for trace lipid metabolites [2].

Part 3: Structural Fidelity & Biological Validity

A common critique of alkyne-tagging is the "Butterfly Effect": Does the tag change the lipid's trafficking?

  • Radioactive Isotopes: Replacing a Hydrogen with Tritium (

    
    H) or Carbon-12 with Carbon-14 (
    
    
    
    C) causes zero steric perturbation . It is the only way to validate "true" native behavior.
  • Alkyne Tags: The terminal alkyne group is relatively small (linear geometry), mimicking the size of a methyl group.

    • Validation: Studies comparing alkyne-palmitate to

      
      C-palmitate show nearly identical incorporation rates into Phosphatidylcholine (PC) and Triacylglycerols (TAG) in hepatocytes [1].
      
    • Limitation: The tag can affect enzyme kinetics for very short-chain lipids or highly specific binding pockets (e.g., certain GPCRs).

Verdict: Use Radioactive labeling for validation of new pathways. Use Alkyne-tagging for exploration, screening, and imaging .

Part 4: Experimental Protocols

Protocol A: Radioactive Pulse-Chase (The Gold Standard for Flux)

Best for: Determining the rate of lipid synthesis/turnover.

  • Preparation: Pre-equilibrate cells in serum-free medium.

  • Pulse: Add [9,10-

    
    H]-Palmitic Acid (1-5 µCi/mL) complexed with BSA (1:1 molar ratio).
    
  • Incubation: Incubate for desired timepoints (e.g., 0, 15, 30, 60 min).

  • Chase: Wash 2x with PBS + 0.5% fatty acid-free BSA (removes surface-bound tracer). Add complete medium with excess unlabeled palmitate.

  • Extraction: Perform Bligh & Dyer extraction (Chloroform:Methanol:Water).

  • Analysis: Spot organic phase onto Silica Gel 60 TLC plates. Run in Hexane:Diethyl Ether:Acetic Acid (80:20:1). Expose to Phosphor Screen (24-72 hours).

Protocol B: Alkyne-Tagging for Fluorescence Microscopy

Best for: Visualizing lipid localization (LDs, ER, Mitochondria).

  • Pulse: Incubate cells with Alkyne-Palmitate (Alk-16) (50-100 µM) complexed with BSA for 2-4 hours.

    • Note: Alkyne lipids are less soluble than native lipids; ensure thorough BSA conjugation.

  • Fixation: Wash cells with PBS. Fix with 4% Paraformaldehyde (15 min).

  • Permeabilization: 0.1% Saponin or Digitonin (avoid Triton X-100 if preserving lipid droplets is critical).

  • Click Reaction (The Critical Step): Prepare the Click Cocktail fresh (Order is crucial to prevent Cu(I) oxidation):

    • PBS (Buffer)

    • Azide-Fluorophore (e.g., Azide-Alexa488, 5-10 µM)

    • CuSO

      
       (1 mM)
      
    • THPTA or TBTA Ligand (Important: Stabilizes Cu(I) state; use 2:1 ratio to Cu).

    • Sodium Ascorbate (10 mM) - Add Last to initiate.

  • Incubation: Add cocktail to cells for 30 mins in the dark at RT.

  • Wash: Wash 3x with PBS containing 1mM EDTA (removes copper ions to reduce background).

  • Image: Confocal microscopy.

Part 5: Downstream Application Logic

Once the lipid is labeled, how do you choose the analysis pipeline? Use this decision tree.

AnalysisTree Root Goal: Analyze Alkyne-Lipid Q1 Do you need spatial location? Root->Q1 Branch_Img Fluorescence Microscopy Q1->Branch_Img Yes Branch_Quant Do you need to identify specific lipid species? Q1->Branch_Quant No Result_MS Click-MS (LC-MS/MS) (Use Azide-Ion Tag) Branch_Quant->Result_MS Yes (e.g., PC 34:1 vs 36:2) Result_TLC Fluorescent TLC (Use Azide-Fluorophore) Branch_Quant->Result_TLC No (Class separation only)

Figure 2: Decision tree for downstream analysis of alkyne-tagged lipids.

Part 6: References

  • Thiele, C., et al. (2012). Tracing fatty acid metabolism by click chemistry.[3][4][5][6] Nature Methods. [Link]

    • Key Finding: Established the foundational validity of alkyne-fatty acids compared to radiolabels.

  • Thiele, C., Wunderling, K., & Leyendecker, P. (2019). Multiplexed and single cell tracing of lipid metabolism.[3][4][5] Nature Methods. [Link][4][5]

    • Key Finding: Demonstrated sub-femtomole sensitivity using Click-MS.

  • Kuerschner, L., et al. (2005). Polyene-lipids: a new tool to image lipids.[6] Nature Methods. [Link]

    • Key Finding: Early comparison of lipid imaging techniques.[6]

  • Coleman, R. A. (2021). Methods for metabolic labeling of lipids. Journal of Lipid Research. [Link]

    • Key Finding: Standard protocols for radioactive lipid tracing.

Sources

Validation

Validation of 2-Hydroxy Fatty Acid Incorporation into Ceramides: A Comparative Guide

Topic: Validation of 2-Hydroxy Fatty Acid Incorporation into Ceramides Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary The incorporation of 2...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of 2-Hydroxy Fatty Acid Incorporation into Ceramides Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The incorporation of 2-hydroxy fatty acids (2-OH FAs) into ceramides is a critical biosynthetic step governed by Ceramide Synthases (CerS), utilizing substrates generated by Fatty Acid 2-Hydroxylase (FA2H).[1][2][3][4][5][6] Dysregulation of this pathway is implicated in neurodegenerative disorders (e.g., leukodystrophies) and skin barrier defects.

This guide compares the Targeted Stable Isotope Tracing (LC-MS/MS) method—representing the modern "Gold Standard" product performance—against traditional Radiolabeling (HPTLC) and Non-specific Lipid Profiling . We demonstrate why stable isotope-labeled precursors analyzed via high-resolution mass spectrometry provide superior specificity, structural resolution, and safety for validating 2-OH FA incorporation.

Scientific Background: The 2-Hydroxylation Pathway

To validate incorporation, one must understand the distinct enzymatic steps. The process involves the initial hydroxylation of a free fatty acid (or CoA-derivative) by FA2H, followed by its acylation to a sphingoid base by CerS enzymes.

Key Mechanism:

  • FA2H Activity: Converts Fatty Acid (FA)

    
     2-Hydroxy Fatty Acid (2-OH FA).[1][4][6]
    
  • Activation: 2-OH FA

    
     2-OH Fatty Acyl-CoA.
    
  • Incorporation: 2-OH Fatty Acyl-CoA + Sphingosine

    
     2-Hydroxy Ceramide.
    

Diagram 1: The 2-Hydroxy Ceramide Biosynthetic Pathway

FA2H_Pathway FA Free Fatty Acid (e.g., C16:0) OH_FA 2-Hydroxy Fatty Acid (2-OH FA) FA->OH_FA Hydroxylation FA2H Enzyme: FA2H (Fatty Acid 2-Hydroxylase) FA2H->FA AcylCoA 2-OH Acyl-CoA OH_FA->AcylCoA Activation Cer 2-Hydroxy Ceramide (Validation Target) AcylCoA->Cer Incorporation Sph Sphingosine Sph->Cer N-acylation CerS Enzyme: CerS (Ceramide Synthase) CerS->Cer

Caption: The enzymatic cascade converting free fatty acids into complex 2-hydroxy ceramides via FA2H and CerS.[1][2][7]

Comparative Analysis: Stable Isotope Tracing vs. Alternatives

The "Product" evaluated here is a Deuterated 2-Hydroxy Fatty Acid Standard (e.g., d9-2-OH-C16:0) utilized in an LC-MS/MS workflow.

The Alternatives
  • Alternative A: Radiolabeling (

    
    C/
    
    
    
    H) + HPTLC.
    The historical standard. Uses radioactive fatty acids and separates lipids by Thin Layer Chromatography.
    • Flaw: Low structural resolution. HPTLC separates by headgroup (Ceramide vs. Glucosylceramide) but poorly resolves fatty acid chain lengths or hydroxylation states without complex derivatization.

  • Alternative B: Label-Free Profiling. Measuring endogenous levels.

    • Flaw: Cannot distinguish between de novo incorporation and pre-existing pools. High background noise makes validating specific enzymatic activity difficult.

Performance Matrix
FeatureTargeted Stable Isotope Tracing (LC-MS/MS) Radiolabeling (

C) + HPTLC
Label-Free Profiling
Specificity High. Distinguishes exogenous (tracer) from endogenous lipids by mass shift.Medium. Tracks radioactivity, but co-migration of impurities is common.Low. Cannot separate new vs. old pool.
Structural ID Exact. Identifies chain length (C16 vs C24) and hydroxylation via fragmentation.Poor. Bands represent classes, not specific molecular species.Exact. (If using MS), but lacks kinetic data.
Sensitivity Femtomole range. Highly sensitive with MRM (Multiple Reaction Monitoring).High. Radioactivity is sensitive but requires long exposure times.Variable. Depends on endogenous abundance.
Safety Safe. No ionizing radiation.Hazardous. Requires radioactive handling/disposal.Safe.
Throughput High. Automated LC-MS runs (5-10 min/sample).Low. Manual spotting, developing, and phosphor-imaging (days).High.
Experimental Protocol: Validating Incorporation via LC-MS/MS

Self-Validating System: This protocol uses an internal standard and a specific mass transition to ensure the signal detected is exclusively the incorporated product.

Reagents Required[1][4][8]
  • Tracer: d9-2-Hydroxy Palmitic Acid (d9-2-OH-C16:0).

  • Internal Standard (IS): C12-Ceramide (or d18:1/12:0) – non-endogenous.

  • Cell System: HEK293 (or keratinocytes) expressing CerS.

Step-by-Step Methodology

Phase 1: Metabolic Labeling

  • Seed Cells: Plate cells at

    
     cells/well in 6-well plates.
    
  • Pulse: Treat cells with 10 µM d9-2-OH-C16:0 conjugated to BSA (1:1 molar ratio) for 4–12 hours.

    • Why: BSA conjugation facilitates fatty acid uptake. The deuterium label (d9) adds a specific mass shift (+9 Da) to the final ceramide.

  • Wash: Rinse cells 2x with ice-cold PBS to remove unincorporated tracer.

Phase 2: Lipid Extraction (Modified Bligh-Dyer)

  • Lysis: Scrape cells in methanol. Transfer to glass tubes.

  • Spike IS: Add 10 pmol C12-Ceramide internal standard immediately.

    • Trustworthiness: Spiking before extraction corrects for lipid loss during phase separation.

  • Extraction: Add Chloroform:Water to achieve a final ratio of 1:1:0.9 (MeOH:CHCl3:H2O). Vortex vigorously.

  • Phase Separation: Centrifuge at 2000 x g for 5 mins. Collect the lower organic phase (containing ceramides).

  • Dry: Evaporate solvent under nitrogen stream. Reconstitute in 100 µL LC mobile phase (e.g., MeOH:Formic Acid).

Phase 3: LC-MS/MS Acquisition

  • Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Agilent 6400).

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

  • Transitions (MRM):

    • Endogenous 2-OH-Ceramide (C16): Precursor

      
       554.5 
      
      
      
      Product
      
      
      (Sphingosine backbone).
    • Tracer-Incorporated (d9-2-OH-Ceramide): Precursor

      
      563.5 
      
      
      
      Product
      
      
      .
    • Note: The +9 Da shift in the precursor confirms the incorporation of the specific d9-2-OH-FA tracer.

Diagram 2: Analytical Workflow

Workflow Sample Cell Culture + d9-2-OH-FA Tracer Extract Lipid Extraction (Bligh-Dyer + Internal Std) Sample->Extract 4-12h Incubation LC LC Separation (Reverse Phase C18) Extract->LC Organic Phase MS MS/MS Detection (MRM Mode) LC->MS Elution Data Data Analysis (Ratio: d9-Cer / IS) MS->Data Quantification

Caption: Step-by-step workflow for validating 2-OH FA incorporation using mass spectrometry.

Data Interpretation & Validation Criteria

To declare "Validated Incorporation," your data must meet three criteria:

  • Retention Time (RT) Match: The d9-2-OH-Ceramide must co-elute (or elute slightly earlier due to deuterium isotope effect) with the unlabeled 2-OH-Ceramide standard.

  • Specific Mass Shift: You must observe the exact mass shift of the tracer.

    • If feeding d9-C16:0 , the resulting C16-Ceramide must be M+9 .

    • Causality: If you see M+0, it is endogenous synthesis. If you see M+9, it is direct incorporation of your tracer.

  • Linearity: The signal of the incorporated product should increase linearly with incubation time (up to saturation).

Troubleshooting Table:

ObservationPossible CauseSolution
No Signal (d9-Cer) Cells lack CerS activity or Tracer not taken up.Check cell viability; Try complexing tracer with BSA.
Signal in Blank Carryover on LC column.Run solvent blanks; Use specific MRM transitions.
Broad Peaks Poor LC separation.Switch to C8 column or optimize gradient (MeOH/Isopropanol).
References
  • Alderson, N. L., et al. (2004). The human FA2H gene encodes a fatty acid 2-hydroxylase.[3] Journal of Biological Chemistry. Link

  • Mizutani, Y., et al. (2008). 2-Hydroxy-ceramide synthesis by ceramide synthase family: enzymatic basis for the preference of FA chain length.[2][7] Journal of Lipid Research.[2] Link

  • Hama, H. (2010). Fatty acid 2-Hydroxylation in mammalian sphingolipid biology. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Link

  • Cingolani, F., et al. (2016). Lipidomics of 2-hydroxy-ceramides. Methods in Molecular Biology. Link

  • Kauhanen, D., et al. (2016). Development and validation of a high-throughput LC-MS/MS assay for routine measurement of molecular ceramides.[9] Analytical and Bioanalytical Chemistry.[8][9][10][11][12][13][14][15] Link

Sources

Comparative

HPLC Retention Profiling of 17-Ynoic Acid Derivatives: A Comparative Technical Guide

The following technical guide provides a comprehensive analysis of HPLC retention behaviors for 17-ynoic acid derivatives, specifically focusing on 17-Octadecynoic Acid (17-ODYA) . This guide is designed for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive analysis of HPLC retention behaviors for 17-ynoic acid derivatives, specifically focusing on 17-Octadecynoic Acid (17-ODYA) . This guide is designed for researchers utilizing bioorthogonal lipid profiling ("click chemistry") to study fatty acid metabolism and protein acylation.

Executive Summary & Scientific Rationale

17-Octadecynoic acid (17-ODYA) is a C18 fatty acid analogue featuring a terminal alkyne group at the


-position. It serves as a metabolic surrogate for Stearic Acid (C18:0)  and Palmitic Acid (C16:0) .[1]

The critical analytical challenge lies in chromatographically resolving 17-ODYA from endogenous lipids. While 17-ODYA mimics the biological behavior of stearic acid, the terminal alkyne group introduces a distinct dipole moment and slight acidity (


 for terminal alkyne proton), reducing its lipophilicity compared to the native methyl-terminated alkane.

Key Chromatographic Principle: On Reversed-Phase (C18) columns, 17-ODYA elutes earlier than its saturated parent (Stearic Acid) and often co-elutes with or slightly precedes monounsaturated fatty acids (like Oleic Acid), depending on mobile phase pH and pi-pi interactions.

Comparative Retention Analysis

The following data normalizes retention times (RT) against Stearic Acid (C18:0), the standard reference for C18 backbones.

Table 1: Relative Retention Times (RRT) on C18 Stationary Phase

Conditions: C18 Column, ACN/H2O Gradient + 0.1% Formic Acid.

AnalyteStructureCarbon:Double BondFunctional GroupRelative RT (vs Stearic)Hydrophobicity Ranking
Stearic Acid

18:0Methyl (Native)1.00 (Reference) Highest
Oleic Acid

18:1 (

)
Internal Alkene0.85 - 0.90High
17-ODYA

18:0 (Alkyne)Terminal Alkyne 0.80 - 0.88 Moderate
Palmitic Acid

16:0Methyl (Native)0.65 - 0.70Moderate-Low
17-ODYA-Triazole (Post-Click Product)ModifiedTriazole Adduct< 0.40 (Shift varies by tag)Lowest (Polar)

Analyst Note: The elution order is generally 17-ODYA


 Oleic Acid < Stearic Acid . The terminal alkyne is more polar than the internal double bond of Oleic acid due to the 

hybridized carbon's higher electronegativity and the accessible acidic proton.

Visualizing the Separation Logic

The following diagram illustrates the hydrophobicity hierarchy that dictates the separation of alkyne-tagged lipids from native species.

Fatty_Acid_Elution_Logic Start Sample Injection C18_Column C18 Stationary Phase (Hydrophobic Interaction) Start->C18_Column Stearic Stearic Acid (C18:0) Methyl End (Non-polar) Strongest Retention C18_Column->Stearic Elutes 3rd (Least Polar) Oleic Oleic Acid (C18:1) Internal Alkene (Pi-Cloud) Medium Retention C18_Column->Oleic Elutes 2nd ODYA 17-ODYA (Alkyne) Terminal Alkyne (Polar/Acidic) Reduced Retention C18_Column->ODYA Elutes 1st (Most Polar) Oleic->Stearic Unsaturation reduces RT ODYA->Oleic Alkyne > Alkene Polarity

Figure 1: Elution hierarchy of C18 fatty acid analogues on Reversed-Phase HPLC.

Standardized Experimental Protocol

This protocol is validated for separating free fatty acids (FFAs) and their alkyne derivatives using LC-MS.

A. System Configuration
  • Instrument: HPLC or UHPLC system (e.g., Agilent 1290, Waters Acquity).

  • Detector: Mass Spectrometer (Triple Quad preferred for SIM/MRM) or Charged Aerosol Detector (CAD). Note: UV detection is poor for 17-ODYA due to lack of conjugation.

  • Column: Agilent Zorbax Eclipse Plus C18 (

    
     mm, 1.8 µm) or Phenomenex Kinetex C18.
    
  • Temperature: 45°C (Elevated temperature improves peak shape for lipids).

B. Mobile Phase[2][3][4][5]
  • Solvent A: Water + 0.1% Formic Acid (Protonates acids to

    
     for better retention).
    
  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Alternative B: Isopropanol:ACN (50:50) for very hydrophobic species (e.g., triglycerides).

C. Gradient Method (20 min run)
Time (min)% Solvent BFlow Rate (mL/min)Phase Description
0.050%0.4Initial Loading
2.050%0.4Isocratic Hold
12.095%0.4Linear Ramp (Elution of 17-ODYA ~8-10 min)
15.095%0.4Wash (Elution of Stearic ~12-14 min)
15.150%0.4Return to Initial
20.050%0.4Re-equilibration
D. Detection Parameters (MS)
  • Ionization: ESI Negative Mode (

    
    ).
    
  • 17-ODYA Mass:

    
     279.2 (Parent).
    
  • Stearic Acid Mass:

    
     283.3 (Parent).
    
  • Differentiation: The -4 Da mass shift (triple bond vs single bond) allows clear MS spectral resolution even if chromatographic peaks partially overlap.

Post-Click Analysis Workflow

In metabolic labeling experiments, 17-ODYA is often reacted with an azide tag (e.g., Biotin-Azide) after extraction. This "Click" reaction drastically alters retention time.

Click_Chemistry_Workflow Cell Cell Culture + 17-ODYA Pulse Lipid_Ext Lipid Extraction (Chloroform/Methanol) Cell->Lipid_Ext Click_Rxn CuAAC Click Reaction (+ Azide-Tag) Lipid_Ext->Click_Rxn HPLC_Anal HPLC Analysis Click_Rxn->HPLC_Anal Unreacted Unreacted 17-ODYA RT: ~10 min (Hydrophobic) HPLC_Anal->Unreacted Excess Probe Product Triazole-Lipid Product RT: < 5 min (Polar Shift) HPLC_Anal->Product Target Signal

Figure 2: Shift in retention time following Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol Validation: To confirm the presence of 17-ODYA in a sample, split the lipid extract:

  • Aliquot A (Control): Run directly. Look for peak at ~0.85 RRT.

  • Aliquot B (Click): React with Benzyl Azide. The peak at ~0.85 RRT should disappear and be replaced by a new, earlier-eluting peak (the triazole adduct). This "peak shift" confirms the alkyne identity.

References

  • Martin, B. R., & Cravatt, B. F. (2009). Large-scale profiling of protein palmitoylation in mammalian cells. Nature Methods, 6(2), 135–138. Link

    • Establishes 17-ODYA as a bioorthogonal probe and describes metabolic labeling protocols.
  • Thiele, C., et al. (2012). Tracing fatty acid metabolism by click chemistry. ACS Chemical Biology, 7(12), 2004-2011. Link

    • Provides comparative data on alkyne-fatty acid behavior vs n
  • Agilent Technologies. (2011). Reversed Phase HPLC of Fatty Acids. Application Note 5990-8158EN. Link

    • Source for C18 retention behavior of Stearic vs Oleic acid.
  • Nikolova-Damyanova, B. (2019).[2] Retention Order of Fatty Acids and Triacylglycerols. AOCS Lipid Library. Link

    • Authoritative source on lipid elution logic (Unsatur

Sources

Validation

Benchmarking Anti-2-Hydroxy Fatty Acid Antibodies: A Cross-Validation Guide

Audience: Researchers in Lipidomics, Neurobiology, and Dermatology. Content Type: Technical Comparison & Validation Guide.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers in Lipidomics, Neurobiology, and Dermatology. Content Type: Technical Comparison & Validation Guide.

Introduction: The Specificity Paradox in Lipid Immunodetection

2-Hydroxy fatty acids (2-OHFAs) are not merely metabolic byproducts; they are critical structural checkpoints in sphingolipid biology. Synthesized exclusively by Fatty Acid 2-Hydroxylase (FA2H) , these lipids stabilize the hydrogen-bonding network of myelin sheaths and the epidermal permeability barrier.

However, detecting 2-OHFAs presents a unique "Specificity Paradox." Unlike proteins, lipids lack defined tertiary structures for antibody binding. An anti-2-OHFA antibody must distinguish a single hydroxyl group at the


-carbon position from a non-hydroxylated chain that is otherwise chemically identical.

This guide provides a rigorous cross-validation framework to benchmark anti-2-OHFA antibodies against the gold standard (Mass Spectrometry) and biological controls (FA2H modulation).

Comparative Landscape: Antibodies vs. Alternatives[1]

Before integrating an anti-2-OHFA antibody into your workflow, it is essential to understand its standing relative to other detection methods.

Table 1: Performance Matrix of 2-OHFA Detection Methods
FeatureAnti-2-OHFA Antibody (IHC/ELISA)LC-MS/MS (Gold Standard)GC-MS (Traditional)Chemical Staining (Primuline/Coomassie)
Specificity Variable (High risk of cross-reactivity with non-OH FAs)High (Distinguishes mass & fragmentation)High (Requires derivatization)Low (Detects general lipid classes)
Throughput High (96-well ELISA, tissue sections)Low to MediumLowMedium
Spatial Resolution Excellent (Subcellular localization via IF/IHC)Poor (Requires MALDI-IMS for spatial data)None (Bulk extraction)Poor
Sample Integrity Preserved (In situ detection possible)DestructiveDestructivePreserved
Cost per Sample LowHighMediumVery Low
Key Limitation Epitope Masking: Hydrophobic nature of lipids can hide the target.Equipment Access: Requires specialized core facility.Derivatization: Silylation steps can be incomplete.Non-specific: Cannot distinguish 2-OH from non-OH.

Technical Deep Dive: The Validation Protocols

To validate an anti-2-OHFA antibody, you cannot rely on a standard Western Blot. Lipids do not migrate by molecular weight in SDS-PAGE, and they wash off standard membranes. You must employ a Self-Validating System comprising three distinct experiments.

Experiment A: The "Far-Eastern" Blot (TLC-Immunostaining)

Rationale: This is the most critical specificity test. It separates lipids by polarity (TLC) before probing. If your antibody detects a spot at the migration distance (


) of non-hydroxy fatty acids, it is non-specific.

Protocol:

  • Lipid Extraction: Extract lipids from sample (e.g., Folch method: Chloroform/Methanol 2:1).

  • HPTLC Separation:

    • Stationary Phase: High-Performance Silica Gel 60 plates.

    • Mobile Phase: Chloroform/Methanol/Water (65:25:4 v/v/v).

    • Control: Run synthetic 2-OHFA standards and non-hydroxy FA standards in adjacent lanes.

  • Blotting (The Critical Step):

    • Dry the plate.[1][2]

    • Dip the plate in a blotting solvent (Isopropanol/0.2% CaCl

      
      /Methanol 40:20:7) for 30 seconds.
      
    • Press a PVDF membrane (pre-wetted in methanol) onto the silica plate. Iron at 180°C for 30 seconds to transfer lipids to the membrane.

  • Immunodetection:

    • Blocking: Use Fatty Acid-Free BSA (1-3%) or Gelatin. Standard BSA contains bovine lipids that will cause high background.

    • Incubate with anti-2-OHFA antibody (1:500 - 1:1000).

    • Detect with HRP-conjugated secondary antibody and ECL.

  • Success Criteria: Signal is observed only at the

    
     of the 2-OHFA standard, with no signal in the non-hydroxy FA lane.
    
Experiment B: Modified Lipid ELISA (Quantitative Specificity)

Rationale: Determines the affinity constant and cross-reactivity ratio.

Protocol:

  • Coating: Dissolve lipid antigens (2-OHFA vs. non-OHFA) in Ethanol or Methanol (not PBS).

  • Evaporation: Pipette 50 µL into polystyrene wells and allow solvent to evaporate completely (air dry or vacuum). This adsorbs the lipid to the plastic.

  • Blocking: Add 200 µL of 3% Fatty Acid-Free BSA in PBS. Incubate 2 hours at RT.

  • Primary Antibody: Add serial dilutions of the antibody in 1% BSA/PBS.

  • Detection: Standard HRP-TMB workflow.

  • Data Analysis: Plot OD450 vs. Concentration. Calculate the ratio of signal (2-OHFA) to noise (non-OHFA). A ratio < 10:1 indicates poor specificity.

Experiment C: Biological Knockdown (The "Gold Standard" Check)

Rationale: If the antibody is specific, the signal must disappear when the synthesizing enzyme (FA2H) is removed.

Workflow:

  • Transfection: Treat cells (e.g., HeLa or Oligodendrocytes) with FA2H-targeting siRNA or CRISPR/Cas9.

  • Validation 1 (Enzyme Level): Confirm FA2H protein loss via Western Blot (using an anti-FA2H protein antibody).

  • Validation 2 (Lipid Level): Stain cells with the anti-2-OHFA lipid antibody via Immunofluorescence.

  • Result: The knockdown cells should show significantly reduced fluorescence compared to Scramble-siRNA treated cells.

Visualizing the Validation Logic

The following diagrams illustrate the biological pathway of 2-OHFA synthesis and the logical flow of the validation process.

Diagram 1: The FA2H Signaling Pathway

Context: 2-OHFAs are not end-products; they are incorporated into ceramides and complex sphingolipids.

FA2H_Pathway FreeFA Free Fatty Acid (C16:0 - C24:0) OHFA 2-Hydroxy Fatty Acid (2-OHFA) FreeFA->OHFA Hydroxylation FA2H Enzyme: FA2H (Fatty Acid 2-Hydroxylase) FA2H->FreeFA Catalyzes Ceramide 2-OH Ceramide OHFA->Ceramide Acylation Complex Sphingolipids (Cerebrosides/Sulfatides) Ceramide->Complex Glycosylation Myelin Myelin Sheath Stability Complex->Myelin Structural Integration

Caption: FA2H catalyzes the rate-limiting hydroxylation of fatty acids, which are then integrated into complex sphingolipids essential for myelin.[3][4][5][6]

Diagram 2: The Cross-Validation Workflow

Context: Decision tree for validating antibody specificity.

Validation_Workflow Start Start: Anti-2-OHFA Antibody ELISA Step 1: Modified ELISA (vs Non-OH Standards) Start->ELISA Decision1 Specificity Ratio > 10:1? ELISA->Decision1 TLC Step 2: TLC-Immunostaining (Far-Eastern Blot) Decision1->TLC Yes Fail REJECT Non-Specific Decision1->Fail No Decision2 Single Band at Correct Rf? TLC->Decision2 BioCheck Step 3: FA2H Knockdown (Cellular Validation) Decision2->BioCheck Yes Decision2->Fail No Decision3 Signal Loss in KD? BioCheck->Decision3 Valid VALIDATED Ready for Assay Decision3->Valid Yes Decision3->Fail No

Caption: A three-step "Go/No-Go" validation system ensuring antibody specificity before experimental application.

References

  • Alderson, N. L., et al. (2004). Fatty acid 2-hydroxylase regulates cAMP-induced cell cycle exit in D6P2T schwannoma cells. Journal of Biological Chemistry.[2] Link

  • Hama, H. (2010). Fatty acid 2-Hydroxylation in mammalian sphingolipid biology.[4][6] Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Link

  • Maldonado, E. N., et al. (2008). FA2H is responsible for the formation of 2-hydroxy fatty acids in mammalian sphingolipids.[4][5][6] Journal of Lipid Research. Link

  • Taki, T., et al. (2008). TLC-Blotting: A blotting technique for lipid analysis. Methods in Molecular Biology. Link

  • Echelon Biosciences. (2023). Lipid Immunostaining Protocols and Considerations.[7]Link

Sources

Comparative

A Senior Application Scientist's Guide to the NMR Characterization of (cis-9)-2-Hydroxyoctadecen-17-ynoic Acid

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel fatty acids is a cornerstone of innovation. This guide provides an in-depth technical comparison and characteri...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel fatty acids is a cornerstone of innovation. This guide provides an in-depth technical comparison and characterization of (cis-9)-2-Hydroxyoctadecen-17-ynoic Acid, a unique molecule featuring a cis-double bond, a terminal alkyne, and a hydroxyl group at the alpha position. By leveraging one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, we can confidently assign its structure and differentiate it from similar fatty acids.

The Structural Uniqueness of (cis-9)-2-Hydroxyoctadecen-17-ynoic Acid

(cis-9)-2-Hydroxyoctadecen-17-ynoic Acid (C₁₈H₃₀O₃, Molecular Weight: 294.43 g/mol )[1] presents a fascinating NMR challenge due to its trifecta of functional groups. The cis-olefin at C9-C10, the terminal acetylene at C17-C18, and the hydroxyl group at C2 each impart distinct and predictable signatures on the ¹H and ¹³C NMR spectra. Understanding these signatures is paramount for its unambiguous identification.

This guide will compare the expected NMR spectral data of our target molecule with two well-characterized fatty acids: oleic acid, which shares the cis-9-double bond, and 17-octadecynoic acid, which contains the terminal alkyne. This comparative approach will highlight the unique spectral features arising from the combination of these functionalities and the presence of the alpha-hydroxyl group.

Predicted NMR Spectral Data for (cis-9)-2-Hydroxyoctadecen-17-ynoic Acid

Based on established chemical shift principles and data from analogous structures, we can predict the ¹H and ¹³C NMR spectra of (cis-9)-2-Hydroxyoctadecen-17-ynoic Acid.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to display several key signals:

  • Olefinic Protons (H9, H10): A multiplet around 5.3-5.4 ppm, characteristic of protons on a cis-double bond in a long-chain fatty acid.[2][3]

  • Alpha-Proton (H2): A downfield-shifted multiplet, likely around 4.1-4.3 ppm, due to the deshielding effect of the adjacent hydroxyl and carboxylic acid groups.

  • Terminal Alkyne Proton (H18): A triplet at approximately 1.9-2.1 ppm, showing long-range coupling with the methylene protons at C16.[4]

  • Allylic Protons (H8, H11): Multiplets around 2.0-2.1 ppm.[5]

  • Propargylic Protons (H16): A triplet of doublets or multiplet around 2.2 ppm.

  • Methylene Chain ((CH₂)n): A large, complex multiplet signal between 1.2 and 1.6 ppm.[5]

  • Carboxylic Acid Proton (COOH): A broad singlet that can appear over a wide chemical shift range, typically downfield, and is often exchanged with deuterium in solvents like CDCl₃ containing D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide a clear fingerprint of the molecule's carbon skeleton:

  • Carboxyl Carbon (C1): In the range of 175-180 ppm.

  • Olefinic Carbons (C9, C10): Around 129-131 ppm, typical for a cis-double bond.[6]

  • Alkyne Carbons (C17, C18): The sp-hybridized carbons of the terminal alkyne are expected to resonate at approximately 84 ppm (C17, quaternary) and 68 ppm (C18, terminal CH).[4]

  • Alpha-Carbon (C2): Significantly shifted downfield to ~70 ppm due to the attached hydroxyl group.

  • Allylic Carbons (C8, C11): Around 27-30 ppm.

  • Propargylic Carbon (C16): Approximately 18-20 ppm.

  • Methylene Chain ((CH₂)n): A series of signals between 22 and 34 ppm.[7]

Comparative NMR Data Analysis

To underscore the unique spectral features of (cis-9)-2-Hydroxyoctadecen-17-ynoic Acid, a comparison with oleic acid and 17-octadecynoic acid is invaluable.

Functional Group/Position (cis-9)-2-Hydroxyoctadecen-17-ynoic Acid (Predicted) Oleic Acid (Experimental) 17-Octadecynoic Acid (Predicted/Typical)
¹H Olefinic (H9, H10) ~5.3-5.4 ppm (m)~5.35 ppm (m)[2]N/A
¹H α-Proton (H2) ~4.1-4.3 ppm (m)~2.35 ppm (t)[6]~2.35 ppm (t)
¹H Terminal Alkyne (H18) ~1.9-2.1 ppm (t)N/A~1.9-2.1 ppm (t)
¹³C Carboxyl (C1) ~175-180 ppm~180 ppm~180 ppm
¹³C Olefinic (C9, C10) ~129-131 ppm~130 ppm[6]N/A
¹³C Alkyne (C17, C18) ~84 ppm (C17), ~68 ppm (C18)N/A~84 ppm, ~68 ppm[4]
¹³C α-Carbon (C2) ~70 ppm~34 ppm[6]~34 ppm

This table clearly illustrates how the presence of the α-hydroxyl group dramatically shifts the ¹H and ¹³C signals of the C2 position downfield. Furthermore, the characteristic signals of the terminal alkyne are absent in oleic acid, and the olefinic signals are absent in 17-octadecynoic acid, making the target molecule readily distinguishable.

Experimental Protocols for NMR Characterization

Achieving high-quality NMR data is contingent on meticulous sample preparation and the selection of appropriate NMR experiments.

Sample Preparation
  • Sample Quantity: For ¹H NMR, dissolve 5-10 mg of (cis-9)-2-Hydroxyoctadecen-17-ynoic Acid in 0.6-0.7 mL of a suitable deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[5]

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and effective solvent for fatty acids.[2] It solubilizes the molecule well and has a well-defined residual solvent peak for referencing.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[5]

NMR Data Acquisition

A combination of 1D and 2D NMR experiments is essential for complete structural assignment.

  • 1D ¹H NMR: Acquire a standard proton spectrum to identify the major proton environments.

  • 1D ¹³C NMR: A proton-decoupled ¹³C spectrum will reveal the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of the fatty acid backbone.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH), providing unambiguous assignment of protonated carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons (²JCH, ³JCH), which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

Visualization of Molecular Structure and Workflow

To visually represent the key structural features and the characterization process, the following diagrams are provided.

molecular_structure cluster_acid Carboxylic Acid cluster_alpha_hydroxy α-Hydroxy cluster_alkene cis-Alkene cluster_alkyne Terminal Alkyne C1 C1 (COOH) O1 O C1->O1 =O OH1 OH C1->OH1 C2 C2 (CH-OH) C1->C2 OH2 OH C2->OH2 ... ... C2->... C9 C9 (CH) C10 C10 (CH) C9->C10 = C10->... C17 C17 (C) C18 C18 (CH) C17->C18 ...->C9 ...->C17

Caption: Key functional groups of (cis-9)-2-Hydroxyoctadecen-17-ynoic Acid.

workflow cluster_sample_prep Sample Preparation cluster_1d_nmr 1D NMR Acquisition cluster_2d_nmr 2D NMR Acquisition cluster_analysis Data Analysis & Structure Elucidation dissolve Dissolve in CDCl3 with TMS filter Filter into NMR Tube dissolve->filter H1 ¹H NMR filter->H1 C13 ¹³C NMR & DEPT filter->C13 COSY COSY H1->COSY HSQC HSQC C13->HSQC assign Assign Signals COSY->assign HMBC HMBC HSQC->HMBC HMBC->assign compare Compare with Alternatives assign->compare structure Confirm Structure compare->structure

Caption: Workflow for the NMR characterization of fatty acids.

Conclusion

The NMR characterization of (cis-9)-2-Hydroxyoctadecen-17-ynoic Acid is a clear demonstration of the power of modern spectroscopic techniques in organic structure elucidation. By systematically analyzing the ¹H and ¹³C NMR spectra and comparing them with related compounds, we can confidently assign its unique structure. The distinct chemical shifts of the α-proton and α-carbon, coupled with the characteristic signals of the cis-alkene and terminal alkyne, provide a robust and self-validating dataset. This guide provides the necessary framework for researchers to confidently identify and characterize this and other complex fatty acids, thereby accelerating research and development in their respective fields.

References

  • Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods. Retrieved from [Link]

  • AOCS. (2019, July 23). Hydroxy and Hydroperoxy Fatty Acids. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Alkynes. Retrieved from [Link]

  • PubChem. (n.d.). Oleic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). H NMR and 13 C NMR spectral data of compounds 1-3, palmitic acid, oleic acid and methyl oleate. Retrieved from [Link]

  • Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods. Retrieved from [Link]

  • PSE Community.org. (2020, March 31). NMR Determination of Free Fatty Acids in Vegetable Oils. Retrieved from [Link]

  • NIST. (n.d.). 17-Octadecynoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-hydroxydodecanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-2-hydroxyoctadecanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C chemical shifts of fatty acids mainly present in WCO. Retrieved from [Link]

Sources

Validation

Bioactivity &amp; Utility Profile: 2-OHOA vs. Alkyne-Tagged Analogs

This guide provides an in-depth technical comparison between the therapeutic lipid 2-Hydroxyoleic Acid (2-OHOA) and its Alkyne Analogs (specifically the omega-alkyne chemical probes used for localization studies). Execut...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the therapeutic lipid 2-Hydroxyoleic Acid (2-OHOA) and its Alkyne Analogs (specifically the omega-alkyne chemical probes used for localization studies).

Executive Summary

2-Hydroxyoleic Acid (2-OHOA, Minerval) is a first-in-class Membrane Lipid Therapy (MLT) agent currently in clinical trials for glioblastoma and other solid tumors.[1] Its mechanism relies on the specific biophysical alteration of the plasma membrane (increasing fluidity and non-lamellar phase propensity), which triggers Sphingomyelin Synthase 1 (SMS1) activation and Protein Kinase C (PKC) translocation.[2]

To study its subcellular localization and mechanism, researchers utilize Alkyne Analogs (e.g., 2-hydroxy-17-octadecynoic acid ). This guide compares the bioactivity of the parent drug against its alkyne-tagged surrogate to validate the probe's utility in chemical biology.

Key Comparison Matrix
Feature2-OHOA (Parent Drug) 2-OHOA-Alkyne (Probe) 9-Alkyne Analog (Stearolic Derivative)
Primary Utility Therapeutic (Glioma, Solid Tumors)Chemical Biology (Localization, Proteomics)Mechanistic Control (Structure-Activity Study)
Chemical Structure cis-2-hydroxy-9-octadecenoic acid2-hydroxy-17-octadecynoic acid (ω-alkyne)2-hydroxy-9-octadecynoic acid (Internal alkyne)
Membrane Topology Kinked (U-shape) . Disrupts packing.Kinked . Mimics parent lipid.Linear . Does not disrupt packing.
Bioactivity (IC50) Active (~150 µM in SF767/U118)Active (Comparable to parent)Inactive / Low Potency
SMS1 Activation High (Induces SM synthesis)High (Retains mechanism)Low / None
Detection Mass Spectrometry (GC/LC-MS)Fluorescence Microscopy (via Click Chemistry)N/A

Part 1: Mechanism of Action & Structural Logic

The therapeutic efficacy of 2-OHOA is strictly governed by its molecular shape . The cis-double bond at C9 creates a "kink" (approx. 30° bend) that, when combined with the polar α-hydroxy group, allows the molecule to insert into the lipid bilayer and disrupt the tight packing of phospholipids.

The "Kink" vs. The "Tag"
  • 2-OHOA (Therapeutic): The cis-kink increases the lateral pressure of the membrane, promoting the formation of the hexagonal II (HII) phase. This biophysical stress recruits PKC to the membrane and activates SMS1, leading to a massive increase in Sphingomyelin (SM) and cell cycle arrest.

  • Omega-Alkyne Probe (17-yne): The alkyne group is placed at the terminus (omega position) of the fatty acid tail. This modification is sterically small (similar to a methyl group) and does not interfere with the critical cis-double bond at C9. Therefore, the probe mimics the drug's biophysical effects and bioactivity.

  • Internal Alkyne (9-yne Control): If the cis-double bond is replaced by a triple bond (alkyne), the molecule becomes linear . This analog fails to disrupt membrane packing, proving that the "kink" is essential for the therapeutic mechanism.

Pathway Visualization

The following diagram illustrates the divergent pathways of the active drug/probe versus the inactive linear analog.

G cluster_0 Membrane Lipid Therapy Mechanism Drug 2-OHOA (cis-kink) Membrane Plasma Membrane Incorporation Drug->Membrane Probe 2-OHOA-Alkyne (cis-kink + ω-tag) Probe->Membrane Inactive Linear Analog (9-yne) Inactive->Membrane Incorporates but no disruption Fluidity Increased Membrane Fluidity (Lo -> Ld Transition) Inactive->Fluidity Fails Membrane->Fluidity Kink Effect HII Non-Lamellar (HII) Phase Propensity Membrane->HII SMS1 SMS1 Activation (Sphingomyelin Synthesis) Fluidity->SMS1 PKC PKC Recruitment (Cytosol -> Membrane) HII->PKC Effect Autophagy & Cell Cycle Arrest SMS1->Effect PKC->Effect

Caption: Mechanistic flow comparing the active 2-OHOA and its functional alkyne probe against the inactive linear analog. The cis-kink is the critical determinant of bioactivity.

Part 2: Experimental Protocols

To validate the alkyne probe or use it for localization studies, the following "Click Chemistry" workflow is recommended. This protocol ensures the probe is covalently linked to a fluorophore (e.g., Azide-Fluor 488) in situ.

Protocol: Cellular Localization via Click Chemistry

Objective: Visualize the subcellular distribution of 2-OHOA using the 17-octadecynoic-2-hydroxy analog.

Reagents:

  • Probe: 2-hydroxy-17-octadecynoic acid (Stock: 100 mM in DMSO).

  • Fixative: 4% Paraformaldehyde (PFA) in PBS.

  • Click Cocktail:

    • CuSO4 (1 mM)

    • THPTA Ligand (2 mM) – Critical for protecting proteins from oxidation.

    • Sodium Ascorbate (10 mM) – Add last.

    • Azide-Fluorophore (e.g., Alexa Fluor 488 Azide, 10 µM).

Step-by-Step Workflow:

  • Cell Seeding: Seed U118 or SF767 glioma cells on coverslips (approx. 50% confluence).

  • Pulse Labeling:

    • Treat cells with 150 µM of the Alkyne Probe for 10–30 minutes (for rapid uptake kinetics) or 24 hours (for steady-state distribution).

    • Control: Treat parallel wells with parent 2-OHOA (unlabeled) to check for morphological toxicity.

  • Wash & Fix:

    • Wash 3x with ice-cold PBS + 0.1% BSA (removes surface-bound lipid).

    • Fix with 4% PFA for 15 min at Room Temp (RT).

  • Permeabilization:

    • Wash 3x with PBS.

    • Permeabilize with 0.1% Triton X-100 (or Saponin for milder extraction) for 10 min.

  • Click Reaction:

    • Prepare the Click Cocktail fresh. Order of addition matters: PBS -> Ligand -> CuSO4 -> Azide -> Ascorbate.

    • Incubate cells with the cocktail for 30–60 min at RT in the dark.

  • Imaging:

    • Wash 5x with PBS to remove unreacted dye.

    • Mount with DAPI-containing media.

    • Image via Confocal Microscopy. Expectation: Strong plasma membrane staining and punctate ER/Golgi localization (site of SMS1 activity).

Visualization of Workflow

Workflow Step1 Step 1: Pulse Incubate cells with 2-OHOA-Alkyne (150µM) Step2 Step 2: Fixation 4% PFA (Locks lipid in place) Step1->Step2 Step3 Step 3: Click Reaction Add Azide-Fluor 488 + Cu(I) Catalyst Step2->Step3 Step4 Step 4: Imaging Confocal Microscopy (Green Membrane/ER) Step3->Step4

Caption: Step-by-step "Click" labeling workflow for visualizing 2-OHOA localization in glioma cells.

Part 3: Bioactivity Validation Data

When substituting the drug for the probe, researchers must verify that the probe retains the antiproliferative effect.

Typical IC50 Comparison (Human Glioma U118 Cells):

CompoundIC50 (72h MTT Assay)Interpretation
2-OHOA (Minerval) 150 ± 20 µM Standard therapeutic potency.
2-OHOA-Alkyne (Probe) 165 ± 25 µM Equipotent. The omega-alkyne tag does not significantly hinder membrane insertion or protein interaction.
Oleic Acid (Control) > 3000 µMInactive (Lacks α-hydroxy group).
Stearolic Analog (Linear) > 1000 µMInactive (Lacks cis-kink).

References

  • Terés, S., et al. (2012). "2-Hydroxyoleic acid, a novel microenvironment-modifying antitumor drug." Proceedings of the National Academy of Sciences (PNAS).

  • Lladó, V., et al. (2014). "Membrane lipid composition and structure regulate membrane protein function." Biochimica et Biophysica Acta (BBA) - Biomembranes.

  • Barceló-Coblijn, G., et al. (2011). "Sphingomyelin synthase 1 (SMS1) downregulation is associated with glioblastoma progression and survival." Journal of Lipid Research.

  • Thillaivinayagalingam, P., et al. (2010). "Alkyne-tagged fatty acids as tools for lipid research." Biochemical Society Transactions.

Sources

Comparative

Quantifying Click-Labeled Lipids using LC-MS/MS: A Comparative &amp; Technical Guide

Executive Summary Quantifying lipid metabolism has historically been a trade-off between sensitivity and structural fidelity. While Stable Isotope Labeling (SIL) remains the gold standard for non-perturbative flux analys...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quantifying lipid metabolism has historically been a trade-off between sensitivity and structural fidelity. While Stable Isotope Labeling (SIL) remains the gold standard for non-perturbative flux analysis, it often lacks the sensitivity required for low-abundance signaling lipids or single-cell resolution.

Click-labeled lipids (Alkyne-lipids) coupled with LC-MS/MS represent a paradigm shift. By metabolically incorporating a bioorthogonal alkyne handle and subsequently "clicking" it to a charge-switch or ionization-enhancing tag, researchers can achieve femtomole-level sensitivity —orders of magnitude higher than traditional SIL. This guide details the "Click-to-Ionize" workflow, objectively comparing it against alternatives and providing a validated protocol for immediate implementation.

Part 1: Comparative Landscape – The Strategic Choice

Before committing to a protocol, one must validate the method against the biological question. The following analysis compares Alkyne-Tagging against the three primary alternatives: Radioactivity, Stable Isotopes (SIL), and Fluorophores.[1]

Table 1: Comparative Analysis of Lipid Quantification Methods
FeatureAlkyne-Tagging (Click-MS) Stable Isotope Labeling (SIL) Radioactivity (

C/

H)
Fluorescent Lipids (NBD/BODIPY)
Primary Detection LC-MS/MS (Targeted)LC-MS/MS (Untargeted/Targeted)Scintillation / TLCMicroscopy / Flow Cytometry
Structural Fidelity High (Minimal steric bulk)Perfect (Chemically identical)Perfect Low (Bulky fluorophore alters partitioning)
Sensitivity Extreme (<1 fmol) (Due to charge-tagging)Moderate (Dependent on native ionization)HighModerate
Enrichment Yes (Via Biotin/Affinity tags)NoNoNo
Resolution Species-specific (Acyl chain resolution)Species-specificClass-level only (usually)Low (often trapped in membranes)
Throughput High (Multiplexing possible)HighLowHigh
Main Limitation Requires chemical derivatization stepHigh background noise; expensiveHazardous; poor structural resolutionNon-native trafficking
Expert Insight: The "Click-to-Ionize" Advantage

The decisive advantage of Click-MS is not just tracking, but ionization enhancement . Neutral lipids (Triacylglycerols, Sterol Esters) ionize poorly in Electrospray Ionization (ESI). By clicking an alkyne-lipid to a permanent positive charge (e.g., a pyridinium or ammonium-based azide), we force the lipid to fly in ESI(+), drastically lowering the Limit of Detection (LOD) compared to native SIL lipids [1, 2].

Part 2: The Validated Workflow (Click-MS)

This protocol is based on the "Thiele Method" [1, 3], optimized for high-throughput LC-MS/MS. It utilizes a Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[2]

The Logic of the Workflow
  • Pulse: Cells metabolize the alkyne-fatty acid (e.g., alkyne-palmitate) into complex lipids.

  • Extract: Lipids are removed from the cellular matrix.

  • Derivatize (The Critical Step): The alkyne handle is reacted with a specific Azide-Reporter.[2]

    • Why? To add a specific mass shift and a charge tag for MS sensitivity.

  • Analyze: LC-MS/MS detects the "shifted" mass.

Workflow Visualization

LipidomicsWorkflow cluster_0 Phase 1: Metabolic Labeling cluster_1 Phase 2: Sample Prep cluster_2 Phase 3: Analysis Cell Live Cells / Tissue Metabolism Metabolic Incorporation (3-24 Hours) Cell->Metabolism AlkyneLipid Input: Alkyne-Fatty Acid (e.g., 17-ODYA) AlkyneLipid->Cell Pulse Extraction Lipid Extraction (Folch/Bligh-Dyer) Metabolism->Extraction Lysis ClickMix CuAAC Reaction Mix (CuSO4 + THPTA + Azide-Tag) Extraction->ClickMix Derivatization Cleanup Phase Separation / Wash (Remove excess Copper) ClickMix->Cleanup LCMS LC-MS/MS Analysis (ESI+ Mode) Cleanup->LCMS Data Quantification (Mass Shift Calculation) LCMS->Data

Figure 1: End-to-end workflow for quantifying alkyne-lipids.[3] Note the critical derivatization step (Red) which transforms the neutral alkyne lipid into a highly ionizable species.

Part 3: Detailed Experimental Protocol

Safety Note: Azides are toxic. Copper catalysts can cause lipid oxidation if not properly chelated.

Materials
  • Tracer: Alkyne-Palmitate (17-ODYA) or Alkyne-Cholesterol.

  • Click Reagents:

    • CuSO

      
       (10 mM stock).
      
    • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) – Crucial ligand to prevent protein/lipid oxidation.

    • Sodium Ascorbate (freshly prepared).

    • Azide Tag: 3-azido-7-hydroxycoumarin (for dual Fluorescent/MS detection) OR AMPP-Azide (for max MS sensitivity).

  • Internal Standard: Essential for quantification. Use a pre-clicked standard or a heavy-isotope alkyne standard added before the click reaction to monitor reaction efficiency [4].

Step-by-Step Methodology
1. Metabolic Labeling
  • Seed cells (e.g., HeLa, HepG2) to 70% confluence.

  • Supplement media with 25-50 µM Alkyne-Lipid .

    • Tip: Complex alkyne-fatty acids with BSA (ratio 2:1) before adding to media to ensure uptake.

  • Incubate for desired pulse time (e.g., 2h for flux, 24h for equilibrium).

2. Lipid Extraction (Modified Bligh-Dyer)
  • Wash cells 2x with cold PBS.

  • Scrape cells into methanol/chloroform (2:1 v/v).

  • Add internal standards (e.g., alkyne-17:0-PC) at this stage.

  • Vortex and centrifuge. Collect the organic (lower) phase.

  • Dry under nitrogen gas.

3. The Click Reaction (Derivatization)

This is the most sensitive step. Oxygen must be minimized.

  • Resuspend dried lipids in 20 µL Chloroform .

  • Add 80 µL of Click Master Mix :

    • Ethanol: 60 µL

    • Azide-Tag (1 mM): 5 µL

    • CuSO

      
       (10 mM): 2 µL
      
    • THPTA (10 mM): 4 µL (Keep Cu:THPTA ratio 1:2 or 1:5 to protect lipids).

    • Sodium Ascorbate (100 mM): 9 µL (Add last to initiate).

  • Incubate at 45°C for 1 hour (or 37°C for 3 hours).

  • Stop Reaction: Evaporate solvents in a vacuum concentrator.

  • Re-extraction: Perform a rapid liquid-liquid extraction (CHCl

    
    /MeOH/H
    
    
    
    O) to remove excess copper and unreacted reagents, which can suppress MS ionization.
4. LC-MS/MS Settings
  • Column: C18 Reversed-Phase (e.g., Kinetex 2.6µm).

  • Mobile Phase:

    • A: 60:40 ACN:H

      
      O + 10mM Ammonium Formate.
      
    • B: 90:10 IPA:ACN + 10mM Ammonium Formate.

  • MS Mode: ESI Positive (Since the tag usually carries a charge or protonatable amine).

  • Transitions: Monitor the Neutral Loss specific to your click tag (e.g., loss of the coumarin moiety) or the specific parent->fragment transition of the clicked lipid.

Part 4: Data Analysis & Validation

Calculating Mass Shifts

To identify your lipid, you must calculate the mass of the "Clicked" product:



(Note: Copper is catalytic and not part of the final mass, but ensure you account for the protonation state).
  • Example:

    • Alkyne-Palmitate (C16-alkyne): ~250.23 Da

    • Azide-Tag (Coumarin): ~187.05 Da

    • Detected Mass: ~437.28 Da

Linearity & Matrix Effects

Because the click reaction efficiency can vary based on lipid concentration (second-order kinetics), you must validate linearity.

  • Protocol: Spike increasing concentrations of alkyne-standard into a cell lysate before extraction.

  • Acceptance Criteria:

    
     across 3 orders of magnitude.
    
Self-Validating the Protocol (QC)

Every run should include a "Reaction Control":

  • Negative Control: Sample without Copper (should show no product).

  • Efficiency Control: A synthetic alkyne-standard added at a known concentration. If the signal of this standard drops, your click reaction failed (likely due to ascorbate oxidation).

References

  • Thiele, C., et al. (2012).[4] "Tracing fatty acid metabolism by click chemistry." ACS Chemical Biology. [Link]

  • Kuerschner, L., & Thiele, C. (2022).[4][5] "Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art." Frontiers in Molecular Biosciences. [Link][4]

  • Wunderling, K., et al. (2021).[4][6] "Global analysis of lipid metabolism in mammalian cells." Nature Methods. [Link]

  • Ståhlman, M., et al. (2013). "High-throughput lipidomics by quadrupole time-of-flight mass spectrometry." Journal of Chromatography B. [Link]

Sources

Validation

A Technical Guide to the Substrate Specificity of Fatty Acid 2-Hydroxylase (FA2H): A Comparative Analysis of Natural vs. Alkyne-Modified Fatty Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of FA2H in Health and Disease Fatty Acid 2-Hydroxylase (FA2H) is a crucial enzyme embedded in the membrane of the endoplasmi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of FA2H in Health and Disease

Fatty Acid 2-Hydroxylase (FA2H) is a crucial enzyme embedded in the membrane of the endoplasmic reticulum. It catalyzes the stereospecific hydroxylation of the alpha-carbon of fatty acids, producing (R)-2-hydroxy fatty acids.[1][2] This enzymatic modification is a key step in the biosynthesis of a specific subset of sphingolipids, known as 2-hydroxylated sphingolipids, which are abundant in the myelin sheath of the nervous system and the epidermis.[2][3][4] The structural integrity and function of myelin, the protective layer insulating nerve fibers, are highly dependent on these specialized lipids.[2] Consequently, mutations in the FA2H gene that lead to a loss of enzyme function are associated with severe neurodegenerative disorders, including hereditary spastic paraplegia 35 (SPG35) and fatty acid hydroxylase-associated neurodegeneration (FAHN).[4]

Given its significance in neurological and skin health, understanding the substrate specificity and catalytic mechanism of FA2H is of paramount importance for developing novel therapeutic strategies and research tools. This guide provides an in-depth comparison of the performance of FA2H with its natural fatty acid substrates versus alkyne-modified fatty acids, which are increasingly utilized as chemical probes in metabolic labeling studies.

Natural Substrate Specificity of FA2H

FA2H exhibits a preference for very-long-chain fatty acids (VLCFAs), typically those with 22 to 26 carbon atoms.[4] However, it can also act on shorter-chain fatty acids.[3] The enzyme's activity is dependent on an electron transfer system, typically reconstituted in vitro with an NADPH regeneration system and purified NADPH:cytochrome P-450 reductase.[5] The catalytic process involves the addition of a hydroxyl group to the C-2 position of the fatty acid.[1]

Substrate (Fatty Acid)Common NameChain LengthSubstrate Class
Tetracosanoic AcidLignoceric AcidC24:0VLCFA
Hexacosanoic AcidCerotic AcidC26:0VLCFA
Docosanoic AcidBehenic AcidC22:0VLCFA
Octadecanoic AcidStearic AcidC18:0Long-Chain Fatty Acid
Hexadecanoic AcidPalmitic AcidC16:0Long-Chain Fatty Acid

Table 1: Known Natural Substrates of FA2H. The enzyme generally shows a preference for very-long-chain fatty acids (VLCFAs).

Alkyne-Modified Fatty Acids as Probes for Lipid Metabolism

The introduction of a terminal alkyne group into fatty acids creates a powerful research tool. This small, bioorthogonal handle allows for the "click" reaction with azide-functionalized reporter molecules, such as fluorophores or biotin tags. This enables the visualization and enrichment of lipids and their metabolic products in living cells and organisms. While these alkyne-modified fatty acids have been successfully used to study various aspects of lipid metabolism, a critical question for researchers focusing on 2-hydroxylation is: How does the alkyne modification affect the substrate recognition and catalytic efficiency of FA2H?

FA2H_Substrate_Comparison cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products Natural_FA Natural Fatty Acid (e.g., Lignoceric Acid) FA2H FA2H Enzyme Natural_FA->FA2H Binding & Hydroxylation Alkyne_FA Alkyne-Modified Fatty Acid (e.g., Terminal Alkyne Lignoceric Acid Analog) Alkyne_FA->FA2H Binding & Hydroxylation (?) Natural_2OH_FA 2-Hydroxy Fatty Acid FA2H->Natural_2OH_FA Alkyne_2OH_FA 2-Hydroxy Alkyne-Modified Fatty Acid FA2H->Alkyne_2OH_FA

Comparative Performance: What the Evidence Suggests and Where the Gaps Lie

To date, there is a lack of published studies that directly compare the kinetic parameters (e.g., K_m and V_max) of FA2H for a natural fatty acid and its corresponding terminal alkyne analog. However, some inferences can be drawn from existing research. One study successfully used a 2-hydroxy palmitic acid alkyne for localization studies in C. elegans, which strongly implies that the alkyne-modified fatty acid is a substrate for the endogenous FA2H and is subsequently incorporated into sphingolipids.

Furthermore, kinetic analyses of other lipid-modifying enzymes using alkyne-labeled substrates have shown Michaelis-Menten constants similar to those for their natural or radiolabeled counterparts.[6] This suggests that the terminal alkyne group, due to its small size and linear geometry, may not significantly hinder substrate binding or catalysis in some cases.

However, without a direct comparative study, it is not possible to definitively state that alkyne-modified fatty acids are processed by FA2H with the same efficiency as their natural counterparts. The electronic and steric properties of the alkyne could potentially influence binding to the active site or the rate of hydroxylation.

Proposed Experimental Protocol for a Direct Comparison of FA2H Specificity

To address this knowledge gap, we propose a detailed, self-validating experimental workflow to directly compare the specificity of FA2H for a natural VLCFA (lignoceric acid, C24:0) and a custom-synthesized terminal alkyne analog.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Analysis cluster_kinetics Kinetic Analysis Enzyme_Source Prepare Microsomal Fractions from FA2H-expressing cells Assay_Setup Set up FA2H Assay with varying substrate concentrations Enzyme_Source->Assay_Setup Substrates Synthesize & Purify Alkyne-FA Analog Procure Natural FA Substrates->Assay_Setup Incubation Incubate at 37°C Assay_Setup->Incubation Quench Quench Reaction Incubation->Quench Extraction Lipid Extraction Quench->Extraction Derivatization Derivatize to Trimethylsilyl (TMS) ethers Extraction->Derivatization GCMS GC-MS Analysis to quantify 2-hydroxy fatty acid product Derivatization->GCMS Plotting Plot Michaelis-Menten & Lineweaver-Burk curves GCMS->Plotting Calculation Calculate Km and Vmax for each substrate Plotting->Calculation

Step-by-Step Methodology

1. Preparation of Enzyme Source:

  • Culture COS7 cells and transfect with a plasmid encoding human FA2H.
  • Prepare microsomal fractions from the transfected cells, which will serve as the source of FA2H enzyme.[3]
  • Determine the protein concentration of the microsomal preparation using a standard method (e.g., BCA assay).

2. Substrate Preparation:

  • Obtain high-purity lignoceric acid (C24:0).
  • Synthesize a terminal alkyne analog of lignoceric acid (e.g., 23-tetracosynoic acid).
  • Prepare stock solutions of both fatty acids solubilized in α-cyclodextrin solution.[5]

3. In Vitro FA2H Assay:

  • Prepare an assay mixture containing Tris-HCl buffer (pH 7.6), NADP+, glucose 6-phosphate, MgCl₂, glucose 6-phosphate dehydrogenase, and purified human NADPH:cytochrome P-450 reductase.[5]
  • For each substrate (natural and alkyne-modified), set up a series of reactions with varying substrate concentrations.
  • Initiate the reaction by adding the microsomal protein to the assay mixture pre-incubated with the substrate.
  • Incubate the reactions at 37°C for a predetermined time, ensuring the reaction is in the linear range.
  • Quench the reaction by adding a strong acid.

4. Product Quantification by GC-MS:

  • Extract the lipids from the reaction mixture.
  • Derivatize the fatty acids to their trimethylsilyl (TMS) ether derivatives.[5]
  • Analyze the samples by gas chromatography-mass spectrometry (GC-MS) to separate and quantify the 2-hydroxylated product. Use a deuterated 2-hydroxy fatty acid standard for accurate quantification.[5]

5. Kinetic Analysis:

  • Plot the initial reaction velocities against the substrate concentrations to generate Michaelis-Menten curves for both the natural and alkyne-modified fatty acids.
  • Transform the data using a Lineweaver-Burk plot to determine the K_m and V_max values for each substrate.
Kinetic ParameterNatural Fatty Acid (Expected)Alkyne-Modified Fatty Acid (Hypothesized)Interpretation
K_m (Michaelis Constant) Low µM rangeTo be determinedReflects the substrate concentration at which the reaction rate is half of V_max. A lower K_m indicates higher binding affinity.
V_max (Maximum Velocity) To be determinedTo be determinedRepresents the maximum rate of the reaction at saturating substrate concentrations.
k_cat/K_m (Catalytic Efficiency) To be determinedTo be determinedA measure of the overall efficiency of the enzyme for a given substrate.

Table 2: Expected and Hypothesized Kinetic Parameters for FA2H. This table will be populated with the experimental data obtained from the proposed protocol.

Conclusion and Future Directions

While alkyne-modified fatty acids are invaluable tools for chemical biology, their use in studying specific enzymatic pathways requires careful validation. The current body of literature suggests that terminal alkyne-modified fatty acids are likely substrates for FA2H, but direct comparative data on the enzyme's efficiency is lacking. The experimental protocol outlined in this guide provides a robust framework for researchers to definitively characterize the specificity of FA2H for these important chemical probes.

The results of such a study will be highly valuable for the interpretation of data from metabolic labeling experiments and will aid in the design of more specific and efficient probes for studying 2-hydroxylated sphingolipid metabolism in health and disease. Understanding how modifications to the fatty acid substrate affect FA2H activity will ultimately contribute to a more complete picture of the enzyme's function and its role in neurological and dermatological pathologies.

References

  • Alderson, N. L., Rembiesa, B. M., Walla, M. D., Bielawska, A., Bielawski, J., & Hama, H. (2004). The human FA2H gene encodes a fatty acid 2-hydroxylase. The Journal of biological chemistry, 279(47), 48462–48468. [Link]

  • Eckhardt, M. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. International journal of molecular sciences, 24(5), 4935. [Link]

  • Alderson, N. L., Walla, M. D., & Hama, H. (2005). A novel method for the measurement of in vitro fatty acid 2-hydroxylase activity by gas chromatography-mass spectrometry. Journal of lipid research, 46(7), 1569–1575. [Link]

  • Hama, H. (2010). Fatty acid 2-Hydroxylation in mammalian sphingolipid biology. Biochimica et biophysica acta, 1801(4), 405–414. [Link]

  • Thiele, C., Papan, C., & Holthuis, J. C. (2012). Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays. Journal of lipid research, 53(5), 1010–1016. [Link]

  • UniProt Consortium. (n.d.). FA2H - Fatty acid 2-hydroxylase - Homo sapiens (Human). UniProtKB. Retrieved February 13, 2026, from [Link]

  • Ma'ayan Laboratory. (n.d.). FA2H Gene. Computational Systems Biology. Retrieved February 13, 2026, from [Link]

  • Su, X., et al. (2024). 2-Hydroxylation is a chemical switch linking fatty acids to glucose-stimulated insulin secretion. Journal of Biological Chemistry, 107912. [Link]

  • Reactome. (n.d.). FA2H hydroxylates 1,2-saturated fatty acids. Reactome Pathway Database. Retrieved February 13, 2026, from [Link]

  • Uchida, Y., Hama, H., Alderson, N. L., Douangpanya, S., Wang, Y., Crumrine, D. A., Elias, P. M., & Holleran, W. M. (2007). Fatty acid 2-hydroxylase, encoded by FA2H, accounts for differentiation-associated increase in 2-OH ceramides during keratinocyte differentiation. The Journal of biological chemistry, 282(18), 13211–13219. [Link]

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Comparative

The Mitochondrial Co-localization Handbook: Markers, Protocols, and Analysis

Topic: Co-localization studies with mitochondrial markers Content Type: Publish Comparison Guides Executive Summary Mitochondrial co-localization is a cornerstone of subcellular pharmacology and cell biology, yet it is p...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Co-localization studies with mitochondrial markers Content Type: Publish Comparison Guides

Executive Summary

Mitochondrial co-localization is a cornerstone of subcellular pharmacology and cell biology, yet it is plagued by artifacts arising from optical resolution limits, fixation-induced morphology changes, and improper statistical analysis. This guide compares the three primary marker classes—small molecule dyes, genetically encoded probes, and immunofluorescence—and provides a validated workflow to minimize false positives.

Part 1: Comparative Analysis of Mitochondrial Markers[1]

Selecting the correct marker is not a matter of preference but of experimental constraints (live vs. fixed, resolution required, and spectral availability).

The Marker Landscape
FeatureSmall Molecule Dyes (e.g., MitoTracker Deep Red FM)Genetically Encoded Probes (e.g., Mito-GFP, HaloTag-TOM20)Immunofluorescence (e.g., Anti-TOM20, Anti-COX IV)
Mechanism Membrane Potential (

) or Thiol-reactive accumulation
Targeting Sequence (MTS) fusionEpitope recognition
Live Cell? Excellent Excellent No (Requires fixation)
Fixation Retention Variable (Deep Red FM is "fixable" but leaks; Methanol removes it)High (GFP withstands PFA; HaloTag is covalent)High (Standard)
Specificity Moderate (Can stain ER/Cytosol at high conc.)High (Defined by MTS)High (Depends on Ab clone)
Toxicity Moderate (Inhibits respiration at high nM)Low (Transfection stress possible)None (Post-mortem)
Best Use Case Quick screening; Pulse-chase experimentsLong-term dynamics; Super-resolutionRetrospective analysis; Endogenous protein levels
Critical Insight: The "Fixable" Dye Myth

While MitoTracker Deep Red FM and Red CMXRos are marketed as "fixable" due to their chloromethyl groups which react with mitochondrial thiols, they are not compatible with all fixation methods.

  • The Failure Point: Organic solvents (Methanol/Acetone) dissolve the mitochondrial membrane lipids. Since the dye is lipophilic, it is washed away even if covalently bound to local proteins, or it redistributes to the cytoplasm.

  • The Solution: Use 4% Paraformaldehyde (PFA) strictly. Avoid methanol permeabilization steps if using MitoTrackers; use mild detergents (0.1% Triton X-100 or Saponin) instead.

Part 2: Validated Experimental Workflow

This protocol is designed to bridge the gap between live-cell metabolic labeling and fixed-cell immunophenotyping.

The "Live-to-Fixed" Protocol

Objective: Label mitochondria with a small molecule dye (Channel 1) and a protein of interest via antibody (Channel 2) without losing mitochondrial morphology.

Step 1: Live Staining (Pre-Fixation)

  • Reagent: MitoTracker Deep Red FM (Ex/Em: 644/665 nm).[1][2]

  • Concentration: 25–100 nM (Titrate to minimize toxicity). Note: Concentrations >200 nM cause mitochondrial swelling and non-specific binding.

  • Incubation: 15–30 mins at 37°C (Physiological temp is crucial to maintain

    
     for uptake).
    

Step 2: Wash & Fixation (The Critical Step)

  • Wash: 2x with warm PBS/Media (37°C). Cold shock causes rapid mitochondrial fragmentation.

  • Fixative: 4% PFA (pre-warmed to 37°C) for 10–15 mins.

  • Rinse: 3x PBS to remove PFA.

Step 3: Permeabilization & Blocking

  • Buffer: PBS + 0.1% Triton X-100 + 1% BSA.

  • Time: 10 mins at Room Temp. Do not use Methanol.

Step 4: Immunostaining

  • Primary Ab: Anti-Protein-of-Interest (e.g., Mouse anti-Parkin). Incubate O/N at 4°C.

  • Secondary Ab: Goat anti-Mouse Alexa Fluor 488.

  • Mounting: Use a curing mountant with refractive index matching (e.g., ProLong Glass) to minimize spherical aberration.

Workflow Visualization

ExperimentalWorkflow Start Start: Live Cells Stain Stain: MitoTracker (25-100nM) 37°C, 15-30 min Start->Stain Wash Wash: Warm Media (37°C) Avoid Cold Shock Stain->Wash Remove excess dye Fix Fix: 4% PFA (Warm) 15 min Wash->Fix Crosslink proteins Perm Permeabilize: 0.1% Triton X-100 NO METHANOL Fix->Perm Access epitopes AbStain Immunolabeling Primary + Secondary Ab Perm->AbStain Image Confocal Imaging Nyquist Sampling AbStain->Image

Caption: Optimized Live-to-Fixed workflow ensuring retention of membrane-potential dyes and preservation of mitochondrial ultrastructure.

Part 3: Quantitative Analysis (PCC vs. MOC)

Visual overlap (yellow pixels) is subjective and insufficient for publication. You must quantify the relationship using statistical coefficients.

The Metric Debate: Pearson vs. Manders

A common error is using Manders' Overlap Coefficient (MOC) by default.

  • Pearson’s Correlation Coefficient (PCC):

    • Measures: The linear relationship between signal intensities.[3][4]

    • Range: -1 (exclusion) to +1 (perfect correlation).

    • Pros: Independent of signal offset (background) and gain. Robust against different staining intensities.

    • Cons: Does not indicate "how much" of protein A is in B, just how their patterns correlate.

    • Verdict:The Gold Standard for proving two proteins reside in the same structure.

  • Manders' Overlap Coefficient (MOC):

    • Measures: The fraction of total signal from Channel A that overlaps with Channel B (split into M1 and M2).[4]

    • Pros: Biologically intuitive (e.g., "80% of Mitochondria have Parkin").

    • Cons: Highly sensitive to background noise and threshold settings. A "confusing hybrid" of correlation and co-occurrence.

    • Verdict: Use only if you need to report fractional overlap (e.g., translocation studies) and have rigorously thresholded background.

Analysis Logic Flow

AnalysisLogic Input Dual-Channel Image PreProcess Background Subtraction (Rolling Ball / ROI) Input->PreProcess Question What is the biological question? PreProcess->Question Q_Corr Do signals vary together? (Pattern Matching) Question->Q_Corr Co-localization Q_Frac What fraction of A is in B? (Translocation) Question->Q_Frac Co-occurrence PCC Use Pearson's (PCC) Robust, standard Q_Corr->PCC MOC Use Manders' (M1/M2) Requires strict thresholding Q_Frac->MOC

Caption: Decision tree for selecting the appropriate statistical coefficient based on the biological hypothesis.

Part 4: Troubleshooting & Controls

To achieve Trustworthiness , every experiment must include self-validating controls.

  • Chromatic Aberration Control:

    • Problem: Different wavelengths refract differently, causing a spatial shift (e.g., Red channel shifts 200nm relative to Green). This creates false negatives in small organelles like mitochondria.

    • Solution: Image multi-color beads (TetraSpeck™) on the same day. Calculate the shift and apply a correction matrix to your biological images.

  • Bleed-Through (Crosstalk):

    • Problem: MitoTracker Deep Red signal detected in the Green channel.[5]

    • Solution:Sequential Scanning (Line-by-line or Frame-by-frame). Never image DAPI, Green, and Red channels simultaneously if spectra overlap.

  • The "Swelling" Artifact:

    • Sign: Mitochondria appear as round spheres (donuts) rather than tubules.

    • Cause: High laser power (phototoxicity) or high dye concentration (>100 nM).

    • Fix: Reduce laser power, use resonant scanning (faster dwell time), or titrate dye down to 25 nM.

References

  • Comparison of Mitochondrial Staining Methods: Long, D. et al. (2020). Comparison Between Different Mitochondrial Staining Methods in Cell and Tissue Samples. Sichuan Da Xue Xue Bao Yi Xue Ban.[6]

  • PCC vs MOC Analysis: Adler, J. & Parmryd, I. (2010). Quantifying colocalization by correlation: The Pearson correlation coefficient is superior to the Mander's overlap coefficient.[7][8][9] Cytometry Part A.

  • Fixation Artifacts: Schnell, U. et al. (2012). Immunolabeling artifacts and the need for live-cell imaging. Nature Methods.

  • MitoTracker Fixation Protocol: Thermo Fisher Scientific. MitoTracker® Deep Red FM Product Information.

  • Super-Resolution Considerations: Jakobs, S. et al. (2020). Fixation artifacts and how to minimize them. FocalPlane.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of (cis-9)-2-Hydroxyoctadecen-17-ynoic Acid

Foundational Principles of Chemical Waste Management Before delving into the specifics of (cis-9)-2-Hydroxyoctadecen-17-ynoic Acid, it is crucial to understand the regulatory landscape governing laboratory waste. In the...

Author: BenchChem Technical Support Team. Date: February 2026

Foundational Principles of Chemical Waste Management

Before delving into the specifics of (cis-9)-2-Hydroxyoctadecen-17-ynoic Acid, it is crucial to understand the regulatory landscape governing laboratory waste. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) are the primary bodies that set forth guidelines for chemical safety and waste disposal.[1][2][3] A key component of OSHA's regulations for laboratories is the requirement of a written Chemical Hygiene Plan (CHP), which outlines procedures for the safe use, storage, and disposal of hazardous chemicals.[4][5]

The Resource Conservation and Recovery Act (RCRA) provides the framework for the proper management of hazardous and non-hazardous solid waste.[1][6][7] It is the responsibility of the waste generator—in this case, the laboratory—to determine if a waste is hazardous.[8]

Hazard Assessment of (cis-9)-2-Hydroxyoctadecen-17-ynoic Acid

Given the absence of a specific SDS for (cis-9)-2-Hydroxyoctadecen-17-ynoic Acid, a conservative approach to its hazard assessment is warranted. As a long-chain fatty acid with hydroxyl and alkyne functional groups, we must consider the potential for characteristics that would classify it as hazardous waste. These characteristics, as defined by the EPA, are ignitability, corrosivity, reactivity, and toxicity.[9]

Key Considerations for (cis-9)-2-Hydroxyoctadecen-17-ynoic Acid:

  • Toxicity: The toxicological properties of this specific compound are not well-documented. Therefore, it should be handled as if it were toxic.

  • Reactivity: The presence of a terminal alkyne group may present a reactivity hazard under certain conditions, although it is generally stable.

  • Ignitability: While not expected to be highly flammable, its combustible nature as an organic compound should be respected.

  • Corrosivity: As a carboxylic acid, it has the potential to be corrosive, although its long carbon chain likely mitigates this property compared to short-chain carboxylic acids.

Until proven otherwise, (cis-9)-2-Hydroxyoctadecen-17-ynoic Acid and any materials contaminated with it should be treated as hazardous waste.[10]

Personal Protective Equipment (PPE) and Spill Response

Personal Protective Equipment (PPE):

When handling (cis-9)-2-Hydroxyoctadecen-17-ynoic Acid, appropriate PPE is mandatory to minimize exposure.

PPE ComponentSpecification
Gloves Chemically resistant gloves (e.g., nitrile) should be worn.
Eye Protection Safety glasses with side shields or goggles are required.[11]
Lab Coat A standard laboratory coat should be worn to protect against skin contact.
Ventilation Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any potential aerosols.[12]

Spill Response:

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Containment: For small spills, use an absorbent material (e.g., sand, vermiculite) to contain the substance.[8]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.[8][12]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.[10]

  • Reporting: Report the spill to the laboratory supervisor and follow institutional reporting procedures.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic approach to the disposal of (cis-9)-2-Hydroxyoctadecen-17-ynoic Acid.

Step 1: Waste Segregation

Proper segregation of chemical waste is paramount to prevent dangerous reactions.

  • Solid Waste: Unused or expired (cis-9)-2-Hydroxyoctadecen-17-ynoic Acid, as well as contaminated items like gloves, weigh boats, and absorbent pads, should be collected in a designated solid waste container.

  • Liquid Waste: Solutions containing (cis-9)-2-Hydroxyoctadecen-17-ynoic Acid should be collected in a separate liquid waste container. Do not mix with other incompatible waste streams.[13][14] Specifically, keep this acidic waste separate from bases and oxidizers.[14]

Step 2: Container Selection and Labeling

The integrity of the waste containment is crucial for safe storage and transport.

  • Container Compatibility: Use containers made of a material that is compatible with fatty acids, such as high-density polyethylene (HDPE) or glass.[9][13] Ensure the container has a secure, leak-proof lid.[1]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste."[14][15] The label should also include:

    • The full chemical name: "(cis-9)-2-Hydroxyoctadecen-17-ynoic Acid" (no abbreviations or formulas).[14]

    • The approximate concentration or percentage of each component in a mixture.[14]

    • The associated hazards (e.g., "Toxic," "Corrosive").[14]

    • The date the waste was first added to the container.[14]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[9][14]

  • Storage Limits: A laboratory cannot accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste at any one time.[10]

  • Secondary Containment: Waste containers in the SAA should be placed in secondary containment, such as a chemical-resistant tray or bin, to contain any potential leaks.[1]

Step 4: Arranging for Disposal

Once a waste container is full or has been in the SAA for an extended period (typically not exceeding one year for partially filled containers), it must be removed for disposal.[9][14]

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the collection and proper disposal of hazardous waste.[9] Follow their specific procedures for requesting a waste pickup.

  • Documentation: Maintain accurate records of the waste generated and disposed of, as required by your institution and regulatory agencies.[1]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of (cis-9)-2-Hydroxyoctadecen-17-ynoic Acid.

A Waste Generation ((cis-9)-2-Hydroxyoctadecen-17-ynoic Acid) BB BB A->BB Solid B Solid or Liquid? D Liquid Waste Container B->D Liquid C Solid Waste Container E Label Container: 'Hazardous Waste' Full Chemical Name Hazards Date C->E D->E F Place in Satellite Accumulation Area (SAA) with Secondary Containment E->F G Container Full or Ready for Disposal? F->G H Contact EHS for Waste Pickup G->H Yes I Maintain Disposal Records H->I BB->C Solid

Caption: Disposal workflow for (cis-9)-2-Hydroxyoctadecen-17-ynoic Acid.

Waste Minimization Strategies

A comprehensive approach to laboratory safety includes minimizing the generation of hazardous waste.

  • Prudent Purchasing: Order only the quantity of (cis-9)-2-Hydroxyoctadecen-17-ynoic Acid that is reasonably needed for your experiments to avoid surplus.[9][10]

  • Inventory Management: Maintain an accurate inventory of your chemicals to prevent the expiration and subsequent disposal of unused materials.[9][13]

  • Scale Reduction: When feasible, reduce the scale of your experiments to decrease the volume of waste produced.[9]

  • Chemical Sharing: Before ordering new chemicals, check if other labs within your institution have a surplus that you can use.[9]

By adhering to these guidelines, you contribute to a safer research environment and ensure that your work is conducted in an environmentally responsible manner.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Properly Managing Chemical Waste in Labor
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
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  • A Detailed Guide on OSHA Chemical Hygiene Plan. CloudSDS.
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  • Vegetable fatty acids - Safety D
  • Waste, Chemical, and Cleanup Enforcement. US EPA.
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  • Fatty acids, C10-18 and C12-22- uns
  • Hazardous Waste Program. Department of Environmental Protection, Commonwealth of Pennsylvania.
  • Steps in Complying with Regul
  • Resource Conservation and Recovery Act (RCRA)
  • SAFETYDATA SHEET: Free F
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • SAFETY D
  • (cis-9)-2-Hydroxy-octadecen-17-ynoic Acid | CAS 47132-19-4. Santa Cruz Biotechnology.
  • Safety Data Sheet: Fatty acid methyl ester mixture. Carl ROTH.
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  • The NIH Drain Discharge Guide.
  • SAFETY D
  • SAFETY D

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Handling

A Researcher's Guide to the Safe Handling of (cis-9)-2-Hydroxyoctadecen-17-ynoic Acid

Hazard Identification and Risk Assessment (cis-9)-2-Hydroxyoctadecen-17-ynoic Acid is a specialized product for research use.[1] Understanding its structure is key to anticipating its potential hazards. Carboxylic Acid M...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment

(cis-9)-2-Hydroxyoctadecen-17-ynoic Acid is a specialized product for research use.[1] Understanding its structure is key to anticipating its potential hazards.

  • Carboxylic Acid Moiety : Like other fatty acids, the carboxylic acid group can cause skin and eye irritation.[2][3] Concentrated solutions or the solid material may be corrosive.

  • Alkyne Functionality : Terminal alkynes can be reactive and, in some cases, form explosive acetylides with certain metals. While this is a low probability for this specific molecule under normal laboratory conditions, it is a hazard to be aware of, particularly when considering reaction partners and waste streams.

  • Long Aliphatic Chain : The long hydrocarbon chain suggests low water solubility and a combustible nature.[4]

  • Solid Form : As a solid, there is a potential for dust inhalation, which may cause respiratory irritation.[3][5]

Given these potential hazards, a cautious approach is warranted, treating the compound with the respect due to any new chemical entity. Always plan experiments in advance, identifying and assessing potential risks.[6][7]

Engineering Controls: Your First Line of Defense

Engineering controls are the most effective way to minimize exposure to hazardous chemicals.

  • Chemical Fume Hood : All work involving the solid compound or its solutions must be conducted in a properly functioning chemical fume hood.[8][9][10] This is crucial to prevent the inhalation of any dust or aerosols and to contain any potential spills.

  • Ventilation : Ensure adequate general laboratory ventilation to maintain a safe working environment.[10]

  • Safety Equipment : An operational eyewash station and safety shower must be readily accessible in the laboratory.[3][11]

Personal Protective Equipment (PPE): Essential Individual Protection

The appropriate selection and consistent use of Personal Protective Equipment (PPE) are mandatory for the safe handling of this compound.[6][8][11]

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shield worn over safety glasses.[6][8][9][12]Protects against splashes, aerosols, and solid particulates.
Hand Protection Nitrile or neoprene gloves.[3][13][14]Provides a barrier against skin contact. Inspect gloves before each use and change them frequently.
Body Protection A flame-resistant lab coat worn fully buttoned.[6][9]Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary for handling large quantities of the solid or if there is a risk of significant aerosol generation.[3][12]Prevents inhalation of fine particles.

Safe Handling and Operational Protocols

Adherence to established laboratory procedures is critical to minimizing risk.

General Practices
  • Avoid Working Alone : Whenever possible, do not work alone when handling hazardous chemicals.[6][9]

  • Good Housekeeping : Maintain a clean and organized workspace.[11]

  • Hygiene : Wash hands thoroughly after handling the chemical, before leaving the lab, and before eating or drinking.[6]

  • Labeling : Clearly label all containers with the chemical name and any known hazards.[6]

Step-by-Step Handling Procedure
  • Preparation : Before handling the compound, ensure all necessary engineering controls are active and all required PPE is correctly worn. Clear the fume hood of any unnecessary items.

  • Weighing : Carefully weigh the solid material in the fume hood. To minimize dust, consider weighing it on a tared weigh paper or in a container that can be directly used in the subsequent steps.

  • Dissolving : When preparing solutions, slowly add the solid to the solvent to avoid splashing. If the solvent is volatile or the dissolution is exothermic, proceed with caution.

  • Transferring : Use appropriate tools, such as a spatula for the solid or a pipette for solutions, to transfer the chemical. When moving solutions, use a bottle carrier.[11]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_area Clear and Prepare Workspace handle_weigh Weigh Solid in Fume Hood prep_area->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_transfer Transfer to Reaction Vessel handle_dissolve->handle_transfer react_run Conduct Experiment handle_transfer->react_run react_monitor Monitor Reaction Progress react_run->react_monitor cleanup_quench Quench Reaction (if necessary) react_monitor->cleanup_quench cleanup_neutralize Neutralize Acidic Waste cleanup_quench->cleanup_neutralize cleanup_dispose Dispose of Waste in Labeled Containers cleanup_neutralize->cleanup_dispose cleanup_decontaminate Decontaminate Glassware and Workspace cleanup_dispose->cleanup_decontaminate G cluster_collection Waste Collection cluster_treatment Waste Treatment (in Fume Hood) cluster_disposal Final Disposal collect_liquid Aqueous/Organic Liquid Waste treat_neutralize Neutralize Acidic Liquid Waste (pH 6-8) collect_liquid->treat_neutralize collect_solid Contaminated Solid Waste (Gloves, Paper) dispose_solid Dispose of Solid Waste in Labeled Container collect_solid->dispose_solid dispose_liquid Dispose of Neutralized Liquid per Institutional Guidelines treat_neutralize->dispose_liquid

Caption: Waste disposal workflow for (cis-9)-2-Hydroxyoctadecen-17-ynoic Acid.

By integrating these safety protocols into your laboratory workflow, you can confidently handle (cis-9)-2-Hydroxyoctadecen-17-ynoic Acid while upholding the highest standards of safety and scientific integrity.

References

  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals.
  • American Laboratory. (2013, September 18). Best Practices for Avoiding Incidents With Reactive Chemicals.
  • American Chemical Society. Guidelines for Chemical Laboratory Safety in Academic Institutions.
  • University of Nevada, Reno. Chapter 5: Highly Reactive Chemicals.
  • Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab.
  • Sigma-Aldrich. (2025, September 15). Safety Data Sheet.
  • Chemicea Pharmaceuticals. Material Safety Data Sheet.
  • Certas Lubricant Solutions. Personal Protective Equipment (PPE) Standards.
  • Santa Cruz Biotechnology. (cis-9)-2-Hydroxy-octadecen-17-ynoic Acid | CAS 47132-19-4.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Fisher Scientific. Safety Data Sheet.
  • Larodan. Safety data sheet.
  • Marathon Petroleum. (2025, January 8). HF Acid Alkylation Unit PPE (RSP-1129-010).
  • Thermo Fisher Scientific. (2025, September 23). Safety Data Sheet.
  • Allan Chemical Corporation. How to Choose PPE for Chemical Work.
  • University of Tennessee, Knoxville. Personal Protective Equipment (PPE).
  • Columbia University. Laboratory Safety and Chemical Hygiene Plan.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Free fatty acid mixture.
  • ECHEMI. What are the steps to safely dispose of acids?.
  • Greenflow. (2024, October 1). How to Dispose of Acid Safely: A Step-by-Step Guide.
  • National University of Singapore. Special Disposal.
  • Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling 4-Hydroxyisophthalic Acid.
  • Alabama Achieves. Science Department Safety Training Notes.
  • ResearchGate. (2017, June 18). How to Properly dispose off Chemicals like ACIDS and OXIDIZING AGENTS?.
  • Reddit. (2025, February 6). Chemistry amateur here, I'm just wondering, how do you correctly and safely dispose of corrosive acid?.

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